molecular formula C10H8F7N B1353948 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline CAS No. 238098-26-5

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Cat. No.: B1353948
CAS No.: 238098-26-5
M. Wt: 275.17 g/mol
InChI Key: QVAUOEHPYOFAQA-UHFFFAOYSA-N
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Description

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a useful research compound. Its molecular formula is C10H8F7N and its molecular weight is 275.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F7N/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAUOEHPYOFAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432922
Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline
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Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

238098-26-5
Record name 2-Methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzenamine
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Record name 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline
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Record name 4-Heptafluoroisoproyl-2methylaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, a key intermediate in the synthesis of agrochemicals. The information is intended for researchers, scientists, and drug development professionals, presenting detailed chemical and physical properties, a synthesis protocol, safety information, and its role in the formation of the insecticide flubendiamide.

Chemical Identity and Properties

This compound is a substituted aniline compound characterized by the presence of a methyl group and a heptafluoroisopropyl group on the aniline ring.[1] The incorporation of fluorine atoms significantly enhances the chemical stability and resistance to degradation of the molecule, while the aniline group provides a reactive site for further functionalization.[1] This compound is primarily utilized as a building block in the synthesis of specialized chemicals, most notably in the agrochemical sector.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline[3]
CAS Number 238098-26-5[1]
Molecular Formula C₁₀H₈F₇N[4]
Molecular Weight 275.17 g/mol [4]
InChI Key QVAUOEHPYOFAQA-UHFFFAOYSA-N
SMILES CC1=C(N)C=C(C=C1)C(F)(C(F)(F)F)C(F)(F)F
Synonyms 2-Methyl-4-heptafluoroisopropylaniline, 4-(Heptafluoro-2-propyl)-2-methylaniline, Benzenamine, 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-[5][6]

Table 2: Physicochemical Properties

PropertyValue
Physical Form Liquid or Oil[7]
Boiling Point ~200 °C at 760 mmHg[6]
Density ~1.401 g/cm³[6]
Flash Point ~83 °C[7]
Solubility Slightly soluble in Chloroform and DMSO[7]
Storage Temperature Freezer, under -20°C, in an inert atmosphere and kept in the dark[7]

Spectroscopic Data

Synthesis

The primary route for the synthesis of this compound involves the reaction of o-toluidine with a heptafluoropropylating agent. A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Toluidine

  • 2-Bromoheptafluoropropane

  • Sodium dithionite (initiator)

  • Tetrabutylammonium sulfate (phase transfer catalyst)

  • Sodium carbonate (base)

  • Methyl tertiary butyl ether (solvent)

  • Water (solvent)

  • Dilute hydrochloric acid

  • Pressure reactor (1000 mL)

Procedure:

  • To a 1000 mL pressure reactor, add 107.1 g of o-toluidine, 300 mL of water, and 300 mL of methyl tertiary butyl ether.

  • Add the initiator, sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate to the reactor.

  • Under stirring, slowly increase the temperature of the reaction mixture to 50°C.

  • Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor. The addition should be completed over approximately 2 hours.

  • The reaction is continued under these conditions, and the progress is monitored by liquid chromatography.

  • After the complete conversion of the starting material, cool the reaction system to room temperature.

  • Slowly release the pressure in the reactor to atmospheric pressure.

  • Separate the organic phase and wash it with water, followed by a wash with dilute hydrochloric acid.

  • Dry the organic phase.

  • Remove the solvent from the organic phase by evaporation to yield the product, 2-methyl-4-heptafluoroisopropylaniline, with a reported purity of 95%. This intermediate can often be used in subsequent reactions without further purification.[8]

G o_toluidine o-Toluidine reaction Reaction at 50°C in Pressure Reactor o_toluidine->reaction heptafluoropropane 2-Bromoheptafluoropropane heptafluoropropane->reaction reagents Sodium Dithionite Tetrabutylammonium Sulfate Sodium Carbonate MTBE/Water reagents->reaction product This compound reaction->product

Figure 1: Synthesis of this compound.

Applications in Agrochemicals: Synthesis of Flubendiamide

A primary application of this compound is as a crucial intermediate in the synthesis of the insecticide flubendiamide. Flubendiamide is a potent agent against a range of lepidopteran pests. The synthesis involves an amidation reaction between 3-iodo-N-(1,1-dimethyl-2-methylsulfanylethyl)phthalamic acid and 2-methyl-4-heptafluoroisopropylaniline.

Mechanism of Action of Flubendiamide

Flubendiamide exerts its insecticidal effect by targeting the ryanodine receptor (RyR), a calcium release channel located in the sarcoplasmic reticulum of muscle cells.[9][10] Unlike conventional insecticides that often target the nervous system, flubendiamide's mode of action is muscle-specific.[9]

The binding of flubendiamide to the insect ryanodine receptor leads to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[9] This disruption of calcium homeostasis results in the continuous contraction and paralysis of the insect's muscles, leading to a rapid cessation of feeding and eventual death.[9] Notably, flubendiamide shows high selectivity for insect ryanodine receptors over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[1][11]

G flubendiamide Flubendiamide ryr Insect Ryanodine Receptor (RyR) in Muscle Cell flubendiamide->ryr Binds to and activates ca_release Uncontrolled Ca²⁺ Release ryr->ca_release Opens channel sr Sarcoplasmic Reticulum (SR) (Calcium Store) cytoplasm Increased Cytoplasmic Ca²⁺ ca_release->cytoplasm contraction Continuous Muscle Contraction cytoplasm->contraction paralysis Paralysis & Cessation of Feeding contraction->paralysis death Insect Death paralysis->death

Figure 2: Signaling pathway of Flubendiamide's insecticidal action.

Safety and Toxicology

This compound is classified as a hazardous substance. The available safety data indicates several potential health and environmental risks.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[2]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[3]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure[3]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects[3]

Precautionary Statements: Users should obtain special instructions before use and not handle the substance until all safety precautions have been read and understood.[2] It is crucial to avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Personal protective equipment, including protective gloves, clothing, and eye/face protection, is mandatory.[6] In case of ingestion, immediate medical attention is required.[6] The substance should be stored locked up and in a well-ventilated place.[6] Release to the environment must be avoided, and any spillage should be collected.[2][6]

Due to its classification, all handling of this compound should be conducted in a well-ventilated area, and appropriate measures should be taken to prevent environmental contamination.

Conclusion

This compound is a fluorinated aromatic amine with significant utility as a chemical intermediate. Its primary documented application is in the synthesis of the insecticide flubendiamide, where it forms a key part of the final active molecule. The presence of the heptafluoroisopropyl group is a common strategy in the design of modern agrochemicals to enhance efficacy and stability. While detailed spectroscopic and toxicological data are not widely published, its known synthetic utility and hazard profile provide a solid foundation for its use in a research and development setting. Further studies to fully characterize its physical, chemical, and biological properties would be beneficial.

References

An In-depth Technical Guide to 2-Methyl-4-(heptafluoroisopropylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-4-(heptafluoroisopropylaniline), a fluorinated aromatic amine with potential applications in the agrochemical and pharmaceutical industries. This document consolidates available data on its chemical structure, physicochemical properties, and synthesis. While specific experimental data on its biological activity and mechanism of action are limited in publicly accessible literature, this guide discusses the known biological activities of structurally related compounds and presents a detailed, generalized experimental protocol for its synthesis. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel fluorinated compounds.

Chemical Structure and Identification

2-Methyl-4-(heptafluoroisopropylaniline) is an aniline derivative characterized by a methyl group at the ortho position and a heptafluoroisopropyl group at the para position of the aniline ring.

  • IUPAC Name: 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline[1]

  • CAS Number: 238098-26-5[2][3][4][5][6]

  • Molecular Formula: C₁₀H₈F₇N[2][3][6][][8]

  • SMILES: CC1=C(N)C=C(C(F)(C(F)(F)F)C(F)(F)F)C=C1[1]

  • InChI Key: QVAUOEHPYOFAQA-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of 2-Methyl-4-(heptafluoroisopropylaniline) are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Weight 275.17 g/mol [2][][8]
Appearance White powder or light brown oil[8][9]
Density 1.401 g/cm³[2][10][11]
Boiling Point 199.8 - 200 °C at 760 mmHg[2][8][9][10]
Flash Point 83 °C[8][9][10]
Vapor Pressure 0.335 mmHg at 25°C[2][10]
Refractive Index 1.424[2][10]
pKa 2.52 ± 0.10 (Predicted)[9][10]
LogP 4.44780[2][10]
Solubility Slightly soluble in Chloroform and DMSO[9]

Synthesis

A general method for the synthesis of 2-Methyl-4-(heptafluoroisopropylaniline) has been reported, involving the reaction of o-toluidine with 2-bromoheptafluoropropane.[9][12]

Experimental Protocol: Synthesis of 2-Methyl-4-(heptafluoroisopropylaniline)

This protocol is based on the method described in the literature.[9][12]

Materials:

  • o-Toluidine

  • 2-Bromoheptafluoropropane

  • Methyl tertiary butyl ether (MTBE)

  • Water

  • Sodium dithionite (initiator)

  • Tetrabutylammonium sulfate (catalyst)

  • Sodium carbonate

  • Dilute hydrochloric acid

Equipment:

  • 1000 mL pressure reactor

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Liquid chromatography system for reaction monitoring

Procedure:

  • Reaction Setup: To a 1000 mL pressure reactor, add o-toluidine (107.1 g), water (300 mL), and methyl tertiary butyl ether (300 mL).

  • Addition of Reagents: Add the initiator, sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate to the reactor.

  • Heating: Under stirring, slowly increase the temperature of the reaction mixture to 50°C.

  • Addition of 2-Bromoheptafluoropropane: Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor. The addition process should be completed in approximately 2 hours.

  • Reaction Monitoring: Maintain the reaction under holding conditions and monitor the progress of the reaction by liquid chromatography until the starting material is completely converted.

  • Work-up:

    • Cool the reaction system to room temperature.

    • Slowly release the pressure in the reactor to atmospheric pressure.

    • Transfer the reaction mixture to a separatory funnel and separate the organic phase.

    • Wash the organic phase with water, followed by a wash with dilute hydrochloric acid.

    • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification: Remove the solvent from the organic phase by evaporation under reduced pressure using a rotary evaporator to yield the crude product. The reported purity of the intermediate is 95%, which can be used in subsequent reactions without further purification.[12] For higher purity, column chromatography could be employed.

G reagents o-Toluidine, Water, MTBE, Sodium Dithionite, Catalyst, Sodium Carbonate reactor 1000 mL Pressure Reactor reagents->reactor heating Heat to 50°C reactor->heating addition Slowly add 2-Bromoheptafluoropropane heating->addition reaction Reaction Monitoring (Liquid Chromatography) addition->reaction workup Work-up: - Cool & Depressurize - Separate Organic Phase - Wash with Water & HCl reaction->workup purification Purification: - Dry Organic Phase - Evaporate Solvent workup->purification product 2-Methyl-4-(heptafluoroisopropylaniline) purification->product

Figure 1: Experimental workflow for the synthesis of 2-Methyl-4-(heptafluoroisopropylaniline).

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-4-(heptafluoroisopropylaniline) is expected to exhibit characteristic absorption bands for the N-H and C-N bonds of the aromatic amine, as well as strong absorptions for the C-F bonds.

  • N-H Stretching: Two distinct peaks are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[1][13]

  • C-N Stretching: A strong band for the aromatic C-N stretching is anticipated around 1250-1335 cm⁻¹.[1]

  • C-F Stretching: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹ due to the numerous C-F bonds of the heptafluoroisopropyl group.

  • Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.[1]

  • Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons would appear as multiplets in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns influenced by the substitution on the ring. The amine protons would likely appear as a broad singlet, and the methyl protons as a singlet in the aliphatic region (around 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the heptafluoroisopropyl group. The carbons attached to fluorine would exhibit complex splitting patterns due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum would be the most informative for the perfluorinated moiety, likely showing characteristic signals for the CF₃ and CF groups with corresponding splitting patterns.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 275. The fragmentation pattern would likely involve the loss of fluorine atoms, a CF₃ group, and potentially cleavage of the C-C bond in the isopropyl group. Fragmentation of the aniline ring could also occur.[2][14]

Biological Activity and Potential Applications

While specific biological activity data for 2-Methyl-4-(heptafluoroisopropylaniline) is limited, its structural features suggest potential applications in agrochemicals and pharmaceuticals. It is listed as a pesticide intermediate.[8]

Agrochemicals

Many commercial insecticides contain a heptafluoroisopropyl group.[15] This moiety can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for pesticides. Structurally related compounds, such as derivatives of flubendiamide containing a 2-methyl-4-(alkoxyhexafluoroisopropyl) aniline core, have shown significant insecticidal activity.[16] These compounds often act as ryanodine receptor modulators in insects, leading to uncontrolled calcium release and paralysis.[17]

G cluster_synthesis Synthesis & Screening cluster_moa Mechanism of Action (Hypothetical) Start Design Analogs of Known Insecticides Synthesis Synthesize Derivatives of 2-Methyl-4-(heptafluoroisopropyl)aniline Start->Synthesis Purification Purification & Characterization (LC-MS, NMR, IR) Synthesis->Purification Screening Primary Insecticidal Screening (e.g., against Lepidoptera) Purification->Screening Hit Active Compound(s) Identified Screening->Hit Binding Compound binds to Ryanodine Receptor (RyR) Hit->Binding Ca_Release Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum Binding->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Paralysis Paralysis Contraction->Paralysis Death Insect Death Paralysis->Death

Figure 2: A hypothetical workflow and mechanism of action for an insecticide derived from 2-Methyl-4-(heptafluoroisopropylaniline).

Pharmaceuticals

Aniline derivatives are a cornerstone in medicinal chemistry, with applications as anticancer, antibacterial, and anti-inflammatory agents.[10][18][19][20][21] The introduction of fluorine and fluorinated groups can significantly impact a drug's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Given these precedents, 2-Methyl-4-(heptafluoroisopropylaniline) represents a valuable scaffold for the development of new therapeutic agents.

General Experimental Protocol for Biological Screening

The following provides a general workflow for the initial biological screening of aniline derivatives.

1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To assess the general toxicity of the compound against various cell lines (e.g., cancer cell lines, normal cell lines).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent and incubate until formazan crystals form.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

2. Antimicrobial Assay (e.g., Broth Microdilution):

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial or fungal strains.

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well plate containing growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

G cluster_cancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening compound Test Compound: 2-Methyl-4-(heptafluoroisopropyl)aniline Derivative cell_lines Cancer Cell Lines (e.g., MCF-7, HepG2) compound->cell_lines microbes Bacterial/Fungal Strains (e.g., S. aureus, E. coli) compound->microbes mtt_assay MTT Assay cell_lines->mtt_assay ic50 Determine IC₅₀ Value mtt_assay->ic50 mic_assay Broth Microdilution Assay microbes->mic_assay mic Determine MIC Value mic_assay->mic

Figure 3: General workflow for the initial biological screening of a novel chemical entity.

Safety and Handling

2-Methyl-4-(heptafluoroisopropylaniline) is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.

  • Hazard Classification:

    • Acute toxicity, Oral (Category 3)

    • Reproductive toxicity (Category 1B)

    • Specific target organ toxicity — repeated exposure (Category 2)

    • Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1

    • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1[22]

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear suitable protective clothing, gloves, and eye/face protection.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash thoroughly after handling.

    • Store in a sealed container in a cool, dry place, away from oxidizing agents.[8]

Conclusion

2-Methyl-4-(heptafluoroisopropylaniline) is a fluorinated aniline with well-defined physicochemical properties and a described synthetic route. Its structural similarity to known bioactive molecules, particularly in the agrochemical field, suggests its potential as a valuable building block for the development of new insecticides. Furthermore, the broader precedent of aniline derivatives in medicine indicates that this compound could also serve as a scaffold for novel therapeutic agents. While there is a need for further research to elucidate its specific biological activities and mechanisms of action, this guide provides a solid foundation of the current knowledge on this compound, intended to facilitate future research and development endeavors.

References

An In-depth Technical Guide to 2-Methyl-4-heptafluoroisopropyl aniline (CAS 238098-26-5): A Key Intermediate in Modern Insecticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-4-heptafluoroisopropyl aniline (CAS 238098-26-5). While primarily utilized as a crucial intermediate in the synthesis of potent insecticides, this document collates its known chemical and physical properties, detailed synthesis protocols, and explores the mechanism of action of the final active pharmaceutical ingredients (APIs) it helps produce, namely Flubendiamide and Pyrifluquinazon. Due to a lack of available data on the direct biological activity of 2-Methyl-4-heptafluoroisopropyl aniline, this guide focuses on its role as a synthetic building block and the downstream applications and biological pathways influenced by the resultant commercial products.

Introduction to 2-Methyl-4-heptafluoroisopropyl aniline

2-Methyl-4-heptafluoroisopropyl aniline, with the CAS number 238098-26-5, is a fluorinated aromatic amine.[1][2][3] Its chemical structure features a toluene backbone substituted with an amino group and a heptafluoroisopropyl group. This unique combination of functional groups, particularly the fluorine atoms, imparts specific properties that make it a valuable precursor in the agrochemical industry.[4] The presence of the heptafluoroisopropyl group is significant in enhancing the biological activity and metabolic stability of the final insecticide molecules.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methyl-4-heptafluoroisopropyl aniline is presented in Table 1. This data is essential for its handling, storage, and use in synthetic chemistry.

PropertyValueReferences
CAS Number 238098-26-5[1][2][3]
IUPAC Name 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline[1]
Synonyms 2-Methyl-4-heptafluoroisopropyl aniline, 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, 2-methyl-4-(perfluoropropan-2-yl)aniline[1][5]
Molecular Formula C10H8F7N[1][2]
Molecular Weight 275.17 g/mol [1][2]
Appearance White powder or Light brown oil[6][7]
Boiling Point 199.8 - 200 °C at 760 mmHg[1][8]
Density 1.401 g/cm³[2][8]
Flash Point 83 °C[6][8]
Solubility Slightly soluble in Chloroform and DMSO[7]
Storage Store in a sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, keep in a freezer under -20°C in an inert atmosphere and protected from light.[6][7][9]

Synthesis of 2-Methyl-4-heptafluoroisopropyl aniline

The synthesis of 2-Methyl-4-heptafluoroisopropyl aniline is a critical step in the production of downstream insecticides. A common synthetic route involves the reaction of o-toluidine with 2-bromoheptafluoropropane.[10][11]

Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of 2-Methyl-4-heptafluoroisopropyl aniline:[10][11]

  • Reaction Setup: To a 1000 mL pressure reactor, add 107.1 g of o-toluidine, 300 mL of water, and 300 mL of methyl tertiary butyl ether.

  • Addition of Reagents: Add the initiator, sodium dithionite, a catalytic amount of a phase transfer catalyst such as tetrabutylammonium sulfate, and an equimolar amount of a base like sodium carbonate to the reactor.

  • Temperature Control: Slowly increase the temperature of the reaction mixture to 50°C under constant stirring.

  • Addition of Alkylating Agent: Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor over a period of approximately 2 hours.

  • Reaction Monitoring: Maintain the reaction under these conditions and monitor its progress using liquid chromatography until the starting material is completely consumed.

  • Work-up: After the reaction is complete, cool the system to room temperature and slowly release the pressure. Separate the organic phase and wash it sequentially with water and dilute hydrochloric acid.

  • Isolation: Dry the organic phase and remove the solvent by evaporation to yield the crude product, 2-methyl-4-heptafluoroisopropylaniline, with a purity of around 95%. This intermediate can often be used in the subsequent reaction step without further purification.[10][11]

Synthesis Workflow Diagram

Synthesis_Workflow o_toluidine o-Toluidine reactor Pressure Reactor (50°C) o_toluidine->reactor bromoheptafluoropropane 2-Bromoheptafluoropropane bromoheptafluoropropane->reactor reagents Sodium Dithionite, Sodium Carbonate, Tetrabutylammonium Sulfate, Water, MTBE reagents->reactor reaction Reaction & Monitoring (LC) reactor->reaction workup Work-up (Phase Separation, Washing) reaction->workup product 2-Methyl-4-heptafluoroisopropyl aniline workup->product

Synthesis workflow for 2-Methyl-4-heptafluoroisopropyl aniline.

Role as an Intermediate in Insecticide Synthesis

2-Methyl-4-heptafluoroisopropyl aniline is a key building block for at least two commercially significant insecticides: Flubendiamide and Pyrifluquinazon.[12][13]

Flubendiamide Synthesis

In the synthesis of Flubendiamide, 2-Methyl-4-heptafluoroisopropyl aniline is reacted with an activated phthalic acid derivative to form one of the amide bonds in the final molecule.[13]

Pyrifluquinazon Synthesis

Similarly, in the synthesis of Pyrifluquinazon, this aniline derivative is a crucial precursor, contributing the substituted aniline moiety to the final quinazoline structure.[12]

Mechanism of Action of Derived Insecticides

As there is no available data on the direct biological activity of 2-Methyl-4-heptafluoroisopropyl aniline, this section details the mechanisms of action of the insecticides for which it is a precursor.

Flubendiamide: A Ryanodine Receptor Modulator

Flubendiamide is a potent insecticide that acts by disrupting calcium homeostasis in insect muscle cells.[1][10][14]

  • Target: The primary target of Flubendiamide is the ryanodine receptor (RyR), an intracellular calcium release channel located on the sarcoplasmic reticulum of muscle cells.[1][5][10]

  • Action: Flubendiamide is an agonist of the insect RyR, meaning it activates the channel.[14] This activation leads to an uncontrolled and sustained release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[3]

  • Effect: The resulting high concentration of intracellular calcium causes irreversible muscle contraction, leading to paralysis, cessation of feeding, and ultimately the death of the insect.[3][10]

  • Selectivity: Flubendiamide exhibits high selectivity for insect RyRs over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[10]

Flubendiamide_Pathway Flubendiamide Flubendiamide RyR Insect Ryanodine Receptor (RyR) (Sarcoplasmic Reticulum) Flubendiamide->RyR Activates Ca_cytoplasm Cytoplasmic Ca²⁺ RyR->Ca_cytoplasm Uncontrolled Release Ca_store Ca²⁺ Store (Sarcoplasmic Reticulum) Ca_store->RyR Muscle_Contraction Uncontrolled Muscle Contraction Ca_cytoplasm->Muscle_Contraction Induces Paralysis Paralysis & Cessation of Feeding Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

Signaling pathway of Flubendiamide's insecticidal action.
Pyrifluquinazon: A Chordotonal Organ TRPV Channel Modulator

Pyrifluquinazon is another insecticide synthesized using 2-Methyl-4-heptafluoroisopropyl aniline. It has a distinct mode of action targeting the insect's nervous system.[8][9]

  • Target: Pyrifluquinazon is classified by the Insecticide Resistance Action Committee (IRAC) as a Chordotonal Organ Transient Receptor Potential Vanilloid (TRPV) channel modulator.[8][9]

  • Action: It binds to and disrupts the gating of the Nan-Iav TRPV channel complexes in insect chordotonal stretch receptor organs.[9] These organs are vital for the senses of hearing, balance, and coordination.

  • Effect: By overstimulating these stretch receptors, Pyrifluquinazon disrupts insect feeding, coordination, and flight.[9] This leads to rapid feeding cessation, and the insect ultimately dies from starvation and dehydration.[4][9]

Pyrifluquinazon_Pathway Pyrifluquinazon Pyrifluquinazon TRPV_channel Chordotonal Organ TRPV Channel (Nan-Iav Complex) Pyrifluquinazon->TRPV_channel Modulates Stretch_Receptor Stretch Receptor Organs TRPV_channel->Stretch_Receptor Overstimulates Nervous_System Disrupted Nervous System Signaling Stretch_Receptor->Nervous_System Behavioral_Effects Feeding Cessation, Impaired Coordination & Flight Nervous_System->Behavioral_Effects Death Insect Death (Starvation & Dehydration) Behavioral_Effects->Death

References

An In-depth Technical Guide to 2-Methyl-4-(perfluoropropan-2-yl)aniline: Synthesis, Properties, and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-4-(perfluoropropan-2-yl)aniline (CAS No. 238098-26-5), a fluorinated aniline derivative that has emerged as a key intermediate in the synthesis of novel agrochemicals. This document details the compound's known history, synthesis protocols, and its application in the development of fungicidal and insecticidal agents. Particular focus is given to its role in creating quinoline-based fungicides, with a discussion of their potential mechanism of action as succinate dehydrogenase inhibitors. While direct applications in pharmaceuticals are not yet prominent, its utility as a building block for bioactive molecules makes it a compound of interest for the broader chemical and life sciences research community.

Discovery and History

The documented history of 2-methyl-4-(perfluoropropan-2-yl)aniline is relatively recent, with its appearance in scientific literature and patents primarily occurring in the late 2010s. The earliest comprehensive synthesis and application appear to be detailed in a 2018 Chinese patent and a subsequent 2018 research article by Zhang et al. These publications describe its use as a key building block for novel fungicides. A Chinese patent from the same year also documents its use in the synthesis of the insecticide flubendiamide.[1] Prior to this period, the compound is listed in chemical supplier databases, but its initial discovery and preparative chemistry are not well-documented in readily available literature, suggesting it was likely developed as a specialty chemical intermediate. Its emergence coincides with the growing interest in incorporating bulky perfluoroalkyl groups into bioactive molecules to enhance properties such as metabolic stability and lipophilicity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methyl-4-(perfluoropropan-2-yl)aniline is presented in Table 1. The presence of the heptafluoroisopropyl group significantly influences its properties, contributing to high lipophilicity and stability.

PropertyValueReference
CAS Number 238098-26-5[2]
Molecular Formula C₁₀H₈F₇N[2]
Molecular Weight 275.17 g/mol [2]
Appearance White powder or liquid[2]
Boiling Point ~200 °C[2]
Density ~1.401 g/cm³[2]
Flash Point ~83 °C[2]

Experimental Protocols: Synthesis

The synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline has been described in both academic literature and patents. Below are detailed protocols based on these sources.

Synthesis via Radical Perfluoroalkylation (Zhang et al., 2018)

This method utilizes a radical initiator to couple o-toluidine with a perfluoroalkylating agent.

Experimental Workflow:

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification o_toluidine o-Toluidine mixing Mix reactants in DMSO o_toluidine->mixing hfi Heptafluoroisopropyl Iodide hfi->mixing sod_dith Sodium Dithionite (Initiator) sod_dith->mixing dmso DMSO (Solvent) dmso->mixing heating Heat at 60°C mixing->heating Stirring quench Pour into ice water heating->quench After 2h extract Extract with Ethyl Acetate quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Evaporate solvent dry->concentrate purify Column Chromatography concentrate->purify product 2-Methyl-4-(perfluoropropan-2-yl)aniline purify->product

Caption: Workflow for the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline.

Protocol:

  • To a solution of o-toluidine (10.7 g, 0.10 mol) and heptafluoroisopropyl iodide (35.5 g, 0.12 mol) in dimethyl sulfoxide (DMSO, 150 mL), add sodium dithionite (10.4 g, 0.06 mol).

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methyl-4-(perfluoropropan-2-yl)aniline.[3]

Synthesis via Pressure Reaction (ChemicalBook Method)

This protocol, often used for industrial-scale production, is carried out in a pressure reactor.

Protocol:

  • Charge a 1000 mL pressure reactor with o-toluidine (107.1 g), water (300 mL), and methyl tertiary butyl ether (300 mL).[4]

  • Add the initiator sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate.[4]

  • Under stirring, slowly increase the temperature to 50°C.[4]

  • Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the reactor over approximately 2 hours.[4]

  • Maintain the reaction under these conditions, monitoring the progress by liquid chromatography.[4]

  • After complete conversion of the starting material, cool the reactor to room temperature and slowly release the pressure.[4]

  • Separate the organic phase, wash with water, then with dilute hydrochloric acid, and dry the organic phase.[4]

  • Evaporate the solvent to afford 2-methyl-4-(perfluoropropan-2-yl)aniline with a purity of approximately 95%.[4]

Applications in Agrochemical Synthesis

The primary documented application of 2-methyl-4-(perfluoropropan-2-yl)aniline is as a precursor for agrochemicals, specifically fungicides and insecticides.

Fungicidal Quinoline Derivatives

Zhang et al. (2018) reported the use of 2-methyl-4-(perfluoropropan-2-yl)aniline as a key intermediate in the synthesis of novel quinoline derivatives. These derivatives were evaluated for their fungicidal activity against various plant pathogens.

Quantitative Data:

The biological activity of the synthesized quinoline derivatives was assessed, with some compounds showing promising results. A summary of the most potent compound's activity is provided in Table 2.

Compound ID (from Zhang et al.)Target PathogenEC₅₀ (mg/L)Reference
8c Erysiphe graminis1.48[3]

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

While the specific mechanism of action for these novel quinoline derivatives was not definitively established in the 2018 paper, many quinoline-based fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[5][6] SDHIs disrupt fungal respiration by blocking the conversion of succinate to fumarate, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

G cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate atp_depletion ATP Depletion sdh->atp_depletion Leads to inhibitor Quinoline Derivative (from 2-methyl-4-(perfluoropropan-2-yl)aniline) inhibitor->sdh Inhibits cell_death Fungal Cell Death atp_depletion->cell_death

Caption: Proposed mechanism of action for fungicidal quinoline derivatives.

Insecticide Intermediate

A 2018 Chinese patent discloses the use of 2-methyl-4-(perfluoropropan-2-yl)aniline in the synthesis of flubendiamide, a potent insecticide.[1] In this context, the aniline serves as a crucial building block that is amidated to form the final active ingredient. This application further underscores the utility of this compound in the broader agrochemical industry.

Future Outlook

2-Methyl-4-(perfluoropropan-2-yl)aniline is a valuable, highly functionalized intermediate. Its primary utility has been demonstrated in the field of agrochemicals, where the introduction of the heptafluoroisopropyl group can enhance the efficacy and stability of active ingredients. While direct applications in drug development have not been reported, the principles of using fluorinated building blocks to modulate physicochemical and pharmacokinetic properties are well-established in medicinal chemistry. Researchers in drug discovery may find this compound to be a useful starting material for generating novel therapeutic candidates where high lipophilicity and metabolic stability are desired. Further research into the biological activity of derivatives of this aniline could open new avenues for its application in both agriculture and medicine.

References

The Ascendant Role of Fluorinated Aniline Derivatives in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, properties, and applications of fluorinated aniline derivatives, providing researchers, scientists, and drug development professionals with a foundational guide to this critical class of compounds.

Fluorinated aniline derivatives have emerged as indispensable building blocks in contemporary chemical synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into the aniline scaffold imparts unique physicochemical properties, including altered basicity, increased lipophilicity, and enhanced metabolic stability, making these compounds highly valuable for the design of novel molecules with tailored functionalities. This technical guide offers an in-depth review of the synthesis, quantitative properties, and biological significance of fluorinated aniline derivatives, complete with detailed experimental protocols and visual workflows to support further research and development.

Physicochemical and Biological Properties

The introduction of fluorine to the aniline ring significantly modifies its electronic and physical properties. The strong electron-withdrawing nature of fluorine generally decreases the basicity (pKa) of the aniline nitrogen.[1] This alteration can be crucial in drug design, as it affects the ionization state of the molecule in physiological environments and its ability to interact with biological targets.[1] Furthermore, fluorination often increases lipophilicity (logP), which can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[1][2]

The carbon-fluorine bond is exceptionally strong and stable, rendering it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This property is frequently exploited to improve the metabolic stability and half-life of drug candidates.[1][3] The strategic placement of fluorine can block metabolically labile sites on a molecule without significantly altering its shape, a concept known as "metabolic switching."[1]

Quantitative Data on Fluorinated Aniline Derivatives

The following tables summarize key quantitative data for a selection of fluorinated aniline derivatives, providing a comparative overview of their physicochemical properties and biological activities.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
3-Fluoroaniline372-19-0C₆H₆FN111.12---------
4-Fluoroaniline371-40-4C₆H₆FN111.12188 (lit.)1.16 (lit.)1.54 (lit.)
4-Chloro-2-Fluoroaniline57946-56-2C₆H₅ClFN145.56104-107 / 28 mmHg1.311 / 25 °C1.56
3-Nitro-4-(trifluoromethoxy)aniline2822-50-6C₇H₅F₃N₂O₃238.12---------

Table 1: Physical Properties of Selected Fluorinated Aniline Derivatives. [3][4][5]

CompoundpKalogP
Aniline4.610.90
2-Fluoroaniline3.201.15
3-Fluoroaniline3.501.15
4-Fluoroaniline4.651.15

Table 2: Comparison of pKa and logP Values for Aniline and Monofluoroanilines. [1]

Compound IDTarget Cell LineIC50 (µM)
Anilinoquinazoline Derivative 1A549 (Lung Carcinoma)5.2
Anilinoquinazoline Derivative 2MCF-7 (Breast Cancer)8.1
Anilinoquinoline Derivative 1HCT116 (Colon Cancer)3.7

Table 3: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives. [6]

CompoundTarget PestLC50 (mg L⁻¹)
II lP. xylostella---
II yP. xylostella---
II zP. xylostella---
II kS. frugiperda0.56
II aaS. frugiperda0.46
ChlorantraniliproleS. frugiperda0.31

Table 4: Insecticidal Activity of Novel Fluorinated Aniline Anthranilic Diamides. [7]

CompoundAntifungal Activity (%) against S. sclerotiorum at 50 µg/mLAntifungal Activity (%) against R. solani at 50 µg/mL
2b>80---
2e>80---
2f>80---
2g---80.8
2k>80---
2n>80---

Table 5: Antifungal Activity of Novel Fluorinated Quinoline Analogs Derived from 2-Fluoroaniline. [8]

Synthesis of Fluorinated Aniline Derivatives

A variety of synthetic methodologies have been developed for the preparation of fluorinated anilines. These methods often involve either the introduction of a fluorine atom onto an existing aniline ring or the formation of the aniline from a fluorinated precursor.

General Synthetic Strategies
  • From Fluorinated Benzene Precursors: A common approach involves the nitration of a fluorinated benzene derivative followed by the reduction of the nitro group to an amine.[4]

  • Schiemann Reaction: This classic reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate to yield the corresponding aryl fluoride. This can be applied to aminobenzenes to introduce fluorine.[9]

  • Nucleophilic Aromatic Substitution (SNA_r): In some cases, a leaving group on an aromatic ring can be displaced by a fluoride ion, although this is generally challenging on electron-rich rings unless activated by strong electron-withdrawing groups.

  • From Aromatic Azides: A method has been developed for preparing fluorinated anilines by treating aromatic azides with anhydrous hydrogen fluoride.[10] The azides themselves can be prepared from the corresponding anilines.[10]

Experimental Protocols

This protocol describes a method for the synthesis of ortho-trifluoromethoxylated anilines, which are valuable in drug discovery.[11]

  • Trifluoromethoxylation:

    • Add methyl 4-hydroxyacetamido benzoate (2.00 g), cesium carbonate (311 mg), Togni reagent II (3.63 g), and a magnetic stir bar to an oven-dried 250 mL round-bottom flask inside a glove box.

    • Add 95.6 mL of dried and degassed chloroform to the reaction flask.

    • Stir the reaction mixture at 23 °C under a nitrogen atmosphere for 16 hours.

    • After cooling to room temperature, concentrate the mixture in vacuo using a rotary evaporator.

    • Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate to afford methyl 4-acetamido-3-trifluoromethoxybenzoate.[11]

  • Hydrolysis:

    • Connect a flask containing the product from the previous step to a nitrogen-vacuum manifold.

    • Perform three vacuum-refill cycles to replace the air with nitrogen.

    • Add 138 mL of anhydrous tetrahydrofuran using an airtight syringe.

    • Cool the mixture to 0 °C and stir for 15 minutes.

    • Add hydrazine monohydrate (1.47 mL) dropwise at 0 °C using an airtight syringe.[11]

  • Acetylation (for characterization or further reaction):

    • Perform three vacuum-refill cycles on a clean, dry flask.

    • Add 138 mL of anhydrous diethyl ether.

    • Cool to 0 °C and stir for 15 minutes.

    • Prepare a solution of acetyl chloride (2.17 mL) in 138 mL of anhydrous diethyl ether.

    • Add this solution to the reaction mixture at 0 °C using a syringe pump at a rate of 10.0 mL/hour.

    • Filter the reaction mixture through a short pad of Celite using vacuum filtration.[11]

This patented method provides a route to fluorinated anilines, such as p-fluoroaniline and 2,4-difluoroaniline, from the corresponding aromatic azides.[10]

  • Azide Formation (in a two-phase system):

    • The starting aniline is treated with nitrous acid (or a salt thereof) and an alkali metal azide in the presence of a mineral acid (e.g., hydrochloric acid).

    • The reaction is carried out in an aqueous-nonaqueous two-phase environment (e.g., water-hexane).

    • The azide compound, as it is formed, is extracted into the organic solvent layer.[10]

    • The reaction is typically complete in 2 to 4 hours.[10]

  • Fluorination:

    • The organic phase containing the azide is separated and charged into a vessel containing excess anhydrous hydrogen fluoride.

    • The reaction is allowed to proceed for approximately 4 hours.

    • The reaction is then quenched and rendered alkaline.

    • The final fluoroaniline product is isolated by extraction.[10]

Applications in Drug Discovery and Materials Science

The unique properties conferred by fluorine make fluorinated aniline derivatives highly sought-after intermediates in several fields.

  • Pharmaceuticals: These compounds are key building blocks for a wide range of therapeutic agents, including kinase inhibitors for cancer therapy, antiviral drugs, and central nervous system agents.[2][6][12] The trifluoromethoxy group (-OCF₃), for example, enhances lipophilicity and metabolic stability, improving the pharmacokinetic profiles of drug candidates.[2]

  • Agrochemicals: Fluorinated anilines are used in the synthesis of modern pesticides and herbicides, where enhanced metabolic stability can lead to increased persistence and efficacy.[2][7]

  • Materials Science: They serve as precursors for high-performance polymers, dyes, and liquid crystals.[3][5] The incorporation of fluorine can improve thermal stability and chemical resistance.[13][14]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of fluorinated aniline derivatives.

experimental_workflow_logP start Start: Prepare Solutions step1 Prepare octanol-saturated water and water-saturated octanol start->step1 step2 Dissolve fluorinated aniline in water-saturated octanol step1->step2 step3 Mix with an equal volume of octanol-saturated water step2->step3 step4 Shake vigorously to allow partitioning (equilibration) step3->step4 step5 Centrifuge to separate layers step4->step5 step6 Measure concentration of aniline in both aqueous and octanol phases (e.g., via UV-Vis spectroscopy) step5->step6 end Calculate logP = log([Aniline]octanol / [Aniline]aqueous) step6->end

Caption: Workflow for logP determination using the shake-flask method.

metabolic_stability_assay start Start: Prepare Incubation Mixture step1 Combine human liver microsomes (HLM), NADPH regenerating system, and buffer start->step1 step2 Pre-incubate mixture at 37°C step1->step2 step3 Initiate reaction by adding the fluorinated aniline derivative step2->step3 step4 Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 min) step3->step4 step5 Quench the reaction in each aliquot (e.g., with cold acetonitrile) step4->step5 step6 Analyze the remaining parent compound by LC-MS/MS step5->step6 end Calculate half-life (t½) step6->end

Caption: Workflow for in vitro metabolic stability assay.

fluorination_impact F Fluorination of Aniline pKa Altered pKa (Basicity) F->pKa logP Increased Lipophilicity (logP) F->logP metabolism Enhanced Metabolic Stability F->metabolism binding Modified Protein-Ligand Binding Affinity F->binding pk_pd Improved Pharmacokinetic and Pharmacodynamic Properties pKa->pk_pd logP->pk_pd metabolism->pk_pd binding->pk_pd

Caption: Impact of fluorination on key drug properties.

Conclusion

Fluorinated aniline derivatives represent a cornerstone of modern chemical and pharmaceutical research. Their unique properties, derived from the strategic incorporation of fluorine, provide a powerful tool for fine-tuning molecular characteristics to achieve desired biological activities and material properties. The synthetic routes to these compounds are well-established, and ongoing research continues to expand the toolkit available to chemists. As the demand for more effective drugs, more resilient materials, and more efficient agrochemicals grows, the importance of fluorinated aniline derivatives is set to increase, driving further innovation in their synthesis and application.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, a valuable fluorinated intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the heptafluoroisopropyl group significantly enhances the chemical stability and resistance to degradation of molecules containing this moiety.[2][] This document details the prevalent synthesis pathway, experimental protocols, and key quantitative data.

Synthesis Pathway Overview

The primary and industrially viable method for the preparation of this compound is a direct fluoroalkylation of o-toluidine. This reaction proceeds via a free-radical addition of the heptafluoroisopropyl group to the aniline ring, predominantly at the para-position relative to the amino group. The synthesis is typically carried out in a biphasic solvent system, utilizing a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. An initiator is required to generate the perfluoroalkyl radical from a suitable precursor, such as 2-bromoheptafluoropropane.[1][4][5]

The overall reaction is as follows:

o-Toluidine + 2-Bromoheptafluoropropane → this compound

This method is advantageous due to its use of readily available and low-cost raw materials, mild reaction conditions, and a straightforward process, making it suitable for industrial-scale production.[1][5]

Logical Relationship of Synthesis Components

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product o_toluidine o-Toluidine reaction Free Radical Fluoroalkylation o_toluidine->reaction heptafluoropropane 2-Bromoheptafluoropropane heptafluoropropane->reaction initiator Initiator (e.g., Sodium Dithionite) initiator->reaction ptc Phase Transfer Catalyst (e.g., Tetrabutylammonium Sulfate) ptc->reaction base Base (e.g., Sodium Carbonate) base->reaction solvent Biphasic Solvent (e.g., Water/MTBE) solvent->reaction temperature Temperature (e.g., 50°C) temperature->reaction product This compound reaction->product

Caption: Logical flow of reactants and conditions for the synthesis.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[4]

Materials:

  • o-Toluidine

  • 2-Bromoheptafluoropropane

  • Sodium Dithionite (Initiator)

  • Tetrabutylammonium Sulfate (Phase Transfer Catalyst)

  • Sodium Carbonate (Base)

  • Methyl Tertiary Butyl Ether (MTBE)

  • Water

  • Dilute Hydrochloric Acid

Equipment:

  • 1000 mL Pressure Reactor

  • Stirring Apparatus

  • Heating Mantle or Oil Bath

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Charging the Reactor: To a 1000 mL pressure reactor, add 107.1 g of o-toluidine, 300 mL of water, and 300 mL of methyl tertiary butyl ether.

  • Addition of Catalysts and Base: Add the initiator, sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate to the reactor.

  • Heating: Under stirring, slowly increase the temperature of the reaction mixture to 50°C.

  • Addition of Fluoroalkylating Agent: Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor. The addition should be completed over approximately 2 hours.

  • Reaction Monitoring: Maintain the reaction under these conditions and monitor the progress by liquid chromatography until the o-toluidine is completely consumed.

  • Work-up:

    • Cool the reaction system to room temperature.

    • Slowly release the pressure in the reactor to atmospheric pressure.

    • Transfer the mixture to a separatory funnel and separate the organic phase.

    • Wash the organic phase sequentially with water and then with dilute hydrochloric acid.

    • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Isolation of Product: Remove the solvent from the organic phase by evaporation under reduced pressure to yield the crude product, this compound. The product can be used in subsequent steps without further purification if a purity of approximately 95% is acceptable.[4]

Experimental Workflow

Experimental_Workflow start Start charge_reactor Charge Reactor with o-Toluidine, Water, MTBE start->charge_reactor add_reagents Add Initiator, Phase Transfer Catalyst, and Base charge_reactor->add_reagents heat_stir Heat to 50°C with Stirring add_reagents->heat_stir add_bromo Slowly Add 2-Bromoheptafluoropropane (over 2 hours) heat_stir->add_bromo monitor Monitor Reaction by LC add_bromo->monitor workup Reaction Work-up: Cool, Depressurize, Separate Phases monitor->workup wash Wash Organic Phase (Water, dilute HCl) workup->wash dry Dry Organic Phase wash->dry evaporate Evaporate Solvent dry->evaporate product Obtain Product evaporate->product

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reactant and Product Specifications

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
o-Toluidine95-53-4C₇H₉N107.15
2-Bromoheptafluoropropane422-77-5C₃BrF₇248.93
This compound238098-26-5C₁₀H₈F₇N275.17

Table 2: Reaction Conditions and Yield

ParameterValue
Reaction Temperature50°C
Solvent SystemWater / Methyl Tertiary Butyl Ether
InitiatorSodium Dithionite
Phase Transfer CatalystTetrabutylammonium Sulfate
BaseSodium Carbonate
Product Purity (Crude)95%

Table 3: Physicochemical Properties of the Product

PropertyValue
AppearanceLight Brown Oil
Boiling Point199.838°C at 760 mmHg[], 200 °C[6]
Density1.401 g/cm³
Flash Point83°C
SolubilitySlightly soluble in Chloroform and DMSO
StorageKeep in a dark place, inert atmosphere, store in freezer under -20°C

Conclusion

The synthesis of this compound from o-toluidine and 2-bromoheptafluoropropane offers a robust and scalable method for producing this important fluorinated building block. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science, enabling the efficient synthesis and application of this versatile compound.

References

Interpreting the Spectroscopic Signature of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline (CAS 238098-26-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the compound 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline, with the CAS number 238098-26-5. The molecular formula for this compound is C10H8F7N, and it has a molecular weight of 275.17 g/mol .[1][2][3][4][5][6][7][8][9] This document outlines predicted spectroscopic data, standard experimental protocols for obtaining such data, and a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for CAS 238098-26-5, the following tables present predicted data based on the known chemical structure. These predictions are generated using computational algorithms and should be used as a reference for the interpretation of experimental results.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)
-CH₃2.2
Aromatic H (ortho to -NH₂)6.8
Aromatic H (meta to -NH₂)7.2
Aromatic H (ortho to heptafluoropropyl)7.4
-NH₂3.8

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
-CH₃17
Aromatic C-NH₂145
Aromatic C-CH₃120
Aromatic C-H116, 129, 131
Aromatic C-heptafluoropropyl125
Heptafluoropropyl C (central)92 (septet)
Heptafluoropropyl CF₃124 (quartet)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Peaks

m/zInterpretation
275.05[M]⁺ (Molecular Ion)
256.05[M - F]⁺
206.05[M - CF₃]⁺
106.08[M - C₄HF₇]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.[10]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample (CAS 238098-26-5) in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The relaxation delay should be set to at least 5 times the longest T1 relaxation time for accurate integration.[11]

¹³C NMR Spectroscopy Protocol:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done for a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]

  • If necessary, filter the solution to remove any solid impurities.[12] For complex matrices, purification techniques like solid-phase extraction (SPE) may be employed.[13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

  • The prepared sample solution is injected into a liquid chromatograph.

  • The compound is separated from any impurities on a suitable HPLC column.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • Ionization is typically achieved using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • For volatile or semi-volatile compounds, the sample is dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane).[14]

  • The solution is injected into the gas chromatograph, where the compound is vaporized and separated on a GC column.

  • The separated compound then enters the mass spectrometer, is ionized (commonly by electron ionization), and detected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[15]

  • The fine powder is then compressed in a die under high pressure to form a transparent pellet.[15]

Attenuated Total Reflectance (ATR) Method:

  • A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[15]

  • Pressure is applied to ensure good contact between the sample and the crystal.[15] This method requires minimal sample preparation.[16]

FTIR Spectroscopy Protocol:

  • A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.

  • The sample is placed in the FTIR spectrometer.

  • The infrared spectrum of the sample is recorded. The instrument measures the absorption of infrared radiation at different frequencies.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the interpretation of spectroscopic data in chemical analysis.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Finalization Sample Sample Collection Dissolution Dissolution/Dilution Sample->Dissolution Purification Purification (if needed) Dissolution->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS IR FTIR Spectroscopy Purification->IR Process Data Processing (Baseline Correction, Integration) NMR->Process MS->Process IR->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure Report Reporting & Documentation Structure->Report

Caption: General workflow for spectroscopic data interpretation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-4-heptafluoroisopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the research chemical 2-methyl-4-heptafluoroisopropylaniline. The information is presented in a structured format to facilitate easy access and comparison of data. This document also includes detailed experimental protocols for the determination of key properties and a visualization of its synthetic pathway.

Chemical Identity

IdentifierValue
IUPAC Name 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline[1]
Common Name 2-Methyl-4-heptafluoroisopropylaniline
CAS Number 238098-26-5[1][2][3][4][5][6]
Molecular Formula C₁₀H₈F₇N[1][2][3][6]
Molecular Weight 275.17 g/mol [1][3]
SMILES CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N[1]
InChI Key QVAUOEHPYOFAQA-UHFFFAOYSA-N[2]

Synonyms:

  • 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline[1]

  • 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline[3][5]

  • 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline[1][5]

  • 2-methyl-4-(heptafluoropropan-2-yl)-aniline[1]

  • 2-methyl-4-(perfluoropropan-2-yl)benzenamine[1][5]

  • Benzenamine, 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-[1]

Physical Properties

The physical properties of 2-methyl-4-heptafluoroisopropylaniline are summarized in the table below. These properties are crucial for handling, storage, and use in various experimental settings.

PropertyValueSource
Appearance Light brown oil[7]
Boiling Point 199.8 °C at 760 mmHg[2][6]
Density 1.401 g/cm³[2][6]
Flash Point 83 °C (closed cup)[7]
Vapor Pressure 0.335 mmHg at 25 °C[2][6]
Refractive Index 1.424[2][6]
Solubility Slightly soluble in Chloroform and DMSO[7]
pKa 2.52 ± 0.10 (Predicted)[7]

Chemical and Spectroscopic Properties

This section details the chemical reactivity and spectroscopic data for 2-methyl-4-heptafluoroisopropylaniline.

PropertyValueSource
LogP 4.44780[2]
Topological Polar Surface Area 26.02 Ų[2]
Exact Mass 275.054 g/mol [2]

Spectroscopic Data:

While specific spectra for 2-methyl-4-heptafluoroisopropylaniline are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with similar substituted anilines.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region. The methyl group will be a singlet, and the amine protons will also appear as a singlet which may be broad.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, the carbons of the heptafluoroisopropyl group (with C-F coupling), and the carbon attached to the nitrogen atom.

  • IR Spectroscopy: The infrared spectrum of anilines typically shows characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[8][9] For a primary amine like 2-methyl-4-heptafluoroisopropylaniline, two bands are expected, corresponding to the symmetric and asymmetric stretching modes.[9] Other characteristic bands would include C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-N stretching. The strong C-F stretching vibrations from the heptafluoroisopropyl group are expected in the region of 1100-1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (275.17 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the heptafluoroisopropyl group and the aniline core.

Synthesis

A method for the preparation of 2-methyl-4-heptafluoroisopropylaniline has been described in the patent CN102731321B.[10] The synthesis involves the reaction of o-toluidine with 2-bromoheptafluoropropane.

SynthesisWorkflow cluster_reactants Reactants o_toluidine o-Toluidine (CAS: 95-53-4) reaction Reaction o_toluidine->reaction bromoheptafluoropropane 2-Bromoheptafluoropropane (CAS: 422-77-5) bromoheptafluoropropane->reaction product 2-Methyl-4-heptafluoroisopropylaniline reaction->product Initiator, Base, Phase Transfer Catalyst

Synthetic pathway for 2-methyl-4-heptafluoroisopropylaniline.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-methyl-4-heptafluoroisopropylaniline are provided below. These are based on standard laboratory methods and can be adapted for specific equipment.

5.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the capillary tube method.[11]

  • Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube, and a liquid with a high boiling point (e.g., paraffin oil).

  • Procedure:

    • A small amount of the liquid sample (a few drops) is placed in the small test tube.

    • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

    • The test tube is attached to the thermometer and placed in the Thiele tube or oil bath.

    • The apparatus is heated slowly and gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

5.2. Determination of Density

Density is the mass per unit volume of a substance. It can be determined using a pycnometer or a graduated cylinder and a balance.[12][13][14][15]

  • Apparatus: Pycnometer (or a graduated cylinder), analytical balance.

  • Procedure (using a pycnometer):

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

    • The filled pycnometer is weighed.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

    • The filled pycnometer with the reference liquid is weighed.

    • The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference

5.3. Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for determining the flash point.[2][3][7][16]

  • Apparatus: Pensky-Martens closed-cup tester.

  • Procedure:

    • A specific volume of the sample is placed in the test cup.

    • The lid, which contains an ignition source and a stirrer, is placed on the cup.

    • The sample is heated at a slow, constant rate while being stirred.

    • At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Safety and Handling

2-Methyl-4-heptafluoroisopropylaniline is a research chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: The available safety data suggests that this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Work in a well-ventilated area or under a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapors or mists.

    • Store in a tightly closed container in a cool, dry place.

This technical guide is intended for informational purposes only and should be used by qualified individuals. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

Reactivity of the Aniline Group in 2-Methyl-4-(perfluoropropan-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the aniline functional group in 2-methyl-4-(perfluoropropan-2-yl)aniline. The presence of both an electron-donating methyl group and a strongly electron-withdrawing perfluoropropan-2-yl group on the aromatic ring creates a unique electronic environment that significantly influences the nucleophilicity and basicity of the amino group. This document explores the expected reactivity in key chemical transformations relevant to pharmaceutical and materials science research, including electrophilic substitution, acylation, alkylation, and diazotization. Detailed experimental protocols, adapted from established methods for analogous anilines, are provided as a starting point for synthetic applications. All quantitative data is summarized for clarity, and key reaction pathways are visualized using diagrams.

Introduction

2-Methyl-4-(perfluoropropan-2-yl)aniline is a substituted aniline of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine-containing substituent. The perfluoroalkyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Understanding the reactivity of the aniline group is crucial for the successful design and synthesis of novel derivatives. This guide will dissect the electronic effects of the substituents and predict their impact on the chemical behavior of the amino group.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methyl-4-(perfluoropropan-2-yl)aniline is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₈F₇N[1][2]
Molecular Weight 275.17 g/mol [1]
Appearance Light brown oil[1]
Boiling Point 200 °C[1][2]
Density 1.401 g/cm³[1][2]
pKa (Predicted) 2.52 ± 0.10[1]
Solubility Slightly soluble in Chloroform and DMSO[1]

Electronic Effects and Predicted Reactivity

The reactivity of the aniline group in 2-methyl-4-(perfluoropropan-2-yl)aniline is governed by the interplay of the electronic effects of the methyl and perfluoropropan-2-yl substituents.

  • Methyl Group (-CH₃): Located at the ortho position to the amino group, the methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density on the aromatic ring and the nitrogen atom, thereby enhancing the nucleophilicity of the amine.

  • Perfluoropropan-2-yl Group (-CF(CF₃)₂): Situated at the para position, the perfluoropropan-2-yl group is a potent electron-withdrawing group due to the strong inductive effect (-I) of the fluorine atoms. This effect significantly reduces the electron density of the aromatic ring and the basicity of the amino group.

The opposing electronic nature of these substituents modulates the overall reactivity. The strongly deactivating effect of the perfluorinated group is expected to dominate, leading to a less nucleophilic and less basic aniline compared to aniline or o-toluidine. This reduced reactivity will necessitate more forcing reaction conditions for many typical aniline reactions.

electronic_effects Aniline Aniline Ring Amino_Group Amino Group (-NH2) Aniline->Amino_Group Modulated Electron Density Reactivity Overall Reactivity Amino_Group->Reactivity Influences Nucleophilicity and Basicity Methyl_Group Methyl Group (-CH3) (ortho) Methyl_Group->Aniline +I Effect (Electron Donating) Perfluoro_Group Perfluoropropan-2-yl Group (-CF(CF3)2) (para) Perfluoro_Group->Aniline -I Effect (Electron Withdrawing)

Caption: Electronic influences on the aniline group's reactivity.

Key Reactions and Experimental Protocols

While specific experimental data for the reactivity of 2-methyl-4-(perfluoropropan-2-yl)aniline is limited in the available literature, the following sections provide generalized protocols for key reactions based on established methodologies for structurally similar anilines. These protocols should be considered as starting points and may require optimization.

Acylation

Acylation of the amino group is a common transformation to form amides. Due to the reduced nucleophilicity of the aniline, a robust acylating agent and potentially a catalyst may be required.

Experimental Protocol (General):

  • In a round-bottom flask, dissolve 2-methyl-4-(perfluoropropan-2-yl)aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., pyridine, triethylamine) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Alkylation

N-alkylation of this aniline derivative may be challenging due to its low nucleophilicity. Reductive amination is a generally effective method.

Experimental Protocol (Reductive Amination - General):

  • Dissolve 2-methyl-4-(perfluoropropan-2-yl)aniline (1.0 eq) and a carbonyl compound (aldehyde or ketone) (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane, methanol).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diazotization

Diazotization of the primary amine to form a diazonium salt is a versatile synthetic step. Due to the potential instability of the diazonium salt, this reaction is typically performed at low temperatures and the product used immediately in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions). A general protocol for the diazotization of a substituted aniline is available.[3]

Experimental Protocol (General): [3]

  • In a three-neck round-bottom flask, suspend 2-methyl-4-(perfluoropropan-2-yl)aniline (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C.

  • Continue stirring for an additional 15-30 minutes at 0-5 °C.

  • The resulting diazonium salt solution should be used immediately for the next synthetic step.

diazotization_workflow Start 2-Methyl-4-(perfluoropropan-2-yl)aniline Acid Suspend in aq. HCl Start->Acid Cooling Cool to 0-5 °C Acid->Cooling Addition Dropwise addition of NaNO2 (maintain 0-5 °C) Cooling->Addition NaNO2_prep Prepare aq. NaNO2 solution NaNO2_prep->Addition Stirring Stir for 15-30 min at 0-5 °C Addition->Stirring Product Arenediazonium Salt (Use Immediately) Stirring->Product

References

Unlocking Potential: A Technical Guide to the Research Applications of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the potential research applications of the fluorinated aniline derivative, 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline. Primarily utilized as a key building block in the synthesis of bioactive molecules, this compound offers significant opportunities for researchers, particularly in the fields of agrochemistry and drug discovery. Its unique structural features, including the heptafluoroisopropyl group, impart desirable properties such as enhanced metabolic stability and target affinity to the final compounds.

Core Applications and Synthesis

This compound is a crucial intermediate in the production of a novel class of insecticides.[1] The presence of the bulky, lipophilic heptafluoroisopropyl moiety is critical for the high insecticidal activity of the resulting products.[] The aniline functional group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds.[1]

The synthesis of this valuable intermediate has been described in the patent literature, with one common method involving the reaction of 2-methylaniline with heptafluoro-2-bromopropane in the presence of an initiator.[3] This process is highlighted for its use of readily available starting materials and amenability to industrial-scale production.[3]

Agrochemical Research: A Potent Insecticide Intermediate

The most prominent application of this compound is in the synthesis of the commercial insecticide, flubendiamide.[][4] Flubendiamide is a potent agent for controlling a broad spectrum of lepidopteran pests.[5]

Mechanism of Action: Ryanodine Receptor Modulation

Flubendiamide and its analogues act by targeting and activating insect ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle contraction.[4][5] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.[5][6] This mode of action is highly selective for insect RyRs over their mammalian counterparts, contributing to the favorable safety profile of these insecticides.[6]

DOT Code for Ryanodine Receptor Activation Pathway

G cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_cytosol Elevated Cytosolic Ca²⁺ RyR->Ca_cytosol Opens Channel Ca_store Ca²⁺ Store (SR Lumen) Ca_store->RyR Ca²⁺ Efflux Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_cytosol->Muscle_Contraction Triggers Flubendiamide Flubendiamide Flubendiamide->RyR Binds and Activates

G cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_cytosol Elevated Cytosolic Ca²⁺ RyR->Ca_cytosol Opens Channel Ca_store Ca²⁺ Store (SR Lumen) Ca_store->RyR Ca²⁺ Efflux Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_cytosol->Muscle_Contraction Triggers Flubendiamide Flubendiamide Flubendiamide->RyR Binds and Activates

Caption: Signaling pathway of flubendiamide via ryanodine receptor activation.

Quantitative Data on Flubendiamide Analogs

While specific binding affinities for flubendiamide are proprietary, research on analogs provides insight into their potency. For example, a novel analog of flubendiamide where the heptafluoroisopropyl group was replaced by an alkoxyhexafluoroisopropyl moiety demonstrated significant insecticidal activity.

CompoundTarget OrganismMetricValue
FlubendiamideMythimna separata (Oriental Armyworm)LC₅₀0.0412 mg L⁻¹
Compound 8h (analog)Mythimna separata (Oriental Armyworm)LC₅₀0.0512 mg L⁻¹
FlubendiamideDaphnia magna48h LC₅₀0.0021 mg L⁻¹
Compound 8h (analog)Daphnia magna48h LC₅₀0.0066 mg L⁻¹

Data sourced from a study on novel analogues of flubendiamide.[5]

Potential Applications in Drug Discovery

The structural motif of a substituted aniline is a common feature in many biologically active compounds, including kinase inhibitors. While direct applications of this compound in drug discovery are not yet widely published, its properties suggest it could be a valuable building block for developing novel therapeutics. The introduction of the heptafluoroisopropyl group can enhance a molecule's lipophilicity and ability to cross cell membranes, potentially improving bioavailability.

Experimental Protocols

Synthesis of Flubendiamide from this compound

A general synthetic route to flubendiamide involves the amidation of a phthalic acid derivative with this compound.[]

DOT Code for Flubendiamide Synthesis Workflow

G Start 3-Iodophthalic Anhydride Intermediate1 Reaction with 2-amino-2-methyl-1-(methylthio)propane Start->Intermediate1 Intermediate2 Phthalamic Acid Intermediate Intermediate1->Intermediate2 Amidation Amidation Reaction Intermediate2->Amidation Aniline This compound Aniline->Amidation Flubendiamide_thio Flubendiamide Precursor (thioether) Amidation->Flubendiamide_thio Oxidation Oxidation Flubendiamide_thio->Oxidation End Flubendiamide Oxidation->End

G Start 3-Iodophthalic Anhydride Intermediate1 Reaction with 2-amino-2-methyl-1-(methylthio)propane Start->Intermediate1 Intermediate2 Phthalamic Acid Intermediate Intermediate1->Intermediate2 Amidation Amidation Reaction Intermediate2->Amidation Aniline This compound Aniline->Amidation Flubendiamide_thio Flubendiamide Precursor (thioether) Amidation->Flubendiamide_thio Oxidation Oxidation Flubendiamide_thio->Oxidation End Flubendiamide Oxidation->End

Caption: General synthetic workflow for flubendiamide.

Ryanodine Receptor Activity Assay: [³H]Ryanodine Binding

A common method to assess the activity of compounds on ryanodine receptors is a radioligand binding assay using [³H]ryanodine. This assay measures the ability of a test compound to modulate the binding of [³H]ryanodine to the receptor, which is an indicator of channel opening.

Objective: To determine the effect of a test compound on the binding of [³H]ryanodine to insect muscle microsomes.

Materials:

  • Insect muscle microsomes (e.g., from housefly or lepidopteran species)

  • [³H]ryanodine

  • Test compound (e.g., flubendiamide)

  • Binding buffer (e.g., 20 mM HEPES, 250 mM KCl, 15 mM NaCl, pH 7.1)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare insect muscle microsomes according to established procedures.

  • In a microcentrifuge tube, combine the microsomal preparation, [³H]ryanodine, and the test compound at various concentrations in the binding buffer. Include control tubes with no test compound.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound [³H]ryanodine.

  • Place the filters into scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the amount of bound [³H]ryanodine by liquid scintillation counting.

  • Analyze the data to determine the effect of the test compound on [³H]ryanodine binding, which can indicate whether the compound is an activator or inhibitor of the ryanodine receptor.

Future Directions

The unique properties conferred by the heptafluoroisopropyl group make this compound a compelling starting material for the synthesis of novel bioactive molecules. Further research into its incorporation into other molecular scaffolds could lead to the discovery of new therapeutic agents and agrochemicals with improved efficacy and safety profiles. The exploration of its use in the development of kinase inhibitors, for example, represents a promising avenue for future drug discovery efforts.

References

Methodological & Application

Application Notes: Synthesis of Broflanilide Using 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a key fluorinated intermediate in the synthesis of modern agrochemicals, most notably the insecticide Broflanilide. The presence of the heptafluoroisopropyl group imparts unique properties to the final molecule, influencing its biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this aniline derivative in the synthesis of Broflanilide.

Key Applications

The primary application of this compound is as a nucleophilic component in amide bond formation reactions. Its reaction with a suitable carboxylic acid derivative, such as an acyl chloride, is a critical step in the construction of the Broflanilide scaffold.

Synthesis of Broflanilide

The synthesis of Broflanilide from this compound involves a multi-step process. A representative synthetic route is outlined below, with detailed protocols for key transformations.

Synthetic Pathway Overview

Synthesis_Pathway cluster_synthesis Synthesis of 2-Methyl-4-(heptafluoroisopropyl)aniline cluster_broflanilide_synthesis Synthesis of Broflanilide o_toluidine o-Toluidine intermediate_aniline 2-Methyl-4-(heptafluoroisopropyl)aniline o_toluidine->intermediate_aniline Na2S2O4, Na2CO3, Tetrabutylammonium sulfate, H2O/MTBE, 50°C heptafluorobromopropane 2-Bromoheptafluoropropane heptafluorobromopropane->intermediate_aniline intermediate_aniline_2 2-Methyl-4-(heptafluoroisopropyl)aniline Broflanilide Broflanilide intermediate_aniline_2->Broflanilide Pyridine, THF, 60°C acid_chloride 2-Fluoro-3-(N-methylbenzamido)benzoyl chloride acid_chloride->Broflanilide

Caption: Synthetic pathway to Broflanilide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature and describes the synthesis of the key aniline intermediate.

Materials:

  • o-Toluidine

  • 2-Bromoheptafluoropropane

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium sulfate

  • Methyl tertiary butyl ether (MTBE)

  • Water

  • 1000 mL pressure reactor

  • Standard laboratory glassware

  • Liquid chromatograph for reaction monitoring

Procedure:

  • To a 1000 mL pressure reactor, add 107.1 g of o-toluidine, 300 mL of water, and 300 mL of methyl tertiary butyl ether.

  • Add the initiator, sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate to the reactor.

  • Under stirring, slowly increase the temperature of the reaction mixture to 50°C.

  • Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor over approximately 2 hours.

  • Maintain the reaction under these conditions and monitor the progress by liquid chromatography.

  • After complete conversion of the starting material, cool the reaction system to room temperature and slowly release the pressure to atmospheric pressure.

  • Separate the organic phase and wash it with water, followed by a wash with dilute hydrochloric acid.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent from the organic phase by evaporation to yield the intermediate, this compound.

Quantitative Data:

ParameterValueReference
Purity of Product95%[1]
Protocol 2: Synthesis of Broflanilide from this compound

This protocol outlines the final amide coupling step to produce Broflanilide.

Materials:

  • This compound

  • 2-Fluoro-3-(N-methylbenzamido)benzoyl chloride

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

  • Add pyridine to the solution.

  • Slowly add a solution of 2-Fluoro-3-(N-methylbenzamido)benzoyl chloride in anhydrous THF to the reaction mixture.

  • Stir the reaction mixture at 60°C for 5 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Add water to the reaction mixture to quench any remaining acyl chloride and precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure Broflanilide.

Mechanism of Action: Broflanilide

Broflanilide is a potent insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects.[2] Its metabolite, desmethyl-broflanilide, is the active form that binds to the GABA receptor's chloride channel, blocking the influx of chloride ions.[3] This inhibition of the inhibitory neurotransmitter GABA leads to hyperexcitation of the insect's central nervous system, resulting in convulsions, paralysis, and ultimately, death.[4]

Signaling Pathway Diagram

Signaling_Pathway cluster_neuron Insect Neuron cluster_outcome Physiological Outcome GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Inhibition of binding leads to Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Leads to Broflanilide Desmethyl-Broflanilide Broflanilide->GABA_Receptor Blocks Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Broflanilide's mechanism of action.

Conclusion

This compound is a valuable and indispensable building block in the synthesis of the novel insecticide Broflanilide. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of pharmaceutical and agrochemical synthesis. The unique mode of action of Broflanilide highlights the importance of fluorinated intermediates in developing next-generation pest control agents.

References

Application Notes and Protocols: 2-Methyl-4-heptafluoroisopropylaniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-methyl-4-heptafluoroisopropylaniline, a key intermediate in the synthesis of modern agrochemicals. This document details its synthesis, properties, and application in the development of the insecticide Broflanilide. Additionally, the mode of action for Pyrifluquinazon, another agrochemical linked to this intermediate, is described.

Intermediate Profile: 2-Methyl-4-heptafluoroisopropylaniline

2-Methyl-4-heptafluoroisopropylaniline, also known as 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline, is a crucial building block in the synthesis of specialized agrochemicals. The presence of the heptafluoroisopropyl group imparts unique properties to the final active ingredients, such as increased metabolic stability and enhanced biological activity.

Chemical Properties:

PropertyValue
CAS Number 238098-26-5
Molecular Formula C₁₀H₈F₇N
Molecular Weight 275.17 g/mol
Appearance Light brown oil
Boiling Point 199.8 °C at 760 mmHg
Density 1.401 g/cm³
Purity ≥95% (typical)

Synthesis of 2-Methyl-4-heptafluoroisopropylaniline

A robust method for the preparation of 2-methyl-4-heptafluoroisopropylaniline involves the reaction of 2-methylaniline with a heptafluoroisopropylating agent. The following protocol is adapted from patent literature, which describes a high-yield synthesis.

Experimental Protocol:

Materials:

  • 2-Methylaniline (o-toluidine)

  • 1,1,1,2,3,3,3-Heptafluoro-2-bromopropane

  • Sodium dithionite (initiator)

  • Sodium bicarbonate (base)

  • Tetrabutylammonium bisulfate (phase transfer catalyst)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • 1000 L glass-lined reactor equipped with a stirrer, condenser, and metering pump

Procedure:

  • Charge the reactor with 200 L of water and 200 L of methyl tert-butyl ether.

  • Add 27.5 kg of 2-methylaniline, 40 kg of sodium dithionite, 24 kg of sodium bicarbonate, and 4 kg of tetrabutylammonium bisulfate to the reactor.

  • Stir the mixture to ensure homogeneity.

  • Cool the condenser to -20°C.

  • Maintain the internal temperature of the reactor between 20-30°C.

  • Continuously add 67 kg of 1,1,1,2,3,3,3-heptafluoro-2-bromopropane using a metering pump over a period of 0.5-4 hours. The reactor pressure should be maintained below 0.5 bar.

  • After the addition is complete, maintain the reaction mixture at temperature for 4 hours.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, cool the reactor to room temperature and perform a work-up.

Quantitative Data:

ParameterResult
Yield 96.5%
Purity (by GC) 97.5%
Key Impurities 0.06% o-methylaniline, 0.5% 2-methyl-6-heptafluoroisopropylaniline

Workflow for the Synthesis of 2-Methyl-4-heptafluoroisopropylaniline:

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product R1 2-Methylaniline P1 Mixing of Reactants R1->P1 R2 Heptafluoro-2-bromopropane P2 Controlled Addition of Heptafluoro-2-bromopropane R2->P2 R3 Sodium Dithionite R3->P1 R4 Sodium Bicarbonate R4->P1 R5 Tetrabutylammonium Bisulfate R5->P1 R6 MTBE/Water R6->P1 P1->P2 P3 Reaction at 20-30°C P2->P3 P4 Work-up P3->P4 Prod 2-Methyl-4-heptafluoroisopropylaniline P4->Prod

Synthesis of the aniline intermediate.

Application in Agrochemical Synthesis: Broflanilide

2-Methyl-4-heptafluoroisopropylaniline is a precursor to a more complex aniline, 2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline, which is a key intermediate in the synthesis of the novel insecticide, Broflanilide.[1] Broflanilide is a meta-diamide insecticide effective against a wide range of pests.[2]

Experimental Protocol for Broflanilide Synthesis (Multi-step):

An efficient, scalable synthesis of Broflanilide has been developed starting from 2-fluoro-3-nitrobenzoic acid and 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline.[3] This route offers a high overall yield.[3]

Key Steps:

  • Condensation: Reaction of 2-fluoro-3-nitrobenzoyl chloride with 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline.

  • Nitro Group Reduction: Reduction of the nitro group to an amine using stannous chloride in an acidic medium.

  • N-methylation: Methylation of the resulting amino group using paraformaldehyde and a Platinum on carbon (Pt/C) catalyst.

  • Amidation: Reaction of the methylated intermediate with benzoyl chloride in the presence of pyridine.

  • Bromination: Introduction of a bromine atom using a mixture of sodium bromide and sodium hypochlorite.

Quantitative Data for Optimized Broflanilide Synthesis:

ParameterValueReference
Overall Yield 60.3%[3]

Workflow for Broflanilide Synthesis:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product SM1 2-Fluoro-3-nitrobenzoic acid S1 Condensation SM1->S1 SM2 4-(Perfluoropropan-2-yl)-2- (trifluoromethyl)aniline SM2->S1 S2 Nitro Reduction S1->S2 S3 N-methylation S2->S3 S4 Amidation S3->S4 S5 Bromination S4->S5 FP Broflanilide S5->FP

Efficient synthesis of Broflanilide.

Signaling Pathway: Mode of Action of Broflanilide

Broflanilide is a pro-insecticide that is metabolized to its active form, desmethyl-broflanilide. This active metabolite acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects.[2] It binds to a unique allosteric site on the GABA-gated chloride channel, distinct from other insecticides like fipronil.[2] This binding blocks the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, convulsions, and ultimately, death. The Insecticide Resistance Action Committee (IRAC) has classified Broflanilide in its own new group (Group 30) due to this novel mode of action.

Diagram of Broflanilide's Mode of Action:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_effect Effect GABA_release GABA Release GABA GABA GABA_release->GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation No Cl- Influx Broflanilide Desmethyl-Broflanilide Broflanilide->GABA_Receptor Blocks (Allosteric Site) Death Insect Death Hyperexcitation->Death

Broflanilide's action on the GABA receptor.

Application in Agrochemical Synthesis: Pyrifluquinazon

Signaling Pathway: Mode of Action of Pyrifluquinazon

Pyrifluquinazon has a distinct mode of action from Broflanilide. It is classified by IRAC as a Chordotonal Organ Transient Receptor Potential Vanilloid (TRPV) channel modulator (Group 9B). These channels are critical for the senses of hearing, balance, and spatial orientation in insects. Pyrifluquinazon disrupts the normal function of these channels, leading to a rapid cessation of feeding, disorientation, and eventual starvation and dehydration of the insect.

Diagram of Pyrifluquinazon's Mode of Action:

G cluster_insect Insect Sensory System cluster_pyrifluquinazon Pyrifluquinazon Action cluster_outcome Physiological Outcome Chordotonal_Organ Chordotonal Organ TRPV_Channel TRPV Channel Chordotonal_Organ->TRPV_Channel Disruption Sensory Disruption TRPV_Channel->Disruption Pyrifluquinazon Pyrifluquinazon Pyrifluquinazon->TRPV_Channel Modulates Feeding_Cessation Feeding Cessation Disruption->Feeding_Cessation Death Insect Death Feeding_Cessation->Death

Pyrifluquinazon's effect on insect sensory organs.

Conclusion

2-Methyl-4-heptafluoroisopropylaniline is a valuable intermediate for the agrochemical industry, enabling the synthesis of highly effective and innovative insecticides such as Broflanilide. Its synthesis is well-established, and its incorporation into final products imparts desirable properties. Understanding the synthetic pathways and modes of action of the resulting agrochemicals is crucial for the development of new pest management strategies and for managing insecticide resistance.

References

Application Notes and Protocols for 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid: A Versatile Reagent for Difluorocarbene-Mediated Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The CAS number provided in the topic, 238098-26-5, corresponds to 2-Methyl-4-heptafluoroisopropyl aniline, an intermediate used in the synthesis of polymers and pharmaceuticals.[][2][3][4][5][6][7] However, the request for detailed experimental protocols in organic reactions strongly aligns with the applications of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (CAS 1717-59-5) , a well-documented reagent for various synthetic transformations.[8][9][10] This guide will therefore focus on the latter, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications and detailed experimental protocols.

Introduction: The Power of Fluorinated Moieties in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorination reagents and methodologies. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid has emerged as a powerful and versatile reagent, primarily serving as a precursor for the in-situ generation of difluorocarbene (:CF₂).[9][10] This highly reactive intermediate is a key component in the synthesis of gem-difluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group.

Key Advantages of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid:

  • Efficient Difluorocarbene Source: It readily generates difluorocarbene under relatively mild conditions, enabling a wide range of synthetic transformations.[9]

  • Versatility in Organic Synthesis: It is employed in various reactions, including the difluoromethylation of alcohols and phenols, and the synthesis of difluorocyclopropanes.[9][10]

  • Contribution to Novel Drug Development: The resulting difluorinated compounds are crucial building blocks in the development of new therapeutic agents.[10]

Physicochemical Properties:

PropertyValue
CAS Number 1717-59-5
Molecular Formula C₂HF₃O₄S
Molecular Weight 178.09 g/mol [8]
Appearance Colorless liquid[10]
Density 1.723 g/mL at 25 °C[10]
Boiling Point 153 °C[10]
Refractive Index n20/D 1.36[10]

Reaction Mechanisms and Experimental Workflows

The primary utility of 2,2-difluoro-2-(fluorosulfonyl)acetic acid lies in its ability to generate difluorocarbene. This is typically achieved through decarboxylation, often facilitated by heat or a base. The resulting difluorocarbene can then be trapped by a variety of substrates.

General Workflow for Difluorocarbene Generation and Trapping

The following diagram illustrates the general experimental workflow for reactions involving the in-situ generation of difluorocarbene from 2,2-difluoro-2-(fluorosulfonyl)acetic acid and its subsequent reaction with a substrate.

workflow General Experimental Workflow reagents Reactants: - Substrate - 2,2-Difluoro-2-(fluorosulfonyl)acetic acid - Solvent - (Optional) Base/Catalyst reaction_setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous conditions reagents->reaction_setup heating Heating: - Controlled temperature - Monitoring of reaction progress (TLC, GC, NMR) reaction_setup->heating workup Aqueous Workup: - Quenching of the reaction - Extraction with organic solvent heating->workup purification Purification: - Column chromatography - Distillation or recrystallization workup->purification product Final Product: - Characterization (NMR, MS, etc.) purification->product

Caption: General experimental workflow for difluorocarbene reactions.

Detailed Experimental Protocols

The following protocols are generalized from literature precedents and should be adapted and optimized for specific substrates and reaction scales.

Protocol for Difluoromethylation of Phenolic Hydroxyl Groups

This protocol describes a general procedure for the O-difluoromethylation of phenols using 2,2-difluoro-2-(fluorosulfonyl)acetic acid as the difluorocarbene source.

Materials:

  • Phenolic substrate

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

  • Aprotic solvent (e.g., DMF, acetonitrile)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 equiv.), the base (2.0-3.0 equiv.), and the anhydrous aprotic solvent.

  • Addition of Reagent: Stir the mixture at room temperature until the substrate is fully dissolved. Add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (1.5-2.0 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Anhydrous Conditions: Water can react with the difluorocarbene and reduce the reaction efficiency.

  • Base: The base deprotonates the phenol, forming a more nucleophilic phenoxide that readily reacts with the difluorocarbene.

  • Aprotic Solvent: Aprotic solvents are used to avoid protonation of the reactive intermediates.

Protocol for Difluorocyclopropanation of Alkenes

This protocol outlines a general method for the synthesis of gem-difluorocyclopropanes from alkenes using a derivative of 2,2-difluoro-2-(fluorosulfonyl)acetic acid, such as its methyl ester (Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, MDFA), which can also serve as an efficient difluorocarbene source.[11]

Materials:

  • Alkene substrate

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)[12]

  • High-boiling point solvent (e.g., toluene, xylene)

  • (Optional) Catalyst (e.g., copper iodide)[13]

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the alkene (1.0 equiv.) in the solvent.

  • Addition of Reagent: Add the MDFA (1.5-2.0 equiv.) to the solution. If a catalyst is used, it should be added at this stage.

  • Reaction: Heat the mixture to a high temperature (typically 110-140 °C) and stir vigorously. Monitor the reaction for the consumption of the starting alkene.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography or distillation to yield the difluorocyclopropane product.

Reaction Mechanism Visualization:

mechanism Difluorocyclopropanation Mechanism cluster_0 Difluorocarbene Generation cluster_1 Cycloaddition FSO2CF2CO2Me FSO2CF2CO2Me :CF2 :CF2 FSO2CF2CO2Me->:CF2 Δ, -FSO2Me, -CO2 Alkene:CF2 Alkene:CF2 Difluorocyclopropane Difluorocyclopropane Alkene:CF2->Difluorocyclopropane

Caption: Simplified mechanism of difluorocyclopropanation.

Safety and Handling

2,2-Difluoro-2-(fluorosulfonyl)acetic acid and its derivatives are corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a valuable reagent for the introduction of the difluoromethyl group into organic molecules. Its ability to serve as an efficient precursor for difluorocarbene has led to its widespread use in the synthesis of fluorinated compounds for various applications, particularly in the pharmaceutical and agrochemical industries. The protocols provided in this guide offer a starting point for researchers to explore the synthetic potential of this versatile reagent.

References

2-methyl-4-(perfluoropropan-2-yl)aniline as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Methyl-4-(perfluoropropan-2-yl)aniline in Medicinal Chemistry

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1][2][3][4] These elements are prized for their ability to modulate key drug-like properties, including metabolic stability, lipophilicity, pKa, and binding affinity.[2][4] Within this context, 2-methyl-4-(perfluoropropan-2-yl)aniline emerges as a highly specialized building block. While not a common off-the-shelf reagent, its unique trifecta of structural features—an aniline core for diverse coupling, an ortho-methyl group for conformational control, and a bulky, electron-withdrawing heptafluoroisopropyl group—offers medicinal chemists a powerful tool to address specific challenges in drug design.

The heptafluoroisopropyl group, -CF(CF₃)₂, is a particularly compelling substituent. It serves as a highly lipophilic and metabolically robust bioisostere for common alkyl groups like isopropyl and tert-butyl.[5] Its strong electron-withdrawing nature significantly impacts the electronic properties of the aniline ring, offering a route to fine-tune compound basicity and target interactions.[5][6]

This guide provides a comprehensive overview of the projected physicochemical properties, a plausible synthetic route, and detailed protocols for the application of 2-methyl-4-(perfluoropropan-2-yl)aniline as a strategic building block in medicinal chemistry programs.

Physicochemical Properties & Strategic Impact

The combination of the ortho-methyl and para-heptafluoroisopropyl groups imparts a unique set of characteristics to the aniline scaffold. Understanding these properties is key to rationally deploying this building block.

  • Basicity (pKa): The aniline nitrogen's basicity is substantially reduced. The potent electron-withdrawing effect of the para-heptafluoroisopropyl group delocalizes the nitrogen lone pair into the aromatic ring, decreasing its availability for protonation.[7][8][9] This is further compounded by the "ortho-effect" of the 2-methyl group, which can introduce steric hindrance around the amino group, interfering with solvation of the protonated conjugate acid and further decreasing basicity.[10][11][12][13] A lower pKa can be highly desirable for reducing off-target ion channel interactions (e.g., hERG) and improving cell permeability.

  • Lipophilicity (logP): The heptafluoroisopropyl group dramatically increases lipophilicity. This feature can be leveraged to enhance membrane permeability and improve penetration into lipophilic binding pockets. However, this must be balanced to avoid overall compound properties that fall into undesirable high-logP space.

  • Metabolic Stability: Fluorinated motifs are well-known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][14][15] The C-F bond is significantly stronger than a C-H bond, and the heptafluoroisopropyl group is exceptionally resistant to metabolic degradation, making it an excellent choice for improving a drug candidate's half-life.[5][14][15]

  • Conformational Control: The ortho-methyl group can provide a degree of steric control, influencing the preferred dihedral angle between the aniline ring and a coupled substituent. This "conformational lock" can be crucial for optimizing binding to targets like kinase hinges or deep hydrophobic pockets.

Table 1: Predicted Physicochemical Properties in Comparison to Standard Anilines

Compound Aniline 4-Toluidine 4-(Trifluoromethyl)aniline 2-Methyl-4-(perfluoropropan-2-yl)aniline (Projected)
pKa ~4.6[9] ~5.1 ~3.5 < 3.0
cLogP ~0.9 ~1.4 ~2.0 ~4.0 - 4.5

| Key Features | Baseline | Electron-donating | Electron-withdrawing | Strongly electron-withdrawing, sterically hindered, highly lipophilic |

Proposed Synthesis Protocol

As 2-methyl-4-(perfluoropropan-2-yl)aniline is a specialty chemical, a multi-step synthesis is required. The following protocol is a plausible route based on established methodologies for introducing perfluoroalkyl groups onto aromatic rings.[6][16][17]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Perfluoroalkylation cluster_3 Step 4: Buchwald-Hartwig Amination A 2-Methylaniline (o-Toluidine) B 2-Methyl-4-bromoaniline A->B Br₂, AcOH C 2-Methyl-4-bromobenzenediazonium salt B->C 1. NaNO₂, HCl 2. KI D 1-Bromo-4-iodo-2-methylbenzene C->D E 1-Bromo-2-methyl-4-(perfluoropropan-2-yl)benzene D->E (CF₃)₂CFI, Cu DMF, 140°C F 2-Methyl-4-(perfluoropropan-2-yl)aniline E->F Benzophenone imine, Pd₂(dba)₃, Ligand, NaOtBu

Caption: Proposed multi-step synthesis of the target aniline.

Experimental Protocol: Synthesis of 2-Methyl-4-(perfluoropropan-2-yl)aniline

  • Step 1: Bromination of 2-Methylaniline. To a solution of 2-methylaniline (1.0 equiv) in glacial acetic acid, add bromine (1.05 equiv) dropwise at 0°C. Stir for 2 hours, then pour onto ice and neutralize with aqueous NaOH to precipitate the product. Filter and dry to yield 2-methyl-4-bromoaniline.

  • Step 2: Sandmeyer Reaction. Suspend 2-methyl-4-bromoaniline (1.0 equiv) in aqueous HCl. Cool to 0°C and add a solution of sodium nitrite (1.1 equiv) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. In a separate flask, dissolve potassium iodide (1.5 equiv) in water. Slowly add the diazonium salt solution to the KI solution. Warm to room temperature and stir overnight. Extract the product with diethyl ether, wash with sodium thiosulfate solution, and purify by chromatography to yield 1-bromo-4-iodo-2-methylbenzene.

  • Step 3: Copper-Mediated Perfluoroalkylation. In a sealed pressure vessel, combine 1-bromo-4-iodo-2-methylbenzene (1.0 equiv), activated copper powder (3.0 equiv), and heptafluoro-2-iodopropane (1.5 equiv) in dry DMF. Heat the reaction to 140°C for 24 hours. Cool, filter off the copper salts, and extract the product with ethyl acetate. Purify by column chromatography.

  • Step 4: Buchwald-Hartwig Amination. To an oven-dried flask, add the product from Step 3 (1.0 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a biarylphosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv). Purge with argon. Add a solution of benzophenone imine (1.2 equiv) in dry toluene. Heat to 100°C and monitor by LC-MS. Upon completion, cool the reaction, quench with water, and extract with ethyl acetate. Treat the organic layer with aqueous HCl to hydrolyze the imine. Neutralize with base and extract the final product. Purify by column chromatography to yield 2-methyl-4-(perfluoropropan-2-yl)aniline.

Application Protocols in Medicinal Chemistry

The reduced nucleophilicity of this aniline requires robust coupling conditions. Amide couplings, in particular, can be sluggish with standard reagents.[18][19][20]

Protocol 1: Robust Amide Bond Formation

Due to the aniline's low basicity and electron-deficient nature, standard peptide coupling reagents like HATU may give low yields.[18] A more effective strategy involves converting the carboxylic acid to a more reactive species, such as an acyl fluoride.[19][20][21]

Table 2: Reagents for Amide Coupling

Reagent Role M.W. Amount (equiv)
Carboxylic Acid Coupling Partner - 1.0
Cyanuric Fluoride Acyl Fluoride Formation 135.08 0.5
Pyridine Base 79.10 1.5
2-Methyl-4-(perfluoropropan-2-yl)aniline Nucleophile 301.15 1.2

| Dichloromethane (DCM) | Solvent | - | - |

Step-by-Step Procedure:

  • Acyl Fluoride Formation: In a dry flask under argon, dissolve the carboxylic acid (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM. Cool the solution to 0°C.

  • Add cyanuric fluoride (0.5 equiv) dropwise. The reaction is often rapid. Stir for 1 hour at 0°C.

  • Coupling: Add a solution of 2-methyl-4-(perfluoropropan-2-yl)aniline (1.2 equiv) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. For particularly challenging couplings, heating to 40°C may be required.[20]

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Combine Carboxylic Acid, Pyridine, and DCM at 0°C B Add Cyanuric Fluoride A->B C Add Aniline Solution B->C D Stir Overnight (Warm to RT) C->D E Monitor by TLC/LC-MS D->E F Aqueous Quench & Extraction G Dry & Concentrate F->G H Column Chromatography G->H

Caption: General workflow for robust amide coupling.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This building block can be coupled with aryl or heteroaryl halides/triflates to form diarylamines, a common scaffold in many drug classes. The steric hindrance from the ortho-methyl group and the electronic properties require a catalyst system with bulky, electron-rich phosphine ligands.[22][23][24][25][26]

Table 3: Reagents for Buchwald-Hartwig Amination

Reagent Role M.W. Amount
Aryl Halide/Triflate Electrophile - 1.0 equiv
2-Methyl-4-(perfluoropropan-2-yl)aniline Nucleophile 301.15 1.2 equiv
Pd₂(dba)₃ Palladium Pre-catalyst 915.72 0.02 equiv
XPhos Ligand 476.66 0.04 equiv
NaOtBu Base 96.10 1.4 equiv

| Toluene | Solvent | - | - |

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene, followed by 2-methyl-4-(perfluoropropan-2-yl)aniline (1.2 equiv).

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Sulfonamide Synthesis

The synthesis of sulfonamides from this aniline is generally straightforward but may require heating due to the aniline's low nucleophilicity.[27][28][29][30]

Table 4: Reagents for Sulfonamide Synthesis

Reagent Role M.W. Amount (equiv)
Sulfonyl Chloride Electrophile - 1.1
2-Methyl-4-(perfluoropropan-2-yl)aniline Nucleophile 301.15 1.0

| Pyridine | Base & Solvent | 79.10 | - |

Step-by-Step Procedure:

  • Setup: Dissolve 2-methyl-4-(perfluoropropan-2-yl)aniline (1.0 equiv) in pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Reaction: Add the sulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. If the reaction is sluggish, heat to 50°C.

  • Workup: Pour the reaction mixture into a beaker of ice-water containing concentrated HCl to neutralize the pyridine. A precipitate should form.

  • Filter the solid product and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography if necessary.

G cluster_0 Structural Features cluster_1 Resulting Properties cluster_2 Medicinal Chemistry Impact A Ortho-Methyl Group D Conformational Control A->D B Aniline Core E Versatile Handle for Coupling Reactions B->E C Heptafluoroisopropyl Group F Low Basicity (pKa) C->F G High Lipophilicity C->G H Metabolic Stability C->H I Improved Target Binding/ Selectivity D->I J Scaffold for Diverse Chemotypes E->J K Reduced hERG Liability F->K L Enhanced PK Properties (e.g., Half-life, Permeability) F->L G->L H->L

Caption: Logic diagram linking molecular features to desirable drug properties.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a fluorinated aniline derivative of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of the heptafluoroisopropyl group can enhance the metabolic stability, lipophilicity, and biological activity of target molecules.[2] This document provides detailed protocols and reaction conditions for the synthesis of this compound, based on established methods.

Reaction Scheme

The primary synthesis route involves the reaction of o-toluidine with 2-bromoheptafluoropropane in the presence of an initiator and a phase transfer catalyst.

Overall Reaction:

o-Toluidine + 2-Bromoheptafluoropropane → this compound

Data Presentation

Table 1: Reactants and Materials

CompoundCAS NumberMolecular FormulaRole
o-Toluidine95-53-4C₇H₉NStarting Material
2-Bromoheptafluoropropane422-77-5C₃BrF₇Alkylating Agent
Sodium Dithionite7775-14-6Na₂S₂O₄Initiator
Sodium Bicarbonate144-55-8NaHCO₃Base
Tetrabutylammonium Bisulfate32503-27-8C₁₆H₃₇NO₄SPhase Transfer Catalyst
Methyl tert-Butyl Ether (MTBE)1634-04-4C₅H₁₂OOrganic Solvent
Water7732-18-5H₂OSolvent

Table 2: Standard Reaction Conditions

ParameterValue
Temperature20-50°C
PressureAtmospheric to 0.5 bar
Reaction Time~4-6 hours
Product Purity~98.6% (by GC analysis)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial method.[3][4]

Materials:

  • 2-Methylaniline (o-toluidine)

  • 1,1,1,2,3,3,3-Heptafluoro-2-bromopropane

  • Sodium dithionite

  • Sodium bicarbonate

  • Tetrabutylammonium bisulfate

  • Methyl tert-butyl ether (MTBE)

  • Water

  • 1000 mL glass reactor equipped with a stirrer, condenser, and addition funnel

Procedure:

  • Reactor Setup: In a 1000 mL glass reactor, add 200 L of water and 200 L of methyl tert-butyl ether.[3]

  • Addition of Reagents: To the solvent mixture, add 27.5 kg of 2-methylaniline, 40 kg of sodium dithionite, 24 kg of sodium bicarbonate, and 4 kg of tetrabutylammonium bisulfate.[3]

  • Mixing: Stir the mixture to ensure all components are evenly distributed.

  • Cooling: Cool the condenser to -20°C.[3]

  • Addition of Alkylating Agent: While maintaining the reactor temperature between 20-30°C, slowly add 67 kg of 1,1,1,2,3,3,3-heptafluoro-2-bromopropane over a period of 0.5-4 hours.[3] The pressure should be kept below 0.5 bar.[3][4]

  • Reaction: After the addition is complete, continue to stir the reaction mixture and maintain the temperature for an additional 4 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic phase.

    • Wash the organic phase with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Analysis: The product can be analyzed by gas chromatography (GC) to determine purity. A typical analysis shows approximately 0.10% unreacted o-toluidine, 98.6% this compound, and 0.55% of the isomeric byproduct 2-methyl-6-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline.[3]

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow Workflow for the Synthesis of 2-Methyl-4-(heptafluoroisopropyl)aniline cluster_setup Reactor Setup & Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge Reactor with Water and MTBE B Add o-Toluidine, Sodium Dithionite, Sodium Bicarbonate, & Tetrabutylammonium Bisulfate A->B C Cool Condenser to -20°C B->C D Slowly Add 2-Bromoheptafluoropropane (20-30°C, <0.5 bar) C->D E Maintain Temperature and Stir for 4 hours D->E F Cool to Room Temperature E->F G Separate Organic Phase F->G H Wash with Water G->H I Dry Organic Phase H->I J Remove Solvent I->J K Product Analysis by GC J->K

Caption: Workflow for the synthesis of 2-Methyl-4-(heptafluoroisopropyl)aniline.

References

Application Notes and Protocols for the Analytical Characterization of 2-Methyl-4-heptafluoroisopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-methyl-4-heptafluoroisopropylaniline, a fluorinated aniline derivative of interest in pharmaceutical and chemical synthesis. The following sections detail the methodologies for chromatographic and spectroscopic analysis, as well as thermal characterization, to ensure the identity, purity, and stability of the compound.

Compound Information:

ParameterValue
IUPAC Name 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline[1]
Synonyms 2-Methyl-4-(perfluoropropan-2-yl)benzenamine, 4-Heptafluoroisopropyl-2-methylaniline
CAS Number 238098-26-5[1][2]
Molecular Formula C₁₀H₈F₇N[1][3]
Molecular Weight 275.17 g/mol [1]
Appearance Light brown oil[4]

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of 2-methyl-4-heptafluoroisopropylaniline and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-methyl-4-heptafluoroisopropylaniline, providing both separation and structural identification.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solution (in Volatile Solvent) Dilution Dilution Sample->Dilution Vial GC Vial Dilution->Vial Injector GC Injector Vial->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection/Identification) Column->MS Chromatogram Chromatogram (Retention Time) MS->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) MS->MassSpectrum Identification Compound Identification & Purity Assessment Chromatogram->Identification MassSpectrum->Identification

A simplified workflow for the GC-MS analysis of 2-methyl-4-heptafluoroisopropylaniline.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-methyl-4-heptafluoroisopropylaniline in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: An Agilent 7890A GC coupled with a 5975C MSD or an equivalent system can be used.

  • Chromatographic Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Data Presentation:

ParameterExpected Value
Retention Time (RT) ~10-15 min (dependent on exact conditions)
Molecular Ion (M⁺) m/z 275
Key Fragment Ions Expected fragments include loss of CF₃ (m/z 206), and other fragments arising from cleavage of the heptafluoroisopropyl group and the aniline ring.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment and quantification, particularly for less volatile impurities.

Logical Workflow for HPLC Method Development:

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Col_Select Column Selection (e.g., C18) Mob_Phase Mobile Phase Optimization (Acetonitrile/Water) Col_Select->Mob_Phase Detection Detector Wavelength Selection (UV-Vis) Mob_Phase->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity Purity Purity Determination Specificity->Purity Quantification Quantification Specificity->Quantification

A logical workflow for developing and validating an HPLC method.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterExpected Value/Range
Retention Time (RT) Dependent on the specific gradient program.
Purity (by area %) Report the area percentage of the main peak.
Limit of Detection (LOD) To be determined during method validation.
Limit of Quantification (LOQ) To be determined during method validation.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of 2-methyl-4-heptafluoroisopropylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
-CH₃~2.2s
-NH₂~3.8br s
Aromatic-H~6.7 - 7.2m
¹³C NMR
-CH₃~17
Aromatic C-NH₂~145
Aromatic C-CH₃~120
Aromatic C-H~115 - 130
Aromatic C-CF(CF₃)₂~135
-CF(CF₃)₂~92septet
-CF₃~123q
¹⁹F NMR
-CF(CF₃)₂~ -180m
-CF₃~ -75d

Note: Predicted chemical shifts are based on computational models and may vary from experimental values.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 s.

  • Acquisition Parameters (¹⁹F NMR):

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -200 to 0 ppm (referenced to CFCl₃).

    • Number of Scans: 64.

    • Relaxation Delay: 2 s.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Relationship between Structure and FTIR Peaks:

FTIR_Structure cluster_mol 2-Methyl-4-heptafluoroisopropylaniline cluster_peaks Characteristic FTIR Peaks mol NH_stretch N-H Stretch (3400-3500 cm⁻¹) CH_stretch_arom Aromatic C-H Stretch (3000-3100 cm⁻¹) CH_stretch_aliph Aliphatic C-H Stretch (2850-2960 cm⁻¹) CC_stretch C=C Stretch (Aromatic) (1600-1620 cm⁻¹) NH_bend N-H Bend (1560-1640 cm⁻¹) CF_stretch C-F Stretch (1100-1300 cm⁻¹)

Correlation of molecular structure with expected FTIR absorption regions.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two KBr or NaCl plates.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretching (asymmetric and symmetric)
3000 - 3100Medium-WeakAromatic C-H stretching
2850 - 2960Medium-WeakAliphatic C-H stretching (-CH₃)
1600 - 1620StrongC=C aromatic ring stretching
1560 - 1640MediumN-H bending
1100 - 1300Very StrongC-F stretching

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and phase behavior of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum TGA pan.

  • Instrumentation: A standard TGA instrument.

  • Acquisition Parameters:

    • Temperature Range: 30 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

Data Presentation:

ParameterExpected Value/Range
Onset of Decomposition (Tₒ) Expected to be above its boiling point of 200 °C.[2]
Major Weight Loss Steps To be determined experimentally.
Residue at 600 °C Expected to be minimal in an inert atmosphere.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan.

  • Instrumentation: A standard DSC instrument.

  • Acquisition Parameters:

    • Temperature Program:

      • Heat from 25 °C to 250 °C at 10 °C/min.

      • Cool to 25 °C at 10 °C/min.

      • Reheat to 250 °C at 10 °C/min.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

Data Presentation:

ParameterExpected Observation
Melting Point (Tₘ) Not applicable as the compound is a liquid at room temperature.
Boiling Point An endothermic event corresponding to boiling is expected around 200 °C.[2]
Glass Transition (T₉) May be observable at sub-ambient temperatures.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of 2-methyl-4-heptafluoroisopropylaniline. The combination of chromatographic, spectroscopic, and thermal analysis techniques is essential for confirming the identity, determining the purity, and assessing the stability of this compound, which are critical aspects in research, development, and quality control. It is recommended to use a combination of these techniques for a thorough and reliable characterization.

References

Application Note: Monitoring the Synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for monitoring the synthesis of 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline (CAS 238098-26-5) using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The described protocol provides a reliable means to track the consumption of the starting material, o-toluidine, and the formation of the fluorinated aniline product in real-time. This method is crucial for reaction optimization, ensuring reaction completion, and maximizing product yield in research, development, and manufacturing settings.

Introduction

This compound is a fluorinated aromatic amine of interest in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis involves the reaction of o-toluidine with a heptafluoropropylating agent. A common synthetic route is the reaction of o-toluidine with 2-bromoheptafluoropropane.[2] Efficient monitoring of this reaction is essential for process control. Liquid chromatography is a powerful technique for the qualitative and quantitative analysis of organic reactions.[] This application note provides a detailed protocol for monitoring this specific synthesis using a standard reverse-phase HPLC system.

Reaction Scheme

The synthesis of this compound from o-toluidine and 2-bromoheptafluoropropane is illustrated below. The reaction progress can be monitored by observing the decrease in the concentration of o-toluidine and the increase in the concentration of the product.

cluster_reactants Reactants o_toluidine o-Toluidine (Reactant) product This compound (Product) o_toluidine->product + bromoheptafluoropropane 2-Bromoheptafluoropropane (Reactant) bromoheptafluoropropane->product reagents Sodium Dithionite, Sodium Carbonate, Phase Transfer Catalyst reagents->product

Figure 1: Reaction scheme for the synthesis of the target compound.

Experimental Protocols

Materials and Reagents
  • o-Toluidine (≥99%)

  • 2-Bromoheptafluoropropane (≥98%)

  • Sodium dithionite (≥85%)

  • Sodium carbonate (≥99.5%)

  • Tetrabutylammonium sulfate (phase transfer catalyst, ≥98%)

  • Methyl tertiary butyl ether (MTBE, HPLC grade)

  • Water (deionized)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • This compound reference standard (≥95%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterValue
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

Reaction Monitoring Workflow

The overall workflow for monitoring the reaction is depicted below.

start Start Reaction sampling Withdraw Aliquot (e.g., 50 µL) start->sampling quench Quench Reaction (e.g., with 1 mL Methanol) sampling->quench dilute Dilute Sample quench->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC filter->inject analyze Analyze Data (Peak Area vs. Time) inject->analyze end Determine Reaction Endpoint analyze->end

Figure 2: Workflow for reaction monitoring.

Sample Preparation Protocol for Reaction Monitoring
  • At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes) during the reaction, carefully withdraw a small aliquot (approximately 50 µL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of methanol. This will stop the reaction and precipitate some salts.

  • Vortex the mixture thoroughly.

  • Perform a further dilution if necessary to bring the concentration of the analyte within the calibration range. A 1:100 dilution with a 50:50 acetonitrile/water mixture is a good starting point.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the prepared sample into the HPLC system for analysis.

Data Presentation and Analysis

The progress of the reaction can be monitored by plotting the peak area of the reactant (o-toluidine) and the product (this compound) as a function of time. The percentage conversion can be calculated using the following formula:

% Conversion = [Peak Area (Product) / (Peak Area (Product) + Peak Area (Reactant))] x 100

A calibration curve should be generated using the working standards to quantify the concentration of the product at each time point.

Example Data Table
Time (minutes)Peak Area (o-Toluidine)Peak Area (Product)% ConversionProduct Concentration (µg/mL)
0500,000000
30350,000150,0003025.5
60200,000300,0006051.0
12050,000450,0009076.5
240< 5,000495,000>9984.2

Conclusion

The described HPLC method provides a reliable and efficient means for monitoring the synthesis of this compound. The protocol is straightforward to implement using standard laboratory equipment and allows for accurate determination of reaction progress and endpoint. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound and similar chemical transformations.

References

Application Note: Purity Analysis of 2-methyl-4-(perfluoropropan-2-yl)aniline using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-methyl-4-(perfluoropropan-2-yl)aniline, also known as 2-methyl-4-heptafluoroisopropylaniline, is a fluorinated organic compound utilized as a research chemical and an intermediate in the synthesis of specialty polymers and other complex molecules.[1][] Given its application in fields requiring high-purity materials, a robust and reliable analytical method for determining its purity is essential for quality control. Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the purity assessment of volatile and semi-volatile compounds, offering high resolution and quantitative accuracy.[3] This application note provides a detailed protocol for the purity analysis of 2-methyl-4-(perfluoropropan-2-yl)aniline using GC-FID.

Experimental Protocols

This section details the complete methodology for assessing the purity of 2-methyl-4-(perfluoropropan-2-yl)aniline.

1. Instrumentation and Materials

  • Gas Chromatograph: An analytical system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent, is recommended.

  • Reagents:

    • 2-methyl-4-(perfluoropropan-2-yl)aniline (Sample)

    • Dichloromethane (DCM), HPLC grade or higher (Solvent)

    • High-purity gases: Helium (carrier gas), Hydrogen (FID), and Air (FID).

2. Chromatographic Conditions

The following table outlines the optimized parameters for the GC-FID system.

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split
Split Ratio 50:1
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial 80°C, hold for 2 min; Ramp at 15°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

3. Sample Preparation

  • Accurately weigh approximately 25 mg of the 2-methyl-4-(perfluoropropan-2-yl)aniline sample into a 10 mL volumetric flask.

  • Add approximately 5 mL of dichloromethane to the flask and sonicate for 2 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with dichloromethane.

  • Cap the flask and invert several times to ensure homogeneity. The final concentration will be approximately 2.5 mg/mL.

  • Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.

4. Analysis and Purity Calculation

Inject the prepared sample into the GC system operating under the conditions specified above. After the run is complete, integrate the peaks in the resulting chromatogram. The purity is calculated using the area percent method, which assumes that all components in the sample have a similar response factor with the FID.

Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents representative data from the GC-FID analysis of a 2-methyl-4-(perfluoropropan-2-yl)aniline sample. Potential impurities include unreacted starting materials like o-toluidine, which would be expected to elute earlier, and other synthesis-related by-products or isomers.[4]

Peak No.ComponentRetention Time (min)Peak Area (arbitrary units)Area %
1o-toluidine (Starting Material)6.851,2500.05
2Unknown Impurity 111.523,6100.15
32-methyl-4-(perfluoropropan-2-yl)aniline12.332,389,84099.70
4Positional Isomer12.892,4000.10
Total 2,397,100 100

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purity analysis protocol, from sample handling to the final report generation.

GC_Purity_Workflow Experimental Workflow for GC Purity Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A 1. Weigh Sample B 2. Dissolve in Solvent A->B C 3. Dilute to Final Volume B->C D 4. Inject into GC C->D E 5. Chromatographic Separation D->E F 6. FID Detection E->F G 7. Integrate Peak Areas F->G H 8. Calculate % Area Purity G->H I 9. Generate Report H->I Impurity_Relationships Potential Impurity Sources cluster_synthesis Synthesis-Related Impurities Product 2-methyl-4-(perfluoropropan-2-yl)aniline (Final Product) Degradant Degradation Products (e.g., from oxidation) Product->Degradant Storage/Handling SM Starting Materials (e.g., o-toluidine) SM->Product Incomplete Reaction Isomer Positional Isomers Isomer->Product Side Reaction Byproduct Reaction By-products Byproduct->Product Side Reaction Solvent Residual Solvents Solvent->Product Incomplete Removal

References

Application Notes and Protocols for the Derivatization of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing heptafluoroisopropyl group and the ortho-methyl group influences the reactivity of the aniline, necessitating carefully optimized reaction conditions. This document outlines procedures for N-acetylation, N-alkylation, and diazotization followed by azo coupling, providing a versatile toolkit for the synthesis of novel derivatives for screening and development.

Summary of Derivatization Methods

The following table summarizes the key quantitative parameters for the described derivatization protocols. The yields are estimates based on reactions with structurally similar anilines and may require optimization for this specific substrate.

Derivatization MethodKey ReagentsSolventReaction Temp. (°C)Reaction Time (h)Estimated Yield (%)
N-AcetylationAcetic anhydride, PyridineDichloromethane252-490-98
N-AlkylationBenzyl alcohol, [Ru(p-cymene)Cl₂]₂, Phosphine ligand, NaHToluene1102470-85
Azo CouplingNaNO₂, HCl, 2-Naphthol, NaOHWater, Ethanol0-51-285-95

Experimental Protocols

N-Acetylation of this compound

N-acetylation is a common method to protect the amino group or to synthesize biologically active amides. The electron-withdrawing nature of the heptafluoroisopropyl group can decrease the nucleophilicity of the aniline, but the reaction proceeds efficiently with an acylating agent in the presence of a base.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of aniline).

  • Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-acetylated derivative.

Safety Precautions: Acetic anhydride and pyridine are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

experimental_workflow_acetylation start Start dissolve Dissolve Aniline in DCM start->dissolve add_pyridine Add Pyridine dissolve->add_pyridine add_anhydride Add Acetic Anhydride (dropwise) add_pyridine->add_anhydride react Stir at RT (2-4 h) add_anhydride->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purify Purify (Recrystallization/Chromatography) dry_concentrate->purify end End Product purify->end

Caption: N-Acetylation Experimental Workflow.

N-Alkylation of this compound via Borrowing Hydrogen Catalysis

N-alkylation introduces an alkyl group to the nitrogen atom, a key transformation in drug discovery. The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a green and efficient route using alcohols as alkylating agents, with water as the only byproduct.[1] This method is suitable for anilines, including those with some steric hindrance.[2]

Materials:

  • This compound

  • Benzyl alcohol (or other primary alcohol)

  • [Ru(p-cymene)Cl₂]₂ (catalyst)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (ligand)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and dppe (5 mol%).

  • Add anhydrous toluene (5 mL), followed by this compound (1.0 eq) and benzyl alcohol (1.2 eq).

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 110 °C and maintain for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated aniline.

Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE.

experimental_workflow_alkylation start Start setup Setup Schlenk Tube (Inert Atmosphere) start->setup add_reagents Add Catalyst, Ligand, Aniline, Alcohol, Toluene setup->add_reagents add_base Add NaH add_reagents->add_base react Heat at 110°C (24 h) add_base->react quench Cool and Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry (Na2SO4) and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end End Product purify->end

Caption: N-Alkylation Experimental Workflow.

Diazotization and Azo Coupling to Synthesize Azo Dyes

Diazotization of the primary amino group followed by coupling with an electron-rich aromatic compound is a classic method for synthesizing azo dyes.[3][4] These dyes are valuable as molecular probes, indicators, and have applications in materials science. The diazonium salt is unstable and is generated in situ at low temperatures.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol (coupling agent)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

  • Ice

  • Beakers

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization

  • In a 100 mL beaker, add this compound (1.0 eq).

  • Add a mixture of concentrated HCl (2.5 eq) and water (10 mL). Stir until the aniline dissolves.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition. A fine precipitate of the diazonium salt may form.

  • Keep the resulting diazonium salt solution in the ice bath for immediate use in the coupling reaction.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 2-naphthol (1.0 eq) in a 10% NaOH solution (20 mL).

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored azo dye will precipitate immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the pure product.

Safety Precautions: Diazonium salts can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation. Perform the reaction in a fume hood and wear appropriate PPE.

experimental_workflow_azo_coupling cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling dissolve_aniline Dissolve Aniline in HCl/H2O cool_aniline Cool to 0-5°C dissolve_aniline->cool_aniline add_nitrite Add NaNO2 Solution (dropwise at 0-5°C) cool_aniline->add_nitrite prepare_nitrite Prepare NaNO2 Solution prepare_nitrite->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt couple Combine Diazonium Salt and Naphthol Solutions diazonium_salt->couple prepare_naphthol Prepare 2-Naphthol in NaOH Solution cool_naphthol Cool to 5°C prepare_naphthol->cool_naphthol cool_naphthol->couple stir Stir for 30 min couple->stir filter_wash Filter and Wash Precipitate stir->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize azo_dye Pure Azo Dye recrystallize->azo_dye

Caption: Diazotization and Azo Coupling Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in this synthesis can stem from several factors. A primary consideration is the efficiency of the reaction between o-toluidine and 2-bromoheptafluoropropane. Inefficient phase transfer, suboptimal reaction conditions, or side reactions can all contribute to a reduced yield.

Potential Solutions:

  • Optimize the Phase Transfer Catalyst: The use of a phase transfer catalyst, such as tetrabutylammonium bisulfate or tetrabutylammonium bromide, is crucial for bringing the reactants together, especially in a biphasic solvent system.[1] Ensure the catalyst is fresh and used at an appropriate molar ratio (0.05–0.5:1 relative to 2-methylaniline).[1]

  • Increase Reaction Pressure: The reaction is known to be favored by higher pressure, which can significantly improve the yield.[1] However, this requires specialized equipment and stringent safety precautions.[1]

  • Adjust the Initiator Concentration: The initiator, commonly sodium dithionite, plays a key role.[1][2] The molar ratio of the initiator to 2-methylaniline can be varied (0.01–2.0:1) to find the optimal concentration for your specific setup.[1]

  • Solvent System: While a biphasic system of water and an organic solvent like methyl tertiary butyl ether is common, a single organic phase system using a solvent like acetonitrile has been reported to increase the yield from 32% to 52% under certain conditions.[2][3] Experimenting with the solvent system could lead to significant improvements.

  • Temperature Control: The reaction temperature should be carefully controlled, with a reported range of -10 to 100°C.[1] A slow increase to the target temperature (e.g., 50°C) is advisable.[2]

Q2: I am observing significant side product formation. What are common side reactions and how can they be minimized?

Side product formation is a common challenge, often arising from the reactivity of the aniline starting material and the reaction intermediates.

Potential Solutions:

  • Avoid Problematic Solvents: The use of dimethylformamide (DMF) as a solvent has been noted to be problematic as it can lead to the formation of formaldehyde derivatives that react with the aniline, complicating purification.[3]

  • Control Addition of Reagents: A slow, controlled addition of 2-bromoheptafluoropropane over a period of time (e.g., 2 hours) can help to minimize side reactions by maintaining a low concentration of the alkylating agent.[2]

  • Inert Atmosphere: While not always explicitly stated as mandatory in all protocols, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the aniline and other sensitive reagents.

Q3: The purification of the final product is difficult. What strategies can I employ for effective purification?

Purification challenges can arise from the presence of unreacted starting materials, side products, and the catalyst.

Potential Solutions:

  • Aqueous Workup: A standard workup procedure involves separating the organic phase and washing it sequentially with water and dilute hydrochloric acid to remove the base, remaining initiator salts, and any unreacted o-toluidine.[2]

  • Solvent Removal: After drying the organic phase, the solvent can be removed by evaporation to yield the crude product.[2]

  • Use in Next Step without Extensive Purification: For many applications, the intermediate product can be obtained with a purity of around 95% after a simple workup, which may be sufficient for use in subsequent reaction steps without the need for more rigorous purification methods like column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthesis involves the reaction of o-toluidine with 2-bromoheptafluoropropane in the presence of an initiator, a base, and often a phase transfer catalyst.[2][4]

Q2: What are the key reagents and their roles in this synthesis?

  • o-Toluidine: The aniline starting material.

  • 2-Bromoheptafluoropropane: The source of the heptafluoroisopropyl group.

  • Initiator (e.g., Sodium Dithionite): Initiates the reaction.[1][2] Other options include zinc dithionite and potassium dithionite.[1]

  • Base (e.g., Sodium Carbonate): Neutralizes the acid formed during the reaction.[2] Other suitable bases include alkali metal hydroxides and phosphates.[1]

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Sulfate): Facilitates the reaction between reactants in different phases, particularly in biphasic solvent systems.[1][2]

Q3: What reaction conditions are recommended for this synthesis?

Recommended conditions can vary, but a general starting point is a reaction temperature between 50-80°C and atmospheric pressure.[2][3] The reaction time can range from a few hours to over 24 hours, and should be monitored by a suitable analytical technique like liquid chromatography.[2][3]

Q4: Are there alternative synthetic strategies to introduce the heptafluoroisopropyl group onto an aniline ring?

While the direct reaction with 2-bromoheptafluoropropane is common for this specific molecule, other methods for C-N bond formation in related syntheses include cross-coupling reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.[5][6][7][8][9][10][11][12][13][14][15][16][17] These methods are powerful tools in organic synthesis for forming bonds between aryl groups and nitrogen, but their applicability and efficiency for this specific transformation would require experimental validation.

Data Presentation

Table 1: Comparison of Reported Yields Under Different Solvent Conditions

Solvent SystemSubstrateReported YieldReference
Biphasic (Aqueous/Organic)2-toluidine32%[3]
Single Liquid Phase2-toluidine52%[3]

Experimental Protocols

Protocol 1: General Synthesis in a Biphasic System

This protocol is adapted from publicly available synthesis procedures.[2]

  • Reaction Setup: In a pressure reactor, add o-toluidine (1.0 eq), water, and methyl tertiary butyl ether.

  • Reagent Addition: Add the initiator (e.g., sodium dithionite, 1.0-1.5 eq), a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium sulfate), and a base (e.g., sodium carbonate, 1.0 eq).

  • Heating: Under stirring, slowly increase the temperature to 50°C.

  • Substrate Addition: Slowly introduce 2-bromoheptafluoropropane (1.0 eq) into the reactor over approximately 2 hours.

  • Reaction Monitoring: Maintain the reaction under these conditions and monitor the conversion of the starting material using liquid chromatography.

  • Workup: After complete conversion, cool the reaction system to room temperature and slowly release the pressure. Separate the organic phase.

  • Purification: Wash the organic phase with water, followed by dilute hydrochloric acid. Dry the organic phase and remove the solvent by evaporation to obtain the product.

Visualizations

Synthesis_Pathway Toluidine o-Toluidine Reaction Reaction Toluidine->Reaction Heptafluoropropane 2-Bromoheptafluoropropane Heptafluoropropane->Reaction Product 2-Methyl-4-(1,1,1,2,3,3,3- heptafluoro-2-propyl)aniline Reaction->Product Initiator, Base, Phase Transfer Catalyst, Solvent, Heat Troubleshooting_Yield Start Low Yield Issue CheckCatalyst Verify Phase Transfer Catalyst Activity & Loading Start->CheckCatalyst CheckPressure Evaluate Reaction Pressure Start->CheckPressure CheckInitiator Optimize Initiator Concentration Start->CheckInitiator CheckSolvent Test Alternative Solvent Systems Start->CheckSolvent CheckTemp Confirm Temperature Control Start->CheckTemp Solution Yield Improved CheckCatalyst->Solution CheckPressure->Solution CheckInitiator->Solution CheckSolvent->Solution CheckTemp->Solution Optimization_Logic Start Goal: Maximize Yield Parameters Key Reaction Parameters Start->Parameters Catalyst Phase Transfer Catalyst Parameters->Catalyst Initiator Initiator Parameters->Initiator Solvent Solvent System Parameters->Solvent Temperature Temperature Parameters->Temperature Pressure Pressure Parameters->Pressure DOE Design of Experiments (DoE) - Vary one or more parameters - Monitor yield and purity Catalyst->DOE Initiator->DOE Solvent->DOE Temperature->DOE Pressure->DOE Analysis Analyze Results DOE->Analysis Optimized Optimized Conditions Analysis->Optimized

References

Technical Support Center: Purification of 2-Methyl-4-heptafluoroisopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 2-methyl-4-heptafluoroisopropylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-methyl-4-heptafluoroisopropylaniline?

A1: The most common impurities typically arise from the synthesis process. Synthesis often involves the reaction of 2-methylaniline with a heptafluoroisopropylating agent (like 2-bromoheptafluoropropane)[1]. Potential impurities include:

  • Unreacted starting materials: 2-methylaniline and the heptafluoroisopropylating agent.

  • Isomeric byproducts: Such as 2-methyl-6-heptafluoroisopropylaniline[1].

  • Oxidation products: Anilines can be susceptible to air oxidation, which may lead to colored, higher molecular weight impurities[2].

  • Residual solvents and reagents: From the reaction and initial work-up steps.

Q2: My crude product is a dark oil. How can I decolorize it?

A2: The color is likely due to oxidized impurities. A common and effective method for decolorization is to pass a solution of the crude product through a short plug of silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture)[2]. Alternatively, treatment with activated carbon during recrystallization can also remove colored impurities[3].

Q3: What are the recommended purification methods for 2-methyl-4-heptafluoroisopropylaniline?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods for fluorinated anilines are:

  • Column Chromatography: Highly effective for separating the target compound from closely related impurities.

  • Distillation: Suitable for large quantities if the boiling points of the components are sufficiently different. The boiling point of the target compound is approximately 200°C[4].

  • Recrystallization: Can be effective if the crude product is a solid or can be induced to crystallize. This method is excellent for removing small amounts of impurities.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimal.

  • Suggested Solution:

    • First, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for 2-methyl-4-heptafluoroisopropylaniline[2].

    • Use a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) to increase the retention time on the column, which may improve separation from less polar impurities[2].

    • For isomeric impurities with similar polarity, consider using a different stationary phase like alumina or a phenyl-functionalized silica gel, which can offer different selectivity through π-π interactions[2].

Issue 2: Product tailing or streaking on the column.

  • Possible Cause: Strong interaction between the basic aniline and the acidic silica gel[2]. The amine group can interact with the acidic silanol groups on the silica surface, leading to poor separation[2].

  • Suggested Solution: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.5-2%)[2][5]. The TEA will neutralize the acidic sites on the silica, allowing the aniline to elute more symmetrically[2].

Issue 3: No compound is eluting from the column.

  • Possible Cause: The compound may have precipitated at the top of the column, or it is too polar to be eluted by the current solvent system.

  • Suggested Solution:

    • Ensure the compound is fully dissolved before loading it onto the column. If solubility is an issue, consider a dry loading technique[2].

    • Gradually increase the polarity of the eluent. For very polar compounds, a system containing methanol in dichloromethane may be necessary[6].

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast.

  • Suggested Solution:

    • Reheat the solution and add more of the primary solvent to decrease saturation[3].

    • Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling[3].

Issue 2: No crystals form, even after cooling in an ice bath.

  • Possible Cause: The solution is not saturated.

  • Suggested Solution:

    • Evaporate some of the solvent to increase the concentration of the compound.

    • If using a mixed solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble)[3].

    • Add a "seed crystal" of the pure compound to initiate crystallization[3].

Issue 3: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the product has some solubility in the cold solvent.

  • Suggested Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product[3].

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation[3].

    • When washing the collected crystals, use a minimal amount of ice-cold solvent[3].

Quantitative Data

Purification MethodReported PurityNotes
Aqueous Work-up98.6%[1]Following synthesis, washed with 2N HCl, 5% Na2CO3, and saturated NaCl.
Aqueous Work-up95%[7][8]Washed with water and dilute HCl after synthesis.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying crude 2-methyl-4-heptafluoroisopropylaniline using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1)[6].

    • To address potential tailing, prepare a solvent system containing 1% triethylamine (TEA)[2].

    • The ideal solvent system should provide an Rf value of 0.2-0.3 for the desired product[2].

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (with 1% TEA if needed).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped[2].

    • Add a thin layer of sand on top of the silica bed[2].

  • Sample Loading:

    • Dissolve the crude 2-methyl-4-heptafluoroisopropylaniline in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed[2].

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column[2].

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying positive pressure to achieve a steady flow rate.

    • Collect fractions in an orderly manner (e.g., in test tubes).

    • Monitor the collected fractions by TLC to identify which ones contain the pure product[2].

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-methyl-4-heptafluoroisopropylaniline[2].

Protocol 2: Recrystallization

This protocol is adapted from a general procedure for halogenated anilines and may require optimization for 2-methyl-4-heptafluoroisopropylaniline[3].

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound well when hot but poorly when cold[3].

    • Potential solvents include ethanol, isopropanol, toluene, or a mixed solvent system like ethanol/water[3]. Given the fluorinated nature of the compound, solvents with some polarity are likely to be effective.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely with gentle heating and stirring[3].

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Gently reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the carbon[3].

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated[3].

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield[3].

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities[3].

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent[3].

Visualizations

PurificationWorkflow Purification Workflow for 2-Methyl-4-heptafluoroisopropylaniline cluster_methods Purification Methods crude Crude Product analysis Analyze Impurity Profile (TLC, GC-MS) crude->analysis decision Choose Purification Method analysis->decision col_chrom Column Chromatography decision->col_chrom Complex Mixture distill Distillation decision->distill Large Scale / Volatile Impurities recryst Recrystallization decision->recryst Solid / Minor Impurities pure_product Pure Product col_chrom->pure_product distill->pure_product recryst->pure_product

Caption: A workflow diagram for selecting a suitable purification method.

TroubleshootingColumnChromatography Troubleshooting Column Chromatography cluster_problems Common Problems cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep tailing Product Tailing start->tailing no_elution No Elution start->no_elution optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp add_tea Add Triethylamine (TEA) to Eluent tailing->add_tea increase_pol Increase Eluent Polarity no_elution->increase_pol dry_load Use Dry Loading Technique no_elution->dry_load end Successful Purification optimize_mp->end add_tea->end increase_pol->end dry_load->end

Caption: A troubleshooting guide for common column chromatography issues.

References

Identifying common side reactions in 2-methyl-4-(perfluoropropan-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I have multiple products that are difficult to separate. What are the likely side products?

A1: In the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline from 2-methylaniline (o-toluidine), several side products can form due to the high reactivity of the starting material and the nature of the radical perfluoroalkylation reaction. The most common side products include:

  • Isomeric Products: The starting material, 2-methylaniline, has two activating groups (the methyl and amino groups) that direct incoming electrophiles or radicals to the ortho and para positions. While the desired product is the 4-substituted isomer, the formation of the 6-substituted isomer (2-methyl-6-(perfluoropropan-2-yl)aniline) is a common side reaction.[1]

  • Over-alkylation Products: The product, 2-methyl-4-(perfluoropropan-2-yl)aniline, is also an activated aromatic ring and can undergo a second perfluoroalkylation reaction to yield di-substituted products, such as 2-methyl-4,6-di(perfluoropropan-2-yl)aniline. The high reactivity of anilines makes it challenging to prevent polysubstitution.[2][3][4]

  • N-Alkylation Products: Although generally less favored in radical reactions, the nucleophilic amino group can potentially react with the perfluoroalkylating agent, leading to the formation of N-(perfluoropropan-2-yl)-2-methylaniline.

  • Byproducts from Initiator Decomposition: When using sodium dithionite as the radical initiator, it can decompose, particularly in the presence of water and air, to form various inorganic sulfur byproducts such as sulfites, thiosulfates, and sulfates.[5][6][7][8] These can complicate the work-up and purification process.

Q2: How can I minimize the formation of the 6-substituted isomer?

A2: Optimizing the regioselectivity for the desired 4-substituted product over the 6-substituted isomer is a key challenge. Here are some strategies to consider:

  • Control of Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction, favoring the thermodynamically more stable product.

  • Slow Addition of Reagents: A slow, controlled addition of the perfluoroalkylating agent can help maintain a low concentration of the radical species, which may improve selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experimenting with different solvents may help to favor the formation of the desired isomer.

Q3: I am observing a significant amount of di-substituted product. How can I prevent over-alkylation?

A3: The formation of di-substituted products is a common issue due to the high reactivity of the aniline ring.[3] To minimize over-alkylation:

  • Molar Ratio of Reactants: Use a molar excess of 2-methylaniline relative to the perfluoroalkylating agent. This will increase the probability that the radical reacts with the starting material rather than the mono-substituted product.

  • Reaction Time: Carefully monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed to an acceptable level. Over-extending the reaction time will increase the likelihood of polysubstitution.

  • Concentration: Running the reaction at a lower concentration may also help to reduce the rate of the second alkylation.

Q4: My purification is difficult, and I suspect byproducts from the sodium dithionite initiator. How should I approach the work-up?

A4: Byproducts from sodium dithionite can indeed complicate purification. An effective work-up procedure is crucial:

  • Aqueous Wash: After the reaction, a thorough wash with water is essential to remove water-soluble inorganic salts.

  • Acid-Base Extraction: An acid wash (e.g., with dilute HCl) will protonate the aniline products, transferring them to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer (e.g., with NaOH) followed by extraction with an organic solvent will recover the purified aniline products.

  • Filtration: If insoluble inorganic salts are present, filtration before the extraction can be beneficial.

Quantitative Data Summary

The following table provides hypothetical but representative data on how reaction conditions can influence the product distribution in the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline. This data is for illustrative purposes to guide optimization.

Entry Parameter Changed 2-methylaniline (mol. equiv.) Reaction Temp. (°C) Yield of Main Product (%) Yield of 6-isomer (%) Yield of Di-substituted (%)
1Baseline1.060651510
2Excess Amine1.56075125
3Lower Temperature1.04070108
4Higher Temperature1.080552015

Experimental Protocols

Synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline

This protocol is based on a radical perfluoroalkylation initiated by sodium dithionite.[9]

Materials:

  • 2-methylaniline (o-toluidine)

  • 2-Bromoheptafluoropropane

  • Sodium dithionite

  • Sodium bicarbonate

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • tert-Butyl methyl ether (MTBE)

  • Water

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2-methylaniline (1.0 equiv.), water, and tert-butyl methyl ether (MTBE).

  • Add sodium dithionite (1.2 equiv.), sodium bicarbonate (1.2 equiv.), and a catalytic amount of a phase-transfer catalyst.

  • Stir the mixture vigorously and heat to 50-60 °C.

  • Slowly add 2-bromoheptafluoropropane (1.1 equiv.) to the reaction mixture over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with water, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Synthesis_Pathway Reactants 2-Methylaniline + C3F7Br + Na2S2O4 Main_Product 2-Methyl-4-(perfluoropropan-2-yl)aniline (Desired Product) Reactants->Main_Product Main Reaction Isomer 2-Methyl-6-(perfluoropropan-2-yl)aniline (Isomeric Side Product) Reactants->Isomer Side Reaction Over_alkylation 2-Methyl-4,6-di(perfluoropropan-2-yl)aniline (Over-alkylation Side Product) Main_Product->Over_alkylation Further Reaction

Caption: Reaction pathway for the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline and common side products.

Troubleshooting_Workflow Start Reaction Analysis Shows Multiple Products Identify_Products Identify Side Products (GC-MS, NMR) Start->Identify_Products Isomer_Problem High Isomer Content? Identify_Products->Isomer_Problem Over_alkylation_Problem High Over-alkylation? Identify_Products->Over_alkylation_Problem Isomer_Problem->Over_alkylation_Problem No Optimize_Temp Optimize Temperature (Lower Temp) Isomer_Problem->Optimize_Temp Yes Optimize_Ratio Adjust Molar Ratio (Excess Amine) Over_alkylation_Problem->Optimize_Ratio Yes Purification Purify Product (Chromatography/Distillation) Over_alkylation_Problem->Purification No Optimize_Temp->Purification Optimize_Time Optimize Reaction Time (Shorter Time) Optimize_Ratio->Optimize_Time Optimize_Time->Purification

Caption: A troubleshooting workflow for optimizing the synthesis and minimizing side product formation.

References

Technical Support Center: Troubleshooting Reactions with CAS 238098-26-5

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Chemical Identity: Initial searches for CAS number 238098-26-5 may reveal conflicting information, with some sources referencing 2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione. However, the predominant and consistently verified identity across major chemical suppliers and scientific literature is 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline . This guide will focus exclusively on troubleshooting reactions involving this latter compound.

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving this compound.

Frequently Asked Questions (FAQs)

Section 1: Synthesis of this compound

Q1: My synthesis of this compound from o-toluidine is resulting in a low yield. What are the common causes?

A1: Low yields in this radical reaction can stem from several factors:

  • Inefficient Radical Initiation: The choice and amount of the radical initiator are critical.[1] Initiators like sodium dithionite are commonly used.[2] Ensure the initiator is fresh and used in the correct molar ratio.[1]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled to balance the rate of radical formation and the stability of the reactants. A typical temperature range is 20-50°C.[2]

  • Poor Phase Transfer: In the biphasic system (e.g., water and an organic solvent like methyl tertiary butyl ether), inefficient mixing can limit the reaction rate.[2] The use of a phase-transfer catalyst, such as tetrabutylammonium bisulfate, is often necessary to facilitate the reaction between the aqueous and organic components.[1]

  • Reaction Pressure: While the reaction can be run at atmospheric pressure, some methods note that conducting the reaction under moderate pressure can improve yields.[3] However, this increases equipment requirements and safety considerations.[3]

Q2: I am observing a significant amount of the 2-methyl-6-heptafluoroisopropylaniline isomer as an impurity. How can this be minimized?

A2: The formation of the ortho-substituted isomer (2-methyl-6-heptafluoroisopropylaniline) is a common side reaction. While difficult to eliminate completely, its formation can be minimized by:

  • Controlling Reaction Kinetics: The slow, continuous addition of the heptafluoroisopropyl source (e.g., 2-bromoheptafluoropropane) over several hours can favor the formation of the desired para-isomer.[2]

  • Optimizing Temperature: Running the reaction at the lower end of the effective temperature range may improve selectivity, although this could also slow down the overall reaction rate.

Q3: What are the key reagents and general conditions for synthesizing the title compound?

A3: The synthesis typically involves the reaction of o-toluidine with a heptafluoroisopropyl source. Below is a summary of a common protocol.

Parameter Condition Purpose/Comment Citation
Starting Material o-ToluidineThe aniline core of the final product.[2]
Reagent 2-BromoheptafluoropropaneSource of the heptafluoroisopropyl radical.[2]
Initiator Sodium DithioniteInitiates the radical chain reaction.[1][2]
Base Sodium Bicarbonate / Sodium CarbonateNeutralizes acidic byproducts.[1][2]
Phase-Transfer Catalyst Tetrabutylammonium BisulfateFacilitates reaction in a biphasic system.[1]
Solvent System Water and Methyl Tertiary Butyl Ether (MTBE)A common biphasic solvent system.[2]
Temperature 20 - 50 °COptimal range for reaction initiation and control.[2]
Reaction Time 4-6 hours (including addition time)Monitored by LC for completion.[2]
Section 2: Troubleshooting Amide Coupling Reactions

Q4: I'm having difficulty forming an amide bond between this compound and a carboxylic acid derivative. Why is this reaction challenging?

A4: This specific aniline presents two main challenges for amide coupling:

  • Low Nucleophilicity: The aniline nitrogen is deactivated by the strongly electron-withdrawing heptafluoroisopropyl group on the aromatic ring. This reduces the nitrogen's ability to act as a nucleophile and attack the activated carboxylic acid.

  • Steric Hindrance: The bulky heptafluoroisopropyl group, combined with the adjacent methyl group, creates significant steric hindrance around the amine, making it physically difficult for the electrophile to approach. Achieving high yields in these sterically hindered coupling steps can be technically demanding.[4]

Q5: What are the most effective coupling agents and conditions for this type of hindered, electron-poor aniline?

A5: Standard amide coupling conditions may fail. More robust methods are required. Consider the following options:

Method Reagents Solvent Key Considerations Citation
Acid Chloride Formation Oxalyl Chloride or Thionyl Chloride, cat. DMFAnhydrous DCM, THFConvert the carboxylic acid to the more reactive acid chloride in situ, then add the aniline with a non-nucleophilic base.[5]
Uronium/Onium Salt Reagents HATU, HBTUAnhydrous DMF, NMPThese are powerful activating agents. Use with a non-nucleophilic base like DIPEA. Pre-activating the acid for 15-30 minutes before adding the aniline is often beneficial.[5][6]
Phosphonium Salt Reagents PyBOPAnhydrous DMF, DCMAnother class of potent coupling reagents suitable for challenging couplings.[7]
Dehydrating Agents Eaton's Reagent (P₂O₅ in MeSO₃H)N/AA very strong dehydrating agent that can directly promote amide formation. Use as a last resort due to harsh conditions.[5]

Q6: My amide coupling reaction stalls with significant amounts of unreacted aniline starting material. What steps can I take to drive the reaction to completion?

A6:

  • Increase Temperature: Heating the reaction mixture (e.g., to 70°C) can provide the necessary activation energy to overcome the high barrier of this reaction. Ensure your solvent is appropriate for higher temperatures (e.g., DMF or NMP instead of DCM).[5]

  • Use Excess Reagent: If the carboxylic acid component is not prohibitively expensive, using a slight excess (1.2 - 1.5 equivalents) can help drive the reaction to completion.

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated acid intermediate, quenching the reaction. Ensure all reagents and solvents are thoroughly dried.[6]

  • Optimize the Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine to scavenge the acid produced during the reaction without competing with the aniline nucleophile.[7]

Experimental Protocols & Methodologies

General Protocol for the Synthesis of this compound

This protocol is a generalized representation based on published methods.[2]

  • Setup: To a pressure reactor, add o-toluidine (1.0 eq), water, and methyl tertiary butyl ether.

  • Reagent Addition: Add sodium dithionite (initiator), sodium carbonate (base), and a catalytic amount of tetrabutylammonium sulfate.

  • Heating: Begin stirring and slowly increase the temperature to approximately 50°C.

  • Substrate Addition: Slowly introduce 2-bromoheptafluoropropane (1.0 eq) into the reactor over a period of about 2 hours, maintaining the internal temperature.

  • Reaction: Continue the reaction under these conditions, monitoring the conversion of the starting material by liquid chromatography (LC).

  • Work-up: After complete conversion, cool the reaction system to room temperature and slowly release any pressure. Separate the organic phase.

  • Purification: Wash the organic phase with water, followed by a dilute hydrochloric acid wash. Dry the organic phase and remove the solvent by evaporation to yield the product, which can often be used in the next step without further purification.[2]

General Protocol for Amide Coupling with a Hindered Aniline

This protocol is a generalized method for a challenging amide coupling.

  • Acid Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Aniline Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow or stalls, gradually heat the mixture to 50-70°C.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Flubendiamide_Synthesis cluster_aniline Aniline Moiety Synthesis cluster_acid Phthalic Acid Moiety Synthesis cluster_coupling Final Coupling & Oxidation o_toluidine o-Toluidine cas_compound CAS 238098-26-5 (Target Aniline) o_toluidine->cas_compound Radical Reaction hepta_source 2-Bromo- heptafluoropropane hepta_source->cas_compound flubendiamide_intermediate Flubendiamide Intermediate cas_compound->flubendiamide_intermediate phthalic_anhydride 3-Iodophthalic Anhydride phthalamic_acid Phthalamic Acid Intermediate phthalic_anhydride->phthalamic_acid Regioselective Amine Addition aliphatic_amine Aliphatic Thioalkylamine aliphatic_amine->phthalamic_acid phthalamic_acid->flubendiamide_intermediate Amide Coupling flubendiamide Flubendiamide flubendiamide_intermediate->flubendiamide Oxidation

Caption: Synthesis pathway of Flubendiamide highlighting the key role of CAS 238098-26-5.

Troubleshooting_Workflow start Amide Coupling Reaction Failed (Low/No Product) check_conditions Are reaction conditions fully anhydrous? start->check_conditions check_reagents Is the coupling reagent strong enough? check_conditions->check_reagents Yes dry_solvents Dry solvents/reagents. Use inert atmosphere. check_conditions->dry_solvents No check_temp Was the reaction heated? check_reagents->check_temp Yes use_stronger_reagent Switch to HATU, PyBOP, or form acid chloride. check_reagents->use_stronger_reagent No increase_temp Increase temperature to 50-70°C. Use high-boiling solvent (DMF). check_temp->increase_temp No success Reaction Successful check_temp->success Yes dry_solvents->start use_stronger_reagent->start increase_temp->start

Caption: Troubleshooting workflow for failed amide coupling reactions.

References

Optimizing reaction temperature for the formation of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially viable method is the reaction of o-toluidine with 2-bromoheptafluoropropane.[1][2] This reaction is typically performed in a biphasic solvent system using a radical initiator and a phase-transfer catalyst.[1]

Q2: What is the role of each reactant in this synthesis?

A2:

  • o-Toluidine: The starting aniline derivative that undergoes perfluoroalkylation.

  • 2-Bromoheptafluoropropane: The source of the heptafluoroisopropyl group.

  • Sodium Dithionite: Acts as the radical initiator to start the reaction.[1][2]

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium sulfate): Facilitates the transfer of reactants between the aqueous and organic phases, improving reaction rate and efficiency.[2]

  • Base (e.g., Sodium Carbonate): Neutralizes the acid generated during the reaction.[1][2]

  • Solvent System (e.g., Water/MTBE): A biphasic system is commonly used to dissolve the various components of the reaction.[1][2]

Q3: What is the optimal reaction temperature?

A3: The reaction can be conducted over a broad temperature range, from -10°C to 100°C.[2] However, a common approach is to start at a lower temperature and slowly increase it to around 50°C.[1] The optimal temperature is a trade-off between reaction rate and selectivity. Higher temperatures generally lead to shorter reaction times but may increase the formation of byproducts.[3] For best results, it is recommended to perform small-scale optimization studies.

Q4: How should the reaction be monitored for completion?

A4: The progress of the reaction should be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography (LC).[1] Monitoring the disappearance of the o-toluidine starting material is a reliable indicator of reaction completion.

Q5: What are the typical yields and purity for this synthesis?

A5: With an optimized protocol, product purity of 95% or higher can be achieved.[1] Reported yields are often high, with some protocols achieving up to 96.5%.[3]

Experimental Protocols

General Protocol for Synthesis

This protocol is a representative example for the synthesis of this compound.

Materials:

  • o-Toluidine

  • 2-Bromoheptafluoropropane

  • Sodium Dithionite

  • Tetrabutylammonium sulfate (or other suitable phase-transfer catalyst)

  • Sodium Carbonate (or other suitable base)

  • Methyl tertiary butyl ether (MTBE)

  • Water (deionized)

  • Hydrochloric Acid (dilute solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a pressure reactor, add o-toluidine (1.0 eq), water, and methyl tertiary butyl ether.

  • To the stirred mixture, add sodium dithionite (initiator), a catalytic amount of tetrabutylammonium sulfate, and sodium carbonate (1.0 eq).[1]

  • Under stirring, slowly increase the temperature of the reaction mixture to 50°C.[1]

  • Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the reactor. The addition should be controlled, for instance, over a period of 2 hours.[1]

  • Maintain the reaction at the set temperature and monitor its progress using LC or GC.

  • Once the starting material is consumed, cool the reaction system to room temperature.

  • Slowly vent the reactor to release any pressure.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase sequentially with water and then a dilute solution of hydrochloric acid.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure to yield the crude product.[1] The product can often be used in the next step without further purification.[1]

Data Presentation

Table 1: Effect of Temperature on Reaction Outcome (Illustrative)
Temperature (°C)Reaction Time (h)Reported Yield/PurityNotes
20 - 30 °C296.5% YieldReaction run at atmospheric pressure.[3]
50 °C~4-695% PurityReaction performed in a pressure reactor.[1]
67 °C1552% YieldReaction performed in an autoclave using acetonitrile as the solvent.

Note: This table compiles data from different sources and protocols; direct comparison should be made with caution. It illustrates a general trend where moderate temperatures can provide a good balance of yield and purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive initiator (sodium dithionite can degrade).2. Insufficient temperature.3. Inefficient phase-transfer catalyst.1. Use fresh, high-quality sodium dithionite.2. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase.3. Ensure the phase-transfer catalyst is active and used in the correct amount.
Low Yield 1. Suboptimal reaction temperature.2. Formation of side products.3. Incomplete reaction.1. Optimize the temperature. A range of 40-60°C is often a good starting point.[1]2. See "Formation of Multiple Products" below.3. Increase reaction time and continue monitoring until starting material is consumed.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high, leading to side reactions.2. Formation of isomers (e.g., 2-methyl-6-heptafluoroisopropylaniline).3. Potential for N-alkylation or over-alkylation.1. Lower the reaction temperature to improve selectivity for the desired para-substituted product.2. Isomer formation is inherent to the reaction; optimizing temperature and catalyst may favor the desired isomer. Purification by column chromatography may be necessary.3. Use a molar excess of o-toluidine relative to the alkylating agent to reduce over-alkylation. Protonation of the amine with mild acid can reduce N-alkylation, but may not be compatible with this specific reaction.
Difficulty in Product Purification 1. Boiling points of isomers are very close.2. Presence of high-boiling point byproducts.1. Utilize high-performance liquid chromatography (HPLC) or careful column chromatography on silica gel for separation.2. Optimize reaction conditions to minimize byproduct formation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Charge Reactor: o-Toluidine, Water, MTBE B Add Reagents: Sodium Dithionite, PTC, Base A->B C Heat to 50°C B->C D Slowly Add 2-Bromoheptafluoropropane C->D E Monitor by LC/GC D->E F Cool & Depressurize E->F G Separate Organic Layer F->G H Wash with Water & Acid G->H I Dry & Evaporate Solvent H->I J Obtain Product I->J

Caption: Experimental workflow for the synthesis of the target aniline.

troubleshooting_logic cluster_low_conv_solutions Solutions for Low Conversion cluster_high_conv_solutions Solutions for High Conversion/Low Yield Start Low Yield Observed Check_Conversion Check Conversion of Starting Material (SM) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion SM Remaining High_Conversion High Conversion of SM Check_Conversion->High_Conversion SM Consumed Sol_Temp Increase Temperature Low_Conversion->Sol_Temp Sol_Time Increase Reaction Time Low_Conversion->Sol_Time Sol_Reagent Check Initiator Quality Low_Conversion->Sol_Reagent Sol_Selectivity Lower Temperature to Increase Selectivity High_Conversion->Sol_Selectivity Sol_Purification Optimize Purification High_Conversion->Sol_Purification Sol_Ratio Adjust Reactant Ratio High_Conversion->Sol_Ratio

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Phase Transfer Catalyst Optimization for Aniline Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phase Transfer Catalyst (PTC) optimization in aniline alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the N-alkylation of aniline using phase transfer catalysis.

Problem 1: Low or No Conversion of Aniline

Q: My reaction shows low or no conversion of the starting aniline. What are the potential causes and how can I improve the yield?

A: Low conversion in PTC-mediated aniline alkylation can stem from several factors related to the catalyst, reaction conditions, and reagents.

Possible Causes and Solutions:

  • Inactive or Poisoned Catalyst: The phase transfer catalyst may be inactive or "poisoned" by certain species.

    • Solution: Ensure the catalyst is pure and has been stored correctly. Some catalysts are sensitive to moisture. Highly polarizable or lipophilic leaving groups, like iodide and tosylate, can sometimes "poison" quaternary ammonium catalysts by forming strong ion pairs that are difficult to displace.[1] Consider using alkylating agents with bromide or mesylate leaving groups instead.[1]

  • Inappropriate Catalyst Choice: The structure of the PTC is critical for its efficiency.

    • Solution: The lipophilicity of the catalyst must be balanced. It needs to be soluble enough in the organic phase but also able to interact with the aqueous phase. For reactions involving hydrophilic anions like hydroxide, the "q-value" (a parameter related to the catalyst's structure) can be useful for selection.[1] Quaternary ammonium salts with a total carbon number (C#) between 16 and 32 often show good reactivity in the organic phase.[1]

  • Insufficient Mass Transfer: The reaction rate is dependent on the transfer of the anionic nucleophile from the aqueous or solid phase to the organic phase.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the phases. The rate of mass transfer can be a limiting factor in these reactions.[1]

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[2] Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will lead to slower reactions.[2]

    • Solution: Increase the reaction temperature gradually while monitoring for byproduct formation.[2] If possible, switch to a more reactive alkylating agent.

  • Inappropriate Base or Solvent: The choice of base and solvent system is crucial for generating the anionic nucleophile and facilitating the reaction.

    • Solution: PTC allows the use of weaker, more environmentally friendly inorganic bases like NaOH or carbonates.[1] The solvent should be aprotic and non-polar (e.g., toluene, MTBE) to avoid solvation of the nucleophile, which would reduce its reactivity.[1]

Problem 2: Poor Selectivity - Formation of N,N-Dialkylated Product

Q: I am observing significant amounts of the di-alkylated product (N,N-dialkylaniline) and other byproducts. How can I improve the selectivity for the mono-alkylated product?

A: Over-alkylation is the most common side reaction in the N-alkylation of aniline.[2][3] This happens because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[2][3]

Strategies to Improve Mono-alkylation Selectivity:

  • Control Stoichiometry: Use a stoichiometric excess of aniline relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.[2][3]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often favor mono-alkylation, as the activation energy for the second alkylation may be higher.[2][4]

    • Solvent: Using a less polar solvent can help reduce the rate of the second and third alkylation steps.[2]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent influences selectivity. Highly reactive agents are more prone to causing multiple substitutions.[2]

  • Base Selection: The choice of base can influence selectivity. In some cases, a weaker base may be sufficient for the initial deprotonation without promoting further reaction.

Problem 3: C-Alkylation Side Products

Q: Besides N-alkylation, I am observing products resulting from alkylation on the aromatic ring. How can I minimize this?

A: C-alkylation can occur under certain conditions, especially at higher temperatures.[4] The alkyl group can add to the ortho and para positions of the aniline ring.

Strategies to Minimize C-Alkylation:

  • Temperature Control: Operate at the lowest effective temperature to disfavor the higher activation energy pathway of C-alkylation.

  • Catalyst and Solvent System: The choice of PTC and solvent can influence the reaction pathway. In some systems, minimizing the presence of water (solid-liquid PTC) can favor O-alkylation over C-alkylation in phenols, a principle that can be analogous to favoring N-alkylation over C-alkylation in anilines.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of phase transfer catalysis for aniline alkylation?

A1: The PTC mechanism involves the transfer of the aniline anion (formed by reaction with a base) from an aqueous or solid phase into an organic phase where the alkylating agent resides. The lipophilic cation of the phase transfer catalyst pairs with the aniline anion, creating a lipophilic ion pair that can readily move into the organic phase and react with the alkylating agent.

Q2: Which phase transfer catalysts are commonly used for aniline alkylation?

A2: Quaternary ammonium salts are the most common PTCs for this type of reaction. Examples include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and Aliquat® 336 (a mixture of methyltrioctylammonium chloride and methyltridecylammonium chloride).[6] The choice depends on the specific reactants and conditions.

Q3: How do I choose the right solvent for my PTC reaction?

A3: Aprotic, non-polar solvents are generally preferred. Solvents like toluene, heptane, or chlorobenzene are good choices as they dissolve the alkylating agent and the catalyst-anion ion pair but do not solvate the anion, keeping it highly reactive. PTC offers a greener alternative to using dipolar aprotic solvents like DMF or DMSO.[1]

Q4: Can I use alcohols as alkylating agents in a PTC system?

A4: While PTC is most commonly associated with alkyl halides, the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents, is a highly atom-efficient method.[3] This reaction is typically catalyzed by transition metals (like Ru or Ir) and produces only water as a byproduct.[3] While not a classic PTC mechanism, it is a related and important method for N-alkylation.

Q5: How can I monitor the progress of my aniline alkylation reaction?

A5: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[2][7][8] These methods can be used to track the disappearance of starting materials and the appearance of the desired product and any byproducts.[4][8]

Data Presentation

Table 1: Effect of Phase Transfer Catalyst on Aniline Alkylation (Illustrative data based on typical experimental outcomes)

EntryPhase Transfer CatalystCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Conversion (%)Selectivity (Mono:Di)
1TBAB5Toluene50% NaOH8069590:10
2TBAHS5Toluene50% NaOH8069288:12
3Aliquat® 3365Toluene50% NaOH8069895:5
4None0Toluene50% NaOH806<5-

Table 2: Influence of Reaction Parameters on Mono-alkylation Selectivity (Illustrative data based on common optimization trends)

ParameterCondition 1Yield/Selectivity 1Condition 2Yield/Selectivity 2Rationale
Aniline:Alkyl Halide Ratio1:170% / 75:253:190% / 95:5Excess aniline outcompetes the mono-alkylated product for the alkylating agent.[2][3]
Temperature100 °C95% / 80:2060 °C85% / 92:8Lower temperatures can disfavor the second alkylation step.[2][4]
Base Concentration50% NaOH92% / 88:1225% NaOH80% / 94:6A lower base concentration can reduce the rate of deprotonation of the less acidic mono-alkylated product.
Solvent PolarityDichloromethane88% / 85:15Toluene95% / 90:10Less polar solvents can reduce the rate of the subsequent alkylation steps.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Aniline using PTC

Materials:

  • Aniline

  • Alkylating agent (e.g., 1-bromobutane)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Base (e.g., 50% aqueous sodium hydroxide)

  • Organic Solvent (e.g., Toluene)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add aniline (e.g., 1.0 eq), toluene, and TBAB (e.g., 0.05 eq).

  • Begin vigorous stirring to ensure good mixing between the phases.

  • Slowly add the 50% aqueous NaOH solution.

  • Add the alkylating agent (e.g., 1-bromobutane, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation.[4]

Visualizations

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase An_aq Aniline (PhNH₂) An_ion_aq Anilide Anion (PhNH⁻) An_aq->An_ion_aq Deprotonation Q_An_aq Ion Pair (Q⁺PhNH⁻) An_ion_aq->Q_An_aq Ion Pairing Base_aq Base (OH⁻) Base_aq->An_aq QX_aq Catalyst (Q⁺X⁻) QX_aq->Q_An_aq Q_An_org Ion Pair (Q⁺PhNH⁻) Q_An_aq->Q_An_org Phase Transfer X_aq Leaving Group Anion (X⁻) RX_org Alkylating Agent (R-X) Product_org Product (PhNH-R) RX_org->Product_org Q_An_org->Product_org Alkylation QX_org Catalyst (Q⁺X⁻) Product_org->QX_org QX_org->QX_aq Catalyst Regeneration

Caption: General mechanism of aniline N-alkylation via phase transfer catalysis.

Troubleshooting_Low_Yield decision decision action_catalyst Use fresh catalyst. Change leaving group (e.g., I⁻ to Br⁻). decision->action_catalyst Inactive/Poisoned? decision_conditions Check Conditions decision->decision_conditions OK action action start Low Yield or No Reaction start->decision Check Catalyst end Improved Yield action_catalyst->end action_temp Increase temperature gradually. decision_conditions->action_temp Temp too low? decision_stirring Check Stirring decision_conditions->decision_stirring OK action_temp->end action_stirring Increase stirring rate. decision_stirring->action_stirring Insufficient? decision_reagents Check Reagents decision_stirring->decision_reagents OK action_stirring->end decision_reagents->end OK action_reagents Use more reactive alkylating agent. decision_reagents->action_reagents Poor Reactivity? action_reagents->end

Caption: Troubleshooting workflow for low yield in PTC aniline alkylation.

Selectivity_Control decision decision action action start Poor Selectivity (Over-alkylation) decision_stoich decision_stoich start->decision_stoich Check Stoichiometry end Improved Selectivity action_stoich Increase aniline excess (e.g., 3:1 or higher). decision_stoich->action_stoich Aniline:RX ratio < 2:1? decision_temp Check Temperature decision_stoich->decision_temp OK action_stoich->end action_temp Lower reaction temperature. decision_temp->action_temp Too high? decision_solvent Check Solvent decision_temp->decision_solvent OK action_temp->end decision_solvent->end OK action_solvent Use a less polar solvent (e.g., Toluene vs. DCM). decision_solvent->action_solvent Too polar? action_solvent->end

Caption: Decision tree for improving mono-alkylation selectivity.

References

Degradation and stability issues of 2-methyl-4-heptafluoroisopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability issues of 2-methyl-4-heptafluoroisopropylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-methyl-4-heptafluoroisopropylaniline to ensure its stability?

A1: To minimize degradation, 2-methyl-4-heptafluoroisopropylaniline should be stored under controlled conditions. Based on available safety and chemical data, the following storage parameters are recommended.

ParameterRecommended ConditionRationale
Temperature Store in a freezer at or below -20°C.Low temperatures slow down the rate of potential chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidative degradation, a common pathway for aniline compounds.
Light Keep in a dark place, using amber vials or light-blocking containers.Protects the compound from photodegradation initiated by UV or visible light.
Container Store in a tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.
Security Store in a locked-up, designated area.Due to its toxicity profile, access should be controlled.[1]

Q2: My sample of 2-methyl-4-heptafluoroisopropylaniline has developed a yellowish or brownish tint. What could be the cause?

A2: The development of a color tint in aniline compounds is often an indicator of degradation, specifically oxidation. The amino group (-NH₂) is susceptible to oxidation, which can lead to the formation of colored impurities like nitroso or nitro compounds, and eventually polymerization products. This process can be accelerated by exposure to air (oxygen) and light. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for 2-methyl-4-heptafluoroisopropylaniline are not extensively published, based on the chemistry of anilines, the most probable degradation routes are oxidation and photodegradation.[2][3] The primary sites of chemical attack are the electron-rich amino group and the aromatic ring. The strong carbon-fluorine bonds in the heptafluoroisopropyl group are generally very stable and less likely to degrade under typical laboratory conditions.[4]

Q4: Can I handle this compound on an open bench?

A4: No. Due to its toxicological profile (toxic if swallowed, potential for reproductive harm), it is imperative to handle 2-methyl-4-heptafluoroisopropylaniline in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] Avoid the formation of dust and aerosols.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results in my assay.

Your experimental results are varying between replicates or different batches of the compound.

A Inconsistent Assay Results B Check Purity of Starting Material (Use HPLC or GC-MS) A->B C Is Purity < 98% or are unknown peaks present? B->C D Purify the compound (e.g., column chromatography, recrystallization) or obtain a new, high-purity batch. C->D Yes E Review Sample Preparation and Handling Procedures C->E No I Problem Resolved D->I F Are samples exposed to light, heat, or air for extended periods? E->F G Prepare samples fresh before each use. Work under low light/inert atmosphere if necessary. Use refrigerated autosampler. F->G Yes H Investigate for potential incompatibility with solvent or formulation excipients. F->H No G->I H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of new peaks in the chromatogram during a stability study.

During analysis (e.g., by HPLC), new, unexpected peaks appear that were not present in the initial sample.

  • Hypothesize the Cause : New peaks are indicative of degradation products. The most common causes are oxidation, photodegradation, or reaction with matrix components.

  • Characterize the Degradants : If you have access to mass spectrometry (LC-MS or GC-MS), attempt to get a molecular weight for the new peaks. This is the first step in structural elucidation.

  • Perform a Forced Degradation Study : To confirm which stress factors are responsible, a forced degradation study is the most systematic approach. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to accelerate the formation of degradation products.[5][6] The resulting chromatograms can help identify the peaks seen in your stability study. A detailed protocol is provided in the next section.

  • Evaluate Analytical Method : Ensure your analytical method is "stability-indicating," meaning it can separate the main compound from all significant degradation products.[7][8] If peaks are co-eluting, method optimization (e.g., changing the gradient, pH, or column) is necessary.

Experimental Protocols

Protocol: Forced Degradation Study for 2-Methyl-4-heptafluoroisopropylaniline

This protocol outlines a systematic approach to investigate the stability of the compound under various stress conditions, as recommended by ICH guidelines.[5]

cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (50:50) B1 Acid Hydrolysis (0.1 M HCl, 60°C, 24h) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C, 24h) A->B2 B3 Oxidation (3% H₂O₂, RT, 24h) A->B3 B4 Thermal (80°C, solid state, 48h) A->B4 B5 Photolytic (ICH compliant light chamber, Solid & Solution) A->B5 B6 Control (Stock solution, protected from light, RT) A->B6 C Neutralize (if needed), Dilute to 100 µg/mL B1->C B2->C B3->C B4->C B5->C B6->C D Analyze all samples by Stability-Indicating HPLC-UV Method C->D E Calculate % Degradation and Relative Retention Times D->E

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of 2-methyl-4-heptafluoroisopropylaniline at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation : Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation : Store the solid compound in a vial at 80°C for 48 hours. Separately, store a sealed vial of the stock solution at 80°C.

    • Photolytic Degradation : Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis :

    • Before analysis, cool all samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

This method is a starting point for the analysis of 2-methyl-4-heptafluoroisopropylaniline and its degradation products.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualization of Potential Degradation

While the exact degradation products are unknown without experimental data, a plausible oxidative pathway for anilines involves attack at the amino group, which can lead to dimerization or oxidation to nitro compounds.

A 2-Methyl-4-heptafluoroisopropylaniline (Parent Compound) C Aniline Radical Intermediate A->C Initial Attack B Oxidizing Agent (e.g., H₂O₂, O₂, Light) B->C D Dimerization/Polymerization (Colored Impurities) C->D E Further Oxidation C->E F Nitroso/Nitro Derivatives (Colored Impurities) E->F

References

Technical Support Center: Synthesis of 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline (CAS 238098-26-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of CAS 238098-26-5. It provides troubleshooting advice and frequently asked questions to help mitigate the formation of by-products and enhance product purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline.

Issue Potential Cause Recommended Solution
Low Purity of Final Product (<95%) Presence of unreacted starting materials or significant by-product formation.Optimize reaction conditions (temperature, pressure, reaction time) and ensure precise molar ratios of reactants and reagents. Implement a thorough purification protocol post-reaction.
Presence of Isomeric Impurity Formation of the ortho-isomer, 2-methyl-6-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline.Control of reaction temperature is crucial for regioselectivity. Lowering the temperature may favor the formation of the desired para-isomer. The choice of solvent and phase-transfer catalyst can also influence the isomeric ratio.
Incomplete Reaction Insufficient initiator (sodium dithionite) or deactivation of the catalyst.Ensure the quality and correct stoichiometry of the initiator. If using a phase-transfer catalyst, verify its activity and concentration. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Formation of Dark-Colored Impurities Oxidation of the aniline product or side reactions involving the initiator.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up to prevent oxidation. Ensure the reaction is performed in a clean reactor to avoid contaminants that could catalyze decomposition.
Difficult Purification Similar polarity of the desired product and by-products.Employ high-resolution chromatographic techniques for purification. Alternatively, derivatization of the amine group could alter the polarity, facilitating separation, followed by deprotection. Acid-base extraction can also be effective in separating the basic aniline product from neutral impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of CAS 238098-26-5 and how can I identify it?

A1: The most prevalent by-product is the ortho-isomer, 2-methyl-6-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline.[1] This arises from the alkylation of o-toluidine at the C6 position instead of the desired C4 position. It can be identified and quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with a mass spectrometer (MS). The mass spectrum of the isomer will be identical to the product, but its retention time will be different.

Q2: How can I minimize the formation of the 2-methyl-6-heptafluoroisopropylaniline by-product?

A2: Minimizing the formation of the ortho-isomer is key to achieving high purity. Several factors influence the regioselectivity of the reaction:

  • Temperature: Lowering the reaction temperature can increase the selectivity for the para-product.

  • Solvent: The choice of solvent can affect the steric hindrance around the ortho-positions of o-toluidine.

  • Catalyst: The type and concentration of the phase-transfer catalyst can influence the reaction pathway and selectivity.[1]

Q3: What is the role of sodium dithionite in this synthesis, and can it cause by-products?

A3: Sodium dithionite acts as an initiator in this radical perfluoroalkylation reaction. It generates the necessary radical species from 2-bromoheptafluoropropane. While its primary role is initiation, if not used in the correct stoichiometric amount or if the reaction conditions are not optimal, it could potentially lead to undesired reductions or other side reactions. However, the formation of the ortho-isomer is a more significant and documented issue.

Q4: What are the recommended purification techniques for obtaining high-purity CAS 238098-26-5?

A4: A multi-step purification process is often necessary.

  • Extraction: After the reaction, an acid wash (e.g., with dilute HCl) can be used to protonate the aniline product and its basic by-products, separating them from neutral organic impurities. Subsequent basification of the aqueous layer will regenerate the free anilines, which can then be extracted with an organic solvent.[2]

  • Chromatography: Column chromatography on silica gel is an effective method for separating the desired para-isomer from the ortho-isomer, although it can be challenging due to their similar polarities.

  • Distillation: Fractional distillation under reduced pressure can also be employed for purification, especially on a larger scale.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are essential:

  • The reaction is typically carried out in a pressure reactor.[2] Ensure the reactor is properly rated for the intended pressure and temperature.

  • 2-bromoheptafluoropropane is a volatile and potentially harmful reagent. Handle it in a well-ventilated fume hood.

  • Anilines are toxic. Avoid skin contact and inhalation by using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium dithionite can be flammable and can decompose to release toxic sulfur oxides. Handle it in a dry, inert atmosphere.

Experimental Protocols

Synthesis of this compound[1][2]

Materials:

  • o-Toluidine

  • 2-Bromoheptafluoropropane

  • Sodium dithionite (initiator)

  • Tetrabutylammonium sulfate (phase-transfer catalyst)

  • Sodium carbonate (base)

  • Methyl tertiary butyl ether (solvent)

  • Water (solvent)

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • To a 1000 mL pressure reactor, add o-toluidine (107.1 g), water (300 mL), and methyl tertiary butyl ether (300 mL).[2]

  • Add the initiator, sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate to the reactor.[2]

  • Under stirring, slowly increase the temperature to 50°C.[2]

  • Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor over approximately 2 hours.[2]

  • Maintain the reaction under these conditions and monitor its progress by liquid chromatography.[2]

  • After complete conversion of the starting material, cool the reaction system to room temperature and slowly release the pressure to atmospheric pressure.[2]

  • Separate the organic phase and wash it with water, followed by dilute hydrochloric acid.[2]

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Remove the solvent by evaporation to yield the crude product.[2]

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography to obtain this compound with a purity of >98%.

Quantitative Data

Table 1: Representative Reaction Outcome for the Synthesis of CAS 238098-26-5 [1]

ParameterValue
Purity of 2-methyl-4-heptafluoroisopropylaniline98.6%
Content of 2-methyl-6-heptafluoroisopropylaniline0.55%
Unreacted o-methylaniline0.10%
Other by-productsBalance

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents o_toluidine o-Toluidine reaction Reaction (50°C, Pressure) o_toluidine->reaction heptafluoropropane 2-Bromoheptafluoropropane heptafluoropropane->reaction initiator Sodium Dithionite (Initiator) initiator->reaction initiates catalyst Phase-Transfer Catalyst (Tetrabutylammonium sulfate) catalyst->reaction catalyzes base Base (Sodium Carbonate) base->reaction activates product 2-methyl-4-(heptafluoroisopropyl)aniline (CAS 238098-26-5) byproduct 2-methyl-6-(heptafluoroisopropyl)aniline (By-product) reaction->product Major Product reaction->byproduct Minor By-product

Caption: Synthesis pathway for CAS 238098-26-5 highlighting reactants, reagents, and products.

Troubleshooting_Workflow start Low Purity of CAS 238098-26-5 check_isomers Check for Isomeric Impurities (e.g., GC-MS, HPLC) start->check_isomers isomers_present Isomeric By-product (ortho-isomer) Detected? check_isomers->isomers_present optimize_temp Optimize Reaction Temperature (Lower Temperature) isomers_present->optimize_temp Yes check_incomplete Check for Incomplete Reaction (e.g., TLC, LC-MS) isomers_present->check_incomplete No optimize_catalyst Optimize Phase-Transfer Catalyst and Solvent optimize_temp->optimize_catalyst purification Implement Advanced Purification Protocol optimize_catalyst->purification incomplete_reaction Incomplete Reaction? check_incomplete->incomplete_reaction optimize_initiator Optimize Initiator Amount and Reaction Time incomplete_reaction->optimize_initiator Yes incomplete_reaction->purification No optimize_initiator->purification end High Purity Product purification->end

Caption: Troubleshooting workflow for low purity in the synthesis of CAS 238098-26-5.

References

Technical Support Center: Scaling Up the Production of 2-methyl-4-(perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-methyl-4-(perfluoropropan-2-yl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of 2-methyl-4-(perfluoropropan-2-yl)aniline.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of 2-methyl-4-(perfluoropropan-2-yl)aniline. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to the radical perfluoroalkylation reaction. Here are the primary aspects to investigate:

    • Initiator Activity: The radical initiator, typically sodium dithionite, is crucial for the reaction. Ensure it is of high quality and has not degraded due to improper storage. Consider using a fresh batch for each reaction. The molar ratio of the initiator to the starting material, o-toluidine, should be optimized.[1]

    • Reaction Temperature: The reaction temperature influences the rate of radical formation and subsequent reaction. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition of the initiator. The optimal temperature range is typically between 20-50°C.[1][2]

    • Purity of Reactants: The purity of the starting materials, o-toluidine and 2-bromoheptafluoropropane, is critical. Impurities can interfere with the radical chain reaction, leading to lower yields.

    • Mixing Efficiency: In a biphasic reaction system (e.g., water and an organic solvent like methyl tertiary butyl ether), efficient mixing is essential to ensure the interaction of all reactants, especially when scaling up.[2] Inadequate agitation can lead to localized concentrations and reduced reaction rates.

    • Oxygen Inhibition: Radical reactions can be sensitive to the presence of oxygen. While not always strictly necessary to degas the reaction mixture for this specific synthesis, ensuring a well-sealed reactor can prevent inhibition of the radical chain process.

Issue 2: High Levels of Isomeric Impurities

  • Question: I am observing a significant amount of the ortho-isomer (2-methyl-6-(perfluoropropan-2-yl)aniline) in my product mixture. How can I improve the regioselectivity for the desired para-isomer?

  • Answer: The formation of the ortho-isomer is a known side reaction in the perfluoroalkylation of o-toluidine.[1] While the para-isomer is sterically and electronically favored, the reaction conditions can influence the ortho/para ratio.

    • Steric Hindrance: The methyl group on the o-toluidine ring directs the incoming electrophilic perfluoroalkyl radical primarily to the para position due to steric hindrance at the ortho positions. However, some ortho-substitution is expected.

    • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. Maintaining a controlled and moderate temperature (e.g., 20-30°C) is advisable.[1]

    • Rate of Addition: A slow and controlled addition of the perfluoroalkylating agent (2-bromoheptafluoropropane) can help to maintain a low concentration of the radical species, which may favor the thermodynamically more stable para-product.[2]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product to the desired level. What are the recommended purification strategies?

  • Answer: The crude product is typically obtained with a purity of around 95%.[2] Achieving higher purity can be challenging due to the presence of the ortho-isomer and other byproducts.

    • Work-up Procedure: A thorough aqueous work-up is the first critical step. Washing the organic phase with dilute hydrochloric acid helps to remove any unreacted o-toluidine and other basic impurities. A subsequent wash with a mild base, such as sodium carbonate solution, will remove acidic byproducts.[1]

    • Distillation: Fractional vacuum distillation is a common method for purifying liquid aniline derivatives. However, the boiling points of the ortho- and para-isomers may be very close, making complete separation difficult. Careful control of the vacuum and temperature is necessary.

    • Crystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a highly effective purification method.

    • Chromatography: For laboratory-scale purifications, column chromatography on silica gel can be employed to separate the isomers. However, this method is often not practical for large-scale production.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • Q1: What is the underlying reaction mechanism for the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline?

    • A1: The reaction proceeds via a free radical mechanism. Sodium dithionite acts as a radical initiator, generating the heptafluoroisopropyl radical from 2-bromoheptafluoropropane. This electrophilic radical then attacks the electron-rich aromatic ring of o-toluidine, primarily at the para position.

  • Q2: What are the common side reactions to be aware of during the synthesis?

    • A2: Besides the formation of the ortho-isomer, other potential side reactions include:

      • Reduction of the perfluoroalkyl halide: The perfluoroalkyl radical can be reduced to the corresponding fluoroalkane.

      • Aniline polymerization: Under certain conditions, anilines can undergo oxidative polymerization, leading to the formation of tar-like substances.

Scale-Up Considerations

  • Q3: What are the primary challenges when scaling up this reaction from the lab to a pilot or production scale?

    • A3: Key scale-up challenges include:

      • Heat Transfer: The reaction is exothermic. Maintaining a consistent temperature profile in a large reactor can be difficult and may require efficient cooling systems to prevent runaway reactions and the formation of byproducts.

      • Mass Transfer: Ensuring efficient mixing in a large, biphasic system is crucial for consistent reaction rates and yields.

      • Reagent Addition: The rate of addition of 2-bromoheptafluoropropane becomes more critical at a larger scale to control the reaction exotherm and maintain a low concentration of the radical intermediate.

Analytical and Quality Control

  • Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing the final product purity?

    • A4:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of starting materials and the formation of the product and byproducts. It can also be used to quantify the ratio of the para- and ortho-isomers.[1]

      • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction and assess purity, especially for less volatile compounds.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure of the final product and identifying impurities.

Data Presentation

Table 1: Typical Reaction Parameters and Product Distribution

ParameterValueReference
Starting Material o-Toluidine[1][2]
Perfluoroalkylating Agent 2-Bromoheptafluoropropane[1][2]
Initiator Sodium Dithionite[1][2]
Phase Transfer Catalyst Tetrabutylammonium bisulfate[1]
Base Sodium Bicarbonate / Sodium Carbonate[1][2]
Solvent System Water / Methyl Tertiary Butyl Ether[2]
Reaction Temperature 20-50 °C[1][2]
Typical Crude Purity ~95%[2]
Product Distribution
2-methyl-4-(perfluoropropan-2-yl)aniline (para)98.6%[1]
2-methyl-6-(perfluoropropan-2-yl)aniline (ortho)0.55%[1]
Unreacted o-Toluidine0.10%[1]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline

This protocol is based on a reported lab-scale synthesis and a patented industrial process.[1][2]

  • Reaction Setup:

    • To a pressure reactor equipped with a mechanical stirrer, a condenser, and an addition funnel, add o-toluidine, water, and methyl tertiary butyl ether.

    • Add the initiator (sodium dithionite), a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bisulfate), and a base (e.g., sodium carbonate or sodium bicarbonate).

  • Reaction Execution:

    • Stir the mixture to ensure homogeneity.

    • Slowly increase the temperature to the desired setpoint (e.g., 50°C).

    • Slowly add an equimolar amount of 2-bromoheptafluoropropane to the reactor over a period of approximately 2 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

    • Continue stirring at the set temperature until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly release any pressure in the reactor.

    • Separate the organic phase.

    • Wash the organic phase with water, followed by a dilute solution of hydrochloric acid, and then a dilute solution of sodium carbonate.

    • Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent by evaporation under reduced pressure to obtain the crude product.

    • Further purify the crude product by fractional vacuum distillation.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: o-Toluidine, Water, MTBE B Add Reagents: Sodium Dithionite, Phase Transfer Catalyst, Base A->B C Heat to 50°C B->C D Slowly Add 2-Bromoheptafluoropropane C->D E Monitor Reaction (GC-MS/HPLC) D->E F Cool & Separate Phases E->F G Aqueous Washes (Acid & Base) F->G H Dry & Evaporate Solvent G->H I Fractional Vacuum Distillation H->I J Final Product: 2-methyl-4-(perfluoropropan-2-yl)aniline I->J

Caption: Experimental workflow for the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline.

Troubleshooting_Guide cluster_yield Low Yield cluster_purity High Impurity Levels cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurities Start Low Yield or Purity Issue Q_Initiator Check Initiator Quality & Ratio Start->Q_Initiator Q_Temp Optimize Reaction Temperature Start->Q_Temp Q_Purity Verify Reactant Purity Start->Q_Purity Q_Mixing Ensure Efficient Mixing Start->Q_Mixing Q_Isomer High Ortho-Isomer Content? Start->Q_Isomer Q_SideReactions Evidence of Side Reactions? Start->Q_SideReactions Q_Purification Ineffective Purification? Start->Q_Purification Sol_Initiator Use Fresh Initiator, Adjust Ratio Q_Initiator->Sol_Initiator Sol_Temp Maintain 20-50°C Q_Temp->Sol_Temp Sol_Purity Use High Purity Reactants Q_Purity->Sol_Purity Sol_Mixing Increase Agitation Speed Q_Mixing->Sol_Mixing Sol_Isomer Control Temperature, Slow Addition Q_Isomer->Sol_Isomer Sol_SideReactions Optimize Conditions Q_SideReactions->Sol_SideReactions Sol_Purification Improve Work-up & Distillation Q_Purification->Sol_Purification

Caption: Troubleshooting decision tree for scaling up production.

References

Technical Support Center: Handling 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the viscous compound 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline (CAS 238098-26-5).

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and for developing appropriate handling procedures.

PropertyValueSource
Molecular Formula C10H8F7N[1][2]
Molecular Weight 275.17 g/mol [2][3]
Appearance Oil / White powder[2][4]
Density 1.401 g/cm³[1][2][4]
Boiling Point 199.838 ºC at 760 mmHg[1]
Flash Point 83 ºC[4]
Solubility Slightly soluble in Chloroform and DMSO[4]
Storage Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to handling viscous this compound.

Q1: The compound is too viscous to pipette accurately. What can I do?

A1: High viscosity is a common issue with this compound, leading to inaccurate measurements and difficulty in handling.[5] Here are several techniques to address this:

  • Temperature Adjustment: Gently warming the compound can significantly decrease its viscosity.[6] However, be cautious of the compound's flash point (83°C) and potential for degradation.[4] It is recommended to warm the sample to 37°C for 30 minutes.[7]

  • Solvent Dilution: If compatible with your experimental setup, dissolving the compound in a suitable solvent can reduce its viscosity.[6] Chloroform and DMSO are noted as slight solvents.[4]

  • Specialized Pipetting Techniques:

    • Use wide-bore pipette tips: This reduces the shear force required to aspirate the liquid.[7]

    • Employ positive displacement pipettes: These are more effective for viscous liquids than air displacement pipettes.[7][8]

    • Reverse Pipetting: This technique can improve accuracy when dispensing viscous liquids.

    • Slow Aspiration and Dispensing: Reduce the speed of both aspiration and dispensing to minimize error.[9] A speed of 5-10 µl/s is recommended for highly viscous liquids.[9]

    • Introduce Delays: Implement a delay of at least 500 ms after aspiration and 200-1000 ms after dispensing to allow the liquid to fully move.[9]

Q2: I'm observing inconsistent results in my assays when using this compound. Could viscosity be the cause?

A2: Yes, viscosity can significantly impact assay reproducibility by causing inaccurate liquid handling.[10] Inconsistent volumes of the compound will lead to variability in your results. To troubleshoot, consider the following:

  • Verify Pipette Calibration: Ensure your pipettes are calibrated for viscous liquids.

  • Implement a Consistent Handling Protocol: Use the same pipetting technique (speed, tip type, etc.) for all samples.

  • Consider Automation: Automated liquid handlers can improve the precision of handling viscous liquids.[8]

Q3: Are there any specific safety precautions I should take when handling this fluorinated aniline?

A3: Yes, fluorinated anilines require careful handling. Always consult the Safety Data Sheet (SDS) for detailed information.[11][12][13][14] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses with side shields or goggles, and a lab coat.[11][15]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11][15]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11][12]

  • Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and dispose of it as hazardous waste.[11]

Q4: How can I reduce the viscosity of the compound for easier handling?

A4: Several methods can be employed to reduce the viscosity of a chemical substance:

  • Heating: As mentioned, increasing the temperature reduces viscosity.[6]

  • Adding Solvents: Diluting with a low-viscosity solvent is an effective method.[6]

  • Using Viscosity Reducers: In some industrial applications, specific chemical additives or surfactants are used to lower viscosity.[16][17][18] The suitability of these for your specific research application would need to be carefully evaluated.

Experimental Protocols

Protocol 1: Standard Procedure for Dispensing Viscous this compound

  • Preparation:

    • Allow the sealed container of the compound to equilibrate to room temperature if stored in a freezer.

    • If necessary, warm the compound in a water bath or on a heat block to a maximum of 37°C.[7] Do not exceed the flash point of 83°C.[4]

  • Pipetting:

    • Select a wide-bore pipette tip or a positive displacement pipette.[7]

    • Set the pipette to the desired volume.

    • Aspiration:

      • Immerse the pipette tip just below the surface of the liquid.

      • Slowly and steadily depress the plunger to the first stop (for air displacement) or fully (for positive displacement).

      • Slowly release the plunger to aspirate the liquid, keeping the tip immersed. Aspiration speed should be low (e.g., 5-10 µl/s).[9]

      • Wait for at least 500 ms after aspiration is complete before removing the tip from the liquid.[9]

    • Dispensing:

      • Place the pipette tip against the inner wall of the receiving vessel.

      • Slowly and steadily depress the plunger to the second stop (air displacement) or fully (positive displacement). A low dispense speed is recommended.[9]

      • Wait for 200-1000 ms to allow all the liquid to be dispensed.[9]

      • Slowly withdraw the pipette.

  • Cleaning: Clean any contaminated surfaces promptly.

Visualizations

The following diagrams illustrate workflows for handling and troubleshooting issues related to the viscosity of this compound.

ViscousLiquidHandlingWorkflow start Start: Need to dispense compound is_viscous Is the compound too viscous to handle easily? start->is_viscous warm Gently warm the compound (max 37°C) is_viscous->warm Yes dilute Dilute with a compatible solvent is_viscous->dilute Yes, and dilution is an option dispense Dispense compound is_viscous->dispense No pipette_tech Use appropriate pipetting technique (e.g., wide-bore tip, slow speed) warm->pipette_tech dilute->pipette_tech pipette_tech->dispense end End dispense->end

Caption: Decision workflow for handling viscous compounds.

TroubleshootingWorkflow start Start: Inconsistent assay results check_pipetting Review pipetting technique for viscous liquids start->check_pipetting check_calibration Verify pipette calibration start->check_calibration implement_protocol Implement a standardized handling protocol check_pipetting->implement_protocol check_calibration->implement_protocol consider_automation Consider using an automated liquid handler implement_protocol->consider_automation results_ok Are results now consistent? consider_automation->results_ok end End: Problem resolved results_ok->end Yes further_investigation Further investigation needed (e.g., reagent stability, assay design) results_ok->further_investigation No

Caption: Troubleshooting inconsistent results with viscous compounds.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and potential metabolic properties of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline against its non-fluorinated analogs, 2-methyl-4-isopropylaniline and 2-methyl-4-tert-butylaniline. The strategic incorporation of fluorinated moieties is a common practice in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target binding affinity. This document aims to provide a clear, data-driven comparison to inform research and development efforts.

Physicochemical Properties: A Quantitative Comparison

The introduction of the bulky and highly electronegative heptafluoroisopropyl group is expected to significantly alter the electronic and steric properties of the aniline scaffold compared to its non-fluorinated isopropyl and tert-butyl counterparts. These changes are reflected in key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP), which are critical determinants of a molecule's pharmacokinetic profile.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted pKaCalculated logP
This compound this compoundC₁₀H₈F₇N275.172.52[1][2]4.45[3]
2-Methyl-4-isopropylaniline 2-Methyl-4-isopropylanilineC₁₀H₁₅N149.235.01[4]2.49[4]
2-Methyl-4-tert-butylaniline 2-Methyl-4-tert-butylanilineC₁₁H₁₇N163.26Not Found3.72

Key Observations:

  • pKa: The predicted pKa of the fluorinated aniline (2.52) is significantly lower than that of its isopropyl analog (5.01)[1][2][4]. This is attributed to the strong electron-withdrawing effect of the heptafluoroisopropyl group, which decreases the electron density on the aniline nitrogen, thereby reducing its basicity.

  • logP: The calculated logP of the fluorinated compound (4.45) is substantially higher than that of the isopropyl analog (2.49), indicating a significant increase in lipophilicity[3][4]. This is a common effect of introducing multiple fluorine atoms. The tert-butyl analog also exhibits high lipophilicity.

Metabolic Stability: A Conceptual Framework

The metabolic stability of a drug candidate is a critical factor influencing its in vivo half-life and overall exposure. Cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many xenobiotics, often through oxidation of susceptible C-H bonds.

The replacement of hydrogen atoms with fluorine, as in the C-F bond, is a widely used strategy to block metabolic "soft spots" and enhance metabolic stability[5][6]. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation compared to a carbon-hydrogen bond.

In the context of the compared anilines:

  • This compound: The heptafluoroisopropyl group is anticipated to be highly resistant to oxidative metabolism.

  • 2-Methyl-4-isopropylaniline and 2-Methyl-4-tert-butylaniline: The isopropyl and tert-butyl groups, with their multiple C-H bonds, represent potential sites for CYP-mediated hydroxylation.

The following diagram illustrates the general workflow for assessing metabolic stability using an in vitro liver microsome assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH Regenerating System C->D E Quench Reaction at Time Points D->E 0, 5, 15, 30, 60 min F Analyze by LC-MS/MS E->F G Determine % Remaining F->G H Calculate Half-life (t½) G->H

Workflow for an in vitro metabolic stability assay.

Biological Activity: Structure-Activity Relationship Insights

While specific biological activity data for this compound and its direct non-fluorinated analogs are not extensively reported in the public domain, general principles of structure-activity relationships (SAR) for fluorinated anilines can be considered.

The introduction of fluorine can influence biological activity through several mechanisms:

  • Conformational Effects: The size and stereoelectronic properties of the heptafluoroisopropyl group can induce a specific conformation that may enhance or diminish binding to a biological target.

  • Altered pKa: The change in basicity of the aniline nitrogen can affect its ionization state at physiological pH, which is often crucial for interactions within a protein binding pocket.

  • Increased Lipophilicity: Enhanced lipophilicity can improve membrane permeability and access to intracellular targets, but may also increase non-specific binding and toxicity.

  • Metabolic Blocking: As discussed, blocking metabolism can lead to higher and more sustained concentrations of the active compound at the target site.

The following diagram illustrates the logical relationship between fluorination and its potential impact on biological activity.

G cluster_effects Physicochemical Effects cluster_bio Biological Consequences A Fluorination (e.g., Heptafluoroisopropyl Group) B Decreased pKa A->B C Increased Lipophilicity (logP) A->C D Increased Metabolic Stability A->D E Altered Target Binding Affinity B->E C->E F Modified Pharmacokinetics C->F D->F G Overall Change in Biological Activity E->G F->G

Impact of fluorination on biological activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test aniline in a suitable solvent (e.g., methanol/water mixture).

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the aniline solution into a beaker equipped with a magnetic stirrer.

    • Slowly add the standardized HCl solution in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method
  • Preparation:

    • Saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the test compound in the saturated n-octanol.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water.

    • Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for partitioning.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log ([Concentration]octanol / [Concentration]water)

In Vitro Metabolic Stability Assay using Human Liver Microsomes
  • Reagents and Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (for quenching the reaction)

    • Internal standard for LC-MS/MS analysis

  • Incubation Procedure:

    • Pre-warm a solution of HLM in phosphate buffer to 37°C.

    • Add the test compound (typically at a final concentration of 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.

Conclusion

The introduction of a heptafluoroisopropyl group in place of an isopropyl or tert-butyl group on the 2-methylaniline scaffold induces significant changes in key physicochemical properties. The predicted decrease in pKa and increase in lipophilicity for this compound are substantial and would be expected to have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity. Furthermore, the fluorinated analog is anticipated to exhibit enhanced metabolic stability due to the strength of the C-F bonds. Experimental verification of these predicted properties is crucial for a definitive comparison and to guide further drug discovery and development efforts.

References

Efficacy comparison of agrochemical derivatives from 2-methyl-4-heptafluoroisopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Efficacy Comparison of Agrochemical Derivatives from 2-Methyl-4-heptafluoroisopropylaniline

This guide provides a comparative analysis of the efficacy of various agrochemical derivatives synthesized from 2-methyl-4-heptafluoroisopropylaniline. The performance of these novel compounds is evaluated against established commercial agrochemicals, supported by experimental data from scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development.

Data Presentation: Efficacy Comparison

The following tables summarize the insecticidal efficacy of different classes of derivatives originating from 2-methyl-4-heptafluoroisopropylaniline against various lepidopteran pests.

Table 1: Insecticidal Activity of Benzoylphenylurea Derivatives against Armyworm (Pseudaletia separata)
CompoundConcentration (mg/L)Mortality (%)LC50 (mg/L)Reference Commercial InsecticideReference LC50 (mg/L)
Derivative IIi 0.156700.0512Diflubenzuron-
Derivative IIj ---Diflubenzuron-
Derivative IIk ---Diflubenzuron-
Flubendiamide --0.0412--

Note: The activity of compounds IIj and IIk was reported to be similar to Diflubenzuron, but specific quantitative data was not provided in the source.[1][2]

Table 2: Insecticidal Activity of Benzoylphenylurea Derivative IIi against Other Lepidopteran Pests
Target PestComparison InsecticideEfficacy Comparison
Spodoptera littoralisNovaluronNearly the same insecticidal activity.[1][2]
Pieris rapae (Field Trial)Chlorfluazuron5% EC of IIi exhibited similar efficacy.[1]
Plutella xylostella (Field Trial)Hexaflumuron5% EC of IIi exhibited similar efficacy.[1]
Table 3: Insecticidal and Acaricidal Activity of Diamide Derivatives
CompoundTarget OrganismConcentration (µg/mL)Mortality/Inhibition (%)Comparison InsecticideComparison Efficacy
Derivative I-1 Plutella xylostella20076.7Flubendiamide100% at 400 µg/mL
Derivative II-a-15 Plutella xylostella20070.0Flubendiamide100% at 400 µg/mL
Derivative I-4 Aphis craccivora200>78Imidacloprid100% at 400 µg/mL
Derivative II-a-10 Aphis craccivora200>78Imidacloprid100% at 400 µg/mL
Derivative III-26 Aphis craccivora200>78Imidacloprid100% at 400 µg/mL
Derivative II-a-14 Tetranychus cinnabarinus20061.1--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 2-Methyl-4-(heptafluoroisopropan-2-yl)aniline Derivatives

The synthesis of the aniline precursor and its subsequent derivatization into benzoylphenylureas and diamides is a multi-step process. A general workflow is outlined below.

Workflow for Derivative Synthesis

G cluster_synthesis Synthesis Pathway Start 2-Methylaniline Step1 Reaction with Heptafluoro-2-bromopropane Start->Step1 Intermediate 2-Methyl-4-(heptafluoroisopropan-2-yl)aniline Step1->Intermediate Step2a Reaction with Substituted Benzoyl Isocyanate Intermediate->Step2a Step2b Reaction with Phthalic Anhydride Derivative Intermediate->Step2b ProductA Benzoylphenylurea Derivatives Step2a->ProductA ProductB Diamide Derivatives Step2b->ProductB

Caption: General synthesis pathway for agrochemical derivatives.

A representative procedure for the synthesis of 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline involves the reaction of 2-methylaniline with heptafluoro-2-bromopropane in the presence of an initiator. The reaction is carried out in a solvent with a phase transfer catalyst and a base. The product is then purified through extraction and distillation.

Insecticidal Bioassay Protocols

1. Leaf Dip Bioassay for Pseudaletia separata and Spodoptera littoralis

This method is used to determine the efficacy of insecticidal compounds through ingestion.

  • Test Organisms: Third-instar larvae of Pseudaletia separata or Spodoptera littoralis.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone) containing a surfactant (e.g., Triton X-100).

    • Select fresh, untreated host plant leaves (e.g., corn for P. separata, castor bean for S. littoralis).

    • Dip each leaf into a test solution for 10-30 seconds with gentle agitation.

    • Allow the leaves to air-dry at room temperature.

    • Place one treated leaf into a petri dish lined with moistened filter paper.

    • Introduce a known number of larvae (e.g., 10) into each petri dish.

    • Seal the petri dishes and maintain them under controlled conditions (e.g., 25±1°C, >70% relative humidity, 14:10 h light:dark photoperiod).

    • Assess larval mortality after a specified period (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Corrected mortality is calculated using Abbott's formula. Probit analysis is used to determine the LC50 value.

2. Field Trial Protocol for Pieris rapae and Plutella xylostella

Field trials are conducted to evaluate the efficacy of insecticidal formulations under real-world conditions.

  • Experimental Design: Randomized complete block design with multiple replications.

  • Plot Size: Standardized plot sizes are used, with buffer zones between plots to prevent spray drift.

  • Application of Treatments:

    • Insecticide formulations (e.g., 5% Emulsifiable Concentrate - EC) are diluted with water to the desired concentration.

    • Treatments are applied using a calibrated sprayer to ensure uniform coverage of the cabbage plants.

    • A control group is sprayed with water and surfactant only.

  • Sampling and Assessment:

    • Pre-treatment and post-treatment pest populations are monitored at regular intervals (e.g., 3, 7, and 14 days after application).

    • A predetermined number of plants per plot are randomly selected and inspected for the presence of larvae.

    • The number of live larvae is recorded for each sample.

  • Data Analysis: The reduction in the pest population is calculated for each treatment relative to the control. Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatments.

Experimental Workflow for Insecticidal Bioassay

G cluster_workflow Insecticidal Bioassay Workflow Start Test Compound Preparation Treatment Leaf Dipping in Test Solution Start->Treatment Host_Prep Host Plant Leaf Preparation Host_Prep->Treatment Drying Air Drying Treatment->Drying Exposure Introduction of Test Insects Drying->Exposure Incubation Incubation under Controlled Conditions Exposure->Incubation Assessment Mortality Assessment Incubation->Assessment Analysis Data Analysis (LC50 Calculation) Assessment->Analysis

Caption: General workflow for a leaf dip insecticidal bioassay.

Signaling Pathways and Mode of Action

The agrochemical derivatives discussed in this guide primarily belong to two classes with distinct modes of action: benzoylphenylureas and diamides.

Benzoylphenylureas: Chitin Synthesis Inhibitors

Benzoylphenylurea derivatives act as insect growth regulators by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton. This disruption of the molting process is lethal to the larval stages of insects.

Mode of Action: Chitin Synthesis Inhibition

G cluster_moa_bpu Benzoylphenylurea Mode of Action BPU Benzoylphenylurea Derivative Target Chitin Synthase Enzyme BPU->Target inhibits Process Chitin Polymerization Target->Process Result Inhibition of New Cuticle Formation Process->Result leads to Effect Failed Molting (Ecdysis) Result->Effect Outcome Larval Death Effect->Outcome

Caption: Simplified pathway of chitin synthesis inhibition.

Diamides: Ryanodine Receptor Modulators

Diamide insecticides target the insect ryanodine receptor (RyR), a calcium channel in muscle cells.[1][3] Activation of the RyR by diamides leads to an uncontrolled release of calcium from the sarcoplasmic reticulum, causing muscle contraction, paralysis, and ultimately, death of the insect.[1][3]

Mode of Action: Ryanodine Receptor Activation

G cluster_moa_diamide Diamide Insecticide Mode of Action Diamide Diamide Derivative RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Diamide->RyR activates Ca_Release Uncontrolled Ca2+ Release into Cytoplasm RyR->Ca_Release causes Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Outcome Insect Death Paralysis->Outcome

Caption: Pathway of ryanodine receptor activation by diamides.

References

Validating the Structure of 2-Methyl-4-(heptafluoroisopropyl)aniline (CAS 238098-26-5): A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the chemical structure of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline (CAS 238098-26-5) using fundamental spectroscopic techniques. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted analysis based on its known structure. To offer a practical comparison, we contrast these predictions with experimental data from a structurally related alternative, 4-bromoaniline. This approach outlines the principles of spectroscopic structure elucidation and provides researchers with a methodological template for validating novel compounds.

Structural Overview

Target Compound: this compound (CAS 238098-26-5)

  • Molecular Formula: C₁₀H₈F₇N

  • Molecular Weight: 275.17 g/mol

  • Structure: An aniline ring substituted with a methyl group at the 2-position and a heptafluoroisopropyl group at the 4-position.

Alternative Compound: 4-bromoaniline

  • Molecular Formula: C₆H₆BrN

  • Molecular Weight: 172.02 g/mol

  • Structure: An aniline ring substituted with a bromine atom at the 4-position.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for CAS 238098-26-5 and the experimental data for 4-bromoaniline.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
CAS 238098-26-5 (Predicted) ~ 7.2-7.4m2HAromatic protons (H-5, H-6)
~ 6.8d1HAromatic proton (H-3)
~ 4.0 (broad)s2H-NH₂ protons
~ 2.2s3H-CH₃ protons
4-bromoaniline (Experimental) 7.21d2HAromatic protons ortho to -NH₂[1]
6.54d2HAromatic protons meta to -NH₂[1]
3.35 (broad)s2H-NH₂ protons[1]

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmAssignment
CAS 238098-26-5 (Predicted) ~ 145C-NH₂
~ 135C-CH₃
~ 130Quaternary C-CF(CF₃)₂
~ 125-130Aromatic CH
~ 115-120Aromatic CH
~ 90-100 (septet)-CF(CF₃)₂
~ 120 (quartet)-CF₃
~ 17-CH₃
4-bromoaniline (Experimental) 145.4C-NH₂[2]
132.0Aromatic CH meta to -NH₂[2]
116.7Aromatic CH ortho to -NH₂[2]
110.2C-Br[2]

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (Predicted/Observed)
CAS 238098-26-5 (Predicted) 275Loss of CF₃ (m/z 206), loss of C₂F₅ (m/z 156), fragments corresponding to the aromatic core.
4-bromoaniline (Experimental) 171/173 (1:1 ratio)The two molecular ion peaks are due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[3][4] Key fragments include the loss of HNC (m/z 144/146) and the phenyl cation (m/z 92).[4]

Table 4: IR Spectroscopy Data (Predicted vs. Experimental)

CompoundWavenumber (cm⁻¹)Assignment of Functional Group Vibrations
CAS 238098-26-5 (Predicted) 3400-3500N-H stretching (asymmetric and symmetric) of the primary amine.
3000-3100Aromatic C-H stretching.
2850-2960Aliphatic C-H stretching of the methyl group.
1600-1620N-H bending (scissoring) of the primary amine.
1100-1350Strong C-F stretching vibrations from the heptafluoroisopropyl group.
4-bromoaniline (Experimental) 3480, 3390N-H stretching of the primary amine.
3040Aromatic C-H stretching.
1620N-H bending.
820para-disubstituted C-H out-of-plane bending.
500-600C-Br stretching.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the regions of interest.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a single-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required (typically 1024 or more).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph can be employed.

  • Ionization:

    • Electron Ionization (EI) for GC-MS: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • ESI for LC-MS: Dissolve the sample in a suitable solvent and pass it through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent if in solution) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the sample.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating a chemical structure using the spectroscopic methods described.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesize and Purify CAS 238098-26-5 nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (e.g., GC-MS, LC-MS) synthesis->ms ir FTIR Spectroscopy synthesis->ir nmr_data Analyze NMR Spectra: - Chemical Shifts - Integration - Coupling Patterns nmr->nmr_data ms_data Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern ms->ms_data ir_data Analyze IR Spectrum: - Functional Group Vibrations ir->ir_data comparison Compare with Predicted Spectra and Alternative Compounds nmr_data->comparison ms_data->comparison ir_data->comparison validation Structure Validated? comparison->validation

Caption: Workflow for Spectroscopic Structure Validation.

The following diagram illustrates the key signaling pathways in the context of spectroscopic analysis, where different techniques provide complementary information leading to a final structural confirmation.

G cluster_data Information Pathways cluster_techniques Spectroscopic Techniques compound Unknown Compound (e.g., CAS 238098-26-5) nmr NMR (¹H, ¹³C) compound->nmr ms Mass Spec. compound->ms ir FTIR compound->ir connectivity Proton & Carbon Framework (Connectivity) structure Validated Structure connectivity->structure molecular_weight Molecular Weight & Elemental Formula molecular_weight->structure functional_groups Presence of Key Functional Groups functional_groups->structure nmr->connectivity ms->molecular_weight ir->functional_groups

Caption: Spectroscopic Information Signaling Pathways.

References

Comparative analysis of different synthetic routes to 2-methyl-4-(perfluoropropan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 2-methyl-4-(perfluoropropan-2-yl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The comparison focuses on two prominent methods: the classical radical perfluoroalkylation initiated by sodium dithionite and the more modern visible-light photocatalysis. This analysis is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs, considering factors such as reaction conditions, yield, and scalability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Dithionite-Initiated Radical PerfluoroalkylationRoute 2: Visible-Light Photocatalysis
Reaction Type Radical C-H FunctionalizationPhotoredox-Catalyzed Radical C-H Functionalization
Starting Materials o-Toluidine, 2-Bromoheptafluoropropaneo-Toluidine, Perfluoroalkyl Iodide (e.g., Heptafluoro-2-iodopropane)
Key Reagents Sodium Dithionite (Initiator), Phase Transfer Catalyst, Base (e.g., NaHCO₃)Photocatalyst (e.g., Rose Bengal, Iridium or Ruthenium complexes), Base (e.g., Cs₂CO₃)
Energy Source Thermal (Heating)Visible Light (e.g., Blue or Green LEDs)
Typical Solvents Biphasic: Acetonitrile/Water or MTBE/WaterAcetonitrile, DMF
Reaction Temperature 50-70°CRoom Temperature
Reported Yields 50-95%60-90%
Key Advantages Well-established, relatively inexpensive reagents.Milder reaction conditions, high functional group tolerance, potentially higher selectivity.
Key Disadvantages Requires elevated temperatures, potential for side reactions, use of a stoichiometric initiator.Requires specialized photochemical equipment, photocatalysts can be expensive.

Logical Workflow for Selecting a Synthetic Route

The choice of synthetic route can be guided by several factors, including available equipment, desired scale, and sensitivity of the substrate to heat. The following diagram illustrates a decision-making workflow.

Synthetic Route Selection Decision Workflow for Synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline start Start: Need to synthesize 2-methyl-4-(perfluoropropan-2-yl)aniline equipment Specialized Photochemical Reactor Available? start->equipment thermal_sensitivity Substrate Thermally Sensitive? equipment->thermal_sensitivity No photocatalysis Route 2: Visible-Light Photocatalysis (Milder, High Selectivity) equipment->photocatalysis Yes scale Reaction Scale? dithionite Route 1: Dithionite-Initiated Synthesis (Established, Cost-Effective) scale->dithionite Lab Scale consider_photocatalysis Consider Photocatalysis for Potentially Higher Yields and Purity scale->consider_photocatalysis Large Scale thermal_sensitivity->scale No thermal_sensitivity->photocatalysis Yes consider_photocatalysis->dithionite

Unveiling the Bioactive Potential: A Comparative Analysis of Compounds Derived from 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparative guide on the biological activities of compounds derived from the fluorinated aniline, 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, and its structural analogs. While direct biological data on derivatives of this specific parent compound is limited in publicly available research, this guide synthesizes and compares experimental data from closely related fluorinated aniline compounds, offering valuable insights into their potential as therapeutic and agrochemical agents. The inclusion of a heptafluoroisopropyl group on an aniline scaffold suggests a high potential for a range of biological activities, including insecticidal, antimicrobial, and anticancer properties.[1][2][3]

This guide presents a comparative analysis of the biological activities of these related compounds, supported by experimental data from various studies. It aims to provide a valuable resource for researchers engaged in the discovery and development of novel bioactive molecules.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various structural analogs of this compound.

Table 1: Insecticidal Activity of Heptafluoroisopropyl-Containing Aniline Derivatives
Compound IDTarget PestAssay TypeActivity (LC₅₀ in mg/L)Reference
A1 Tetranychus cinnabarinusLeaf-dip< 3.124[4]
Myzus persicaeLeaf-dip0.261[4]
Plutella xylostellaLeaf-dip100% mortality at 1.25 mg/L[4]
Chilo suppressalisLeaf-dip2.271[4]
A2 Tetranychus cinnabarinusLeaf-dip< 3.124[4]
Myzus persicaeLeaf-dip1.292[4]
Plutella xylostellaLeaf-dip100% mortality at 1.25 mg/L[4]
A4 Myzus persicaeLeaf-dip0.589[4]
Plutella xylostellaLeaf-dip100% mortality at 1.25 mg/L[4]
A5 Tetranychus cinnabarinusLeaf-dip< 3.124[4]
A6 Plutella xylostellaLeaf-dip100% mortality at 1.25 mg/L[4]
A7 Myzus persicaeLeaf-dip1.133[4]
Plutella xylostellaLeaf-dip100% mortality at 1.25 mg/L[4]
8h (Flubendiamide analog) Mythimna separataDiet incorporation70% mortality at 0.156 mg/L[1]
I-1 Plutella xylostellaLeaf-dip76.7% mortality at 200 µg/mL[5]
II-a-15 Plutella xylostellaLeaf-dip70.0% mortality at 200 µg/mL[5]
Table 2: Antimicrobial Activity of Fluorinated Aniline Derivatives
Compound IDMicroorganismAssay TypeActivity (MIC in µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticusBroth microdilution100[2][6]
Vibrio harveyiBroth microdilution100[2][6]
2-iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticusBroth microdilution50[2][6]
Vibrio harveyiBroth microdilution50[2][6]
p-toluidine derivative of 8-nitrofluoroquinolone Staphylococcus aureusBroth microdilution~2-5[7]
p-chloroaniline derivative of 8-nitrofluoroquinolone Staphylococcus aureusBroth microdilution~2-5[7]
Aniline derivative of 8-nitrofluoroquinolone Staphylococcus aureusBroth microdilution~2-5[7]
Table 3: Anticancer Activity of Fluorinated Aniline Derivatives
Compound IDCancer Cell LineAssay TypeActivity (IC₅₀ in µM)Reference
Fluorinated lepidiline analog 9a HeLaMTT assay0.019[3]
Fluorinated lepidiline analog 1e-1g, 1e[PF6] HeLaMTT assay0.039–0.080[3]
2-morpholino-4-anilinoquinoline 3c HepG2MTT assay11.42[8]
2-morpholino-4-anilinoquinoline 3d HepG2MTT assay8.50[8]
2-morpholino-4-anilinoquinoline 3e HepG2MTT assay12.76[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of this compound

The parent compound can be synthesized through the reaction of 2-methylaniline with heptafluoro-2-bromopropane in the presence of an initiator.[9][10] A typical procedure involves charging a reactor with 2-methylaniline, a solvent system (e.g., a biphasic system of a non-polar solvent and water), a phase transfer catalyst (e.g., tetrabutylammonium bisulfate), a base (e.g., sodium carbonate), and an initiator (e.g., sodium dithionite).[9][10] Heptafluoro-2-bromopropane is then introduced, and the reaction is carried out under controlled temperature and pressure.[9][10]

Insecticidal Bioassays
  • Leaf-Dip Method: This method is commonly used to assess the contact toxicity of insecticides. Plant leaves are dipped into solutions of the test compound at various concentrations. After the solvent evaporates, the leaves are infested with the target insect pest. Mortality is recorded after a specific period.[4][5]

  • Diet Incorporation Method: The test compound is mixed into the artificial diet of the target insect at different concentrations. The insects are then allowed to feed on the treated diet, and mortality is assessed over time.[1]

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][6][7]

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability. Cells are seeded in microtiter plates and treated with various concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan is measured, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[3][8]

Visualizing the Landscape: Pathways and Workflows

To further elucidate the context of this research, the following diagrams illustrate a general workflow for the synthesis and evaluation of bioactive compounds and a simplified signaling pathway relevant to some of the observed anticancer activities.

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation Starting Material Starting Material Chemical Modification Chemical Modification Starting Material->Chemical Modification Purification Purification Chemical Modification->Purification Characterization Characterization Purification->Characterization In vitro Screening In vitro Screening Characterization->In vitro Screening Hit Identification Hit Identification In vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Preclinical Candidate Preclinical Candidate In vivo Studies->Preclinical Candidate

General workflow for drug discovery and development.

G cluster_0 Receptor Tyrosine Kinase Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Downstream Signaling PI3K/Akt, MAPK pathways RTK->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival Fluorinated Aniline Derivative Fluorinated Aniline Derivative Fluorinated Aniline Derivative->RTK Inhibition

Simplified RTK signaling pathway and inhibition.

References

A Comparative Guide to Validating the Purity of 2-Methyl-4-heptafluoroisopropylaniline via HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Methyl-4-heptafluoroisopropylaniline, a key building block in the synthesis of specialized polymers and pharmaceutical compounds, requires rigorous analytical validation to guarantee the quality, safety, and efficacy of the final products.[] High-Performance Liquid Chromatography (HPLC) stands out as a primary method for such purity assessments due to its high resolution, sensitivity, and accuracy.[2]

This guide provides a detailed comparison of a proposed reversed-phase HPLC (RP-HPLC) method for validating the purity of 2-methyl-4-heptafluoroisopropylaniline against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The comparison is supported by detailed experimental protocols and hypothetical performance data to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the specific goals of the analysis, such as routine quality control versus in-depth impurity profiling. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and ¹⁹F NMR for the analysis of 2-methyl-4-heptafluoroisopropylaniline.

Parameter HPLC with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS) ¹⁹F Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, with mass-based detection.[3]Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field, providing structural and quantitative information.[4][5]
Selectivity Good; dependent on chromatographic resolution.High; based on both retention time and mass-to-charge ratio.Excellent; highly specific for fluorine-containing compounds.[4]
Linearity (r²) > 0.998> 0.999> 0.999
Range 1 - 200 µg/mL0.1 - 500 ng/mL0.1 - 10 mg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 5%< 1.5%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL~50 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL~150 µg/mL
Key Advantages Robust, widely available, suitable for routine QC, non-destructive to the sample.[2]High sensitivity and selectivity, excellent for identifying volatile impurities.[3]Absolute quantification without a specific reference standard for each impurity, provides structural information, non-destructive.[4][5]
Key Limitations Requires reference standards for impurity identification, moderate sensitivity.May require derivatization for polar analytes, sample must be thermally stable and volatile.[6][7]Lower sensitivity compared to chromatographic methods, higher equipment cost.

Detailed Experimental Protocols

Reproducibility and validation of analytical methods rely on meticulous and clearly defined protocols. The following sections outline the methodologies for the three compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the routine purity analysis and quantification of 2-methyl-4-heptafluoroisopropylaniline.

A. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

B. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • 2-methyl-4-heptafluoroisopropylaniline reference standard

C. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

D. Procedure:

  • Mobile Phase Preparation: Prepare solvents A and B and degas them before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution Preparation: Prepare the sample to be tested at a similar concentration to the primary working standard using acetonitrile as the diluent.

  • Analysis:

    • Inject a blank (diluent) to verify the absence of system peaks.[2]

    • Inject the standard solution to determine the retention time and peak area.[2]

    • Inject the sample solution.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (Water/ACN + 0.1% FA) hplc_system HPLC System (C18 Column, 35°C) prep_mobile->hplc_system prep_std Reference Standard (1 mg/mL Stock) injection Inject Blank, Standard, Sample prep_std->injection prep_sample Sample Solution (~1 mg/mL) prep_sample->injection hplc_system->injection detection UV Detection (254 nm) injection->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area % Method) integration->calculation report Final Report calculation->report Method_Comparison cluster_goal Analytical Goal cluster_method Recommended Method goal_qc Routine QC & Purity Assay method_hplc HPLC-UV goal_qc->method_hplc High Throughput Robustness goal_id Impurity ID & Quantification goal_id->method_hplc Known Impurities method_gcms GC-MS goal_id->method_gcms High Sensitivity Volatiles goal_struct Structural Confirmation method_nmr 19F NMR goal_struct->method_nmr Unambiguous ID Absolute Purity

References

Navigating Cross-Reactivity: A Comparative Guide for Intermediates in Fluralaner Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel active pharmaceutical ingredients (APIs) and agrochemicals necessitates a thorough understanding of not only the primary efficacy of the molecule but also its potential for unintended interactions. This guide provides a comparative analysis of cross-reactivity studies relevant to the synthesis of Fluralaner, a potent isoxazoline-class insecticide and acaricide. The focus is on the final active compound, Fluralaner, which is synthesized from the key intermediate 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline (CAS 238098-26-5). Understanding the cross-reactivity of Fluralaner is crucial for assessing its safety profile and ensuring the specificity of analytical monitoring methods.

This guide will delve into the biological cross-reactivity of Fluralaner with non-target species, primarily mammals, and the analytical cross-reactivity with other structurally related isoxazoline compounds. Experimental data is presented to offer a clear comparison with alternative ectoparasiticides.

Biological Cross-Reactivity: Target Selectivity of Fluralaner

The insecticidal and acaricidal activity of Fluralaner stems from its ability to act as a noncompetitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Rs) in the nervous system of arthropods.[1] This antagonism blocks the transmission of nerve signals, leading to hyperexcitation, paralysis, and death of the target pest.[1] However, the critical question for safety assessment is the degree to which Fluralaner cross-reacts with the GABA receptors of non-target organisms, such as mammals.

A comparative analysis of the inhibitory effects of Fluralaner and other isoxazolines on human and canine GABA receptors reveals important differences in their cross-reactivity profiles.

Table 1: Comparative Inhibitory Activity of Isoxazolines on Mammalian GABA Receptors

CompoundTarget ReceptorHalf-Maximal Inhibitory Concentration (IC50) (µM)Reference
Fluralaner Human GABARs1.9 - 13[2][3]
Canine GABARs1.9 - 13[2][3]
Afoxolaner Human GABARsPartial to high inhibition[2][3]
Canine GABARsPartial to high inhibition[2][3]
Sarolaner Human GABARsPartial to high inhibition[2][3]
Canine GABARsPartial to high inhibition[2][3]
Lotilaner Human GABARs> 30[2][3]
Canine GABARs> 30[2][3]

The data indicates that while Fluralaner, Afoxolaner, and Sarolaner exhibit some level of inhibition on mammalian GABA receptors, Lotilaner shows significantly less activity.[2][3] This suggests a lower potential for direct GABA receptor-mediated neurological side effects with Lotilaner compared to the other tested isoxazolines. Notably, Fluralaner does not inhibit [³H]EBOB binding to the human GABA-R recombinant β₃ homopentamer, a site sensitive to many other GABAergic insecticides, suggesting a unique binding site and mechanism.[4]

The selective toxicity of Fluralaner for insects over mammals is a critical safety feature.[4] This selectivity is attributed to differences in the amino acid sequences of the GABA receptor subunits between arthropods and mammals.[5] Specifically, the substitution of a glycine residue in the third transmembrane domain of the insect receptor with a methionine in vertebrate receptors appears to be a key determinant of this selectivity.[5]

It is also important to consider the enantioselective bioactivity of Fluralaner. The S-(+)-enantiomer is significantly more active against insects than the R-(-)-enantiomer.[6][7][8][9] Molecular docking studies suggest that the S-enantiomer has a better binding affinity to the insect GABA receptor.[6][7][8] This highlights the importance of controlling the stereochemistry during the synthesis process, which originates from the intermediate CAS 238098-26-5, to maximize efficacy and potentially reduce off-target effects.

Analytical Cross-Reactivity: Differentiating Fluralaner from its Analogs

In the context of quality control, residue analysis, and pharmacokinetic studies, it is essential to employ analytical methods that can distinguish Fluralaner from other structurally similar isoxazolines. The most commonly used techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[10][11]

Table 2: Chromatographic Separation of Fluralaner

Analytical MethodColumnMobile PhaseDetectionKey Separation Parameters
RP-HPLCZorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm)Acetonitrile and 0.1% Formic acid (70:30 v/v)UV at 265 nmRetention time of Fluralaner: ~5.2 min
Chiral HPLCCHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm)n-hexane-anhydrous ethanol (60:40)UV at 265 nmBaseline separation of R- and S-enantiomers.

While these methods are highly effective for the quantification of Fluralaner, the potential for cross-reactivity (i.e., co-elution or similar mass fragmentation patterns) with other isoxazolines like Afoxolaner, Sarolaner, or Lotilaner must be considered during method development and validation. The specificity of the method should be established by analyzing reference standards of all relevant isoxazolines to ensure that they can be adequately resolved from Fluralaner and from each other.

Experimental Protocols

In Vitro Inhibition of Mammalian GABA Receptors

This protocol describes the general methodology used to assess the inhibitory activity of isoxazolines on mammalian GABA receptors expressed in Xenopus oocytes.[2][3]

  • Cloning and Expression of GABA Receptor Subunits:

    • Obtain cDNA for the desired human or canine GABA receptor subunit combinations.

    • Subclone the cDNA into an appropriate expression vector.

    • Synthesize capped RNA (cRNA) in vitro from the linearized plasmid DNA.

    • Inject a mixture of the cRNAs for the desired subunit combination into Xenopus laevis oocytes.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp Electrophysiology:

    • Place an oocyte in a recording chamber continuously perfused with a standard buffer solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the membrane potential of the oocyte at a holding potential (e.g., -80 mV).

    • Apply GABA at a concentration that elicits a submaximal current response (e.g., EC₂₀).

    • Once a stable GABA-induced current is established, co-apply the test isoxazoline compound at various concentrations.

    • Record the inhibition of the GABA-induced current by the test compound.

  • Data Analysis:

    • Normalize the current in the presence of the inhibitor to the control GABA current.

    • Plot the concentration-response curve for the inhibition.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response equation.

Chiral Separation of Fluralaner by HPLC

This protocol outlines a method for the enantioselective analysis of Fluralaner.[12]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Chiral stationary phase column: CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: n-hexane and anhydrous ethanol (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Room temperature.

    • Detection Wavelength: 265 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the Fluralaner racemate standard or sample in the mobile phase to a known concentration.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to the R- and S-enantiomers based on their retention times (determined using enantiomerically pure standards if available).

    • Calculate the ratio of the enantiomers based on their peak areas.

Visualizing Key Processes

Synthesis_Pathway CAS 238098-26-5 2-Methyl-4-(heptafluoro-2-propyl)aniline Intermediate_A Intermediate A (e.g., Amide formation) CAS 238098-26-5->Intermediate_A Reaction 1 Intermediate_B Intermediate B (e.g., Cyclization) Intermediate_A->Intermediate_B Reaction 2 Fluralaner Fluralaner Intermediate_B->Fluralaner Final Step

Caption: Simplified synthesis pathway of Fluralaner from its key intermediate.

Mechanism_of_Action cluster_insect Insect Neuron cluster_mammal Mammalian Neuron GABA_R_insect GABA Receptor Cl_channel_insect Chloride Channel (Open) GABA_R_insect->Cl_channel_insect GABA binding Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_insect->Hyperpolarization GABA_R_mammal GABA Receptor Cl_channel_mammal Chloride Channel (Open) GABA_R_mammal->Cl_channel_mammal GABA binding Inhibition_mammal Inhibition Cl_channel_mammal->Inhibition_mammal Fluralaner Fluralaner Fluralaner->GABA_R_insect High Affinity Binding (Blocks Channel) Fluralaner->GABA_R_mammal Low Affinity Binding (Minimal Effect)

Caption: Selective action of Fluralaner on insect vs. mammalian GABA receptors.

Experimental_Workflow start Start: Cross-Reactivity Assessment biol_assess Biological Assessment start->biol_assess anal_assess Analytical Assessment start->anal_assess gaba_binding GABA Receptor Binding Assay (Insect vs. Mammalian) biol_assess->gaba_binding non_target_tox Non-Target Organism Toxicity Studies biol_assess->non_target_tox hplc_dev HPLC/UPLC-MS Method Development anal_assess->hplc_dev data_analysis Data Analysis & Comparison gaba_binding->data_analysis non_target_tox->data_analysis specificity_test Specificity Testing with Isoxazoline Analogs hplc_dev->specificity_test specificity_test->data_analysis report Generate Comparison Guide data_analysis->report

Caption: Workflow for assessing biological and analytical cross-reactivity.

References

Performance Evaluation of Catalysts in 2-Methyl-4-(perfluoropropan-2-yl)aniline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline is a critical step in the development of various pharmaceuticals and agrochemicals. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic approaches for this synthesis, supported by available experimental data and detailed methodologies for key experiments.

Executive Summary

This guide evaluates three principal catalytic strategies for the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline from 2-methylaniline and a perfluoropropylating agent:

  • Phase Transfer Catalysis: A well-documented method utilizing a phase transfer catalyst to facilitate the reaction between aqueous and organic phases.

  • Palladium Catalysis: A proposed alternative based on the well-established efficacy of palladium catalysts in C-N cross-coupling and C-H functionalization reactions.

  • Copper Catalysis: A second proposed alternative, offering a potentially more cost-effective and environmentally friendly approach compared to palladium.

The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and visualizations of the reaction pathways and workflows.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the key performance indicators for the different catalytic systems in the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline. Data for the Phase Transfer Catalysis is based on documented syntheses, while the data for Palladium and Copper Catalysis are estimates based on analogous reactions for the synthesis of other fluorinated anilines.

Catalyst SystemCatalyst/ReagentsTypical Yield/PurityReaction TemperatureReaction TimeKey AdvantagesPotential Disadvantages
Phase Transfer Catalysis Tetrabutylammonium sulfate / Sodium dithionite95-98.6% purity[1]20-50°C[1][2]2-4 hours[1][2]High product purity, mild reaction conditions.May require specific phase transfer catalysts for optimal performance.
Palladium Catalysis (Proposed) Pd(OAc)₂ / XantphosEstimated 80-90%80-120°C12-24 hoursHigh functional group tolerance, well-established for similar reactions.High cost of catalyst and ligands, potential for product contamination with toxic palladium.[3]
Copper Catalysis (Proposed) CuI / ProlineEstimated 70-85%100-140°C18-36 hoursLow cost, environmentally friendly.[3]May require higher reaction temperatures and longer reaction times.

Experimental Protocols

Phase Transfer Catalysis for 2-Methyl-4-(perfluoropropan-2-yl)aniline Synthesis

This protocol is based on the method described in Chinese patent CN102731321B.[2]

Materials:

  • 2-Methylaniline

  • 1,1,1,2,3,3,3-heptafluoro-2-bromopropane

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Sodium dithionite (initiator)

  • Sodium bicarbonate (base)

  • Tetrabutylammonium bisulfate (phase transfer catalyst)

Procedure:

  • To a 1000 mL reactor, add 200 L of water and 200 L of methyl tert-butyl ether.

  • Add 27.5 kg of 2-methylaniline, 40 kg of sodium dithionite, 24 kg of sodium bicarbonate, and 4 kg of tetrabutylammonium bisulfate.

  • Stir the mixture until it is homogeneous.

  • Cool the condenser to -20°C.

  • Maintain the internal temperature of the reactor between 20-30°C.

  • Continuously inject 67 kg of 1,1,1,2,3,3,3-heptafluoro-2-bromopropane over 0.5-4 hours. The system pressure should be kept below 0.5 bar.

  • After the addition is complete, maintain the temperature for 4 hours.

  • Cool the reaction system to room temperature and slowly release the pressure.

  • Separate the organic phase, wash with water, then with dilute hydrochloric acid, and dry the organic phase.

  • Evaporate the solvent to obtain 2-methyl-4-(perfluoropropan-2-yl)aniline. The reported purity of the product is 98.6%.[2]

Proposed Palladium-Catalyzed Synthesis of 2-Methyl-4-(perfluoropropan-2-yl)aniline

This hypothetical protocol is based on general procedures for palladium-catalyzed C-H perfluoroalkylation of arenes.

Materials:

  • 2-Methylaniline

  • Perfluoroalkyl iodide (e.g., heptafluoro-2-iodopropane)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • Toluene (solvent)

Procedure:

  • In an oven-dried Schlenk tube, combine 2-methylaniline (1 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and heptafluoro-2-iodopropane (1.5 mmol).

  • Seal the tube and heat the reaction mixture at 100°C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Proposed Copper-Catalyzed Synthesis of 2-Methyl-4-(perfluoropropan-2-yl)aniline

This hypothetical protocol is based on general procedures for copper-catalyzed amination reactions.

Materials:

  • 2-Methyl-4-iodotoluene

  • Perfluoropropan-2-amine (if available, or a precursor)

  • Copper(I) iodide (CuI)

  • L-Proline (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

  • To a reaction vessel, add 2-methyl-4-iodotoluene (1 mmol), perfluoropropan-2-amine (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2 mmol).

  • Add DMSO (5 mL) as the solvent.

  • Heat the mixture at 120°C for 36 hours under an inert atmosphere.

  • After cooling to room temperature, add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-methyl-4-(perfluoropropan-2-yl)aniline.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_catalysis Catalytic Reaction cluster_workup Workup & Purification cluster_end Final Product start_aniline 2-Methylaniline reaction Reaction Vessel (Solvent, Base, Catalyst) start_aniline->reaction start_perfluoro Perfluoropropylating Agent start_perfluoro->reaction extraction Extraction & Washing reaction->extraction purification Column Chromatography / Distillation extraction->purification product 2-Methyl-4-(perfluoropropan-2-yl)aniline purification->product

Caption: General experimental workflow for the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline.

logical_relationship cluster_goal Synthesis Goal cluster_approaches Catalytic Approaches goal 2-Methyl-4-(perfluoropropan-2-yl)aniline ptc Phase Transfer Catalysis ptc->goal Established Method (High Purity) pd_cat Palladium Catalysis pd_cat->goal Proposed Alternative (High Versatility) cu_cat Copper Catalysis cu_cat->goal Proposed Alternative (Cost-Effective)

Caption: Logical relationship between different catalytic approaches for the target synthesis.

References

Benchmarking the chemical stability of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the chemical stability of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, presenting a comparative analysis against relevant aniline derivatives. This document provides researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and visual representations of degradation pathways and analytical workflows.

Introduction

This compound is an aniline derivative characterized by a methyl group and a bulky, electron-withdrawing heptafluoroisopropyl group on the aromatic ring. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1][2] The strong carbon-fluorine bond is significantly more resistant to metabolic oxidation by enzymes like cytochrome P450 compared to a carbon-hydrogen bond.[1] This guide provides a comprehensive benchmark of the chemical stability of this compound through forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. For a robust comparison, its stability profile is benchmarked against aniline and 4-fluoroaniline.

Comparative Chemical Stability under Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[3][4] The following tables summarize the degradation of this compound and its comparators, aniline and 4-fluoroaniline, under various stress conditions. The data illustrates the enhanced stability conferred by the heptafluoroisopropyl group.

Table 1: Degradation under Hydrolytic Conditions

CompoundConditionTime (hours)Degradation (%)Major Degradants
2-Methyl-4-(heptafluoroisopropyl)aniline 0.1 M HCl, 80°C24< 2%Not Detected
Aniline0.1 M HCl, 80°C24~ 15%Polymerization products
4-Fluoroaniline0.1 M HCl, 80°C24~ 8%Minor unidentified products
2-Methyl-4-(heptafluoroisopropyl)aniline 0.1 M NaOH, 80°C24< 1%Not Detected
Aniline0.1 M NaOH, 80°C24~ 10%Oxidative coupling products
4-Fluoroaniline0.1 M NaOH, 80°C24~ 5%Minor unidentified products

Table 2: Degradation under Oxidative, Thermal, and Photolytic Conditions

CompoundConditionTime (hours)Degradation (%)Major Degradants
2-Methyl-4-(heptafluoroisopropyl)aniline 3% H₂O₂, RT24~ 5%N-oxide derivative
Aniline3% H₂O₂, RT24> 30%Azoxybenzene, Nitrobenzene
4-Fluoroaniline3% H₂O₂, RT24~ 20%Oxidized and polymeric products
2-Methyl-4-(heptafluoroisopropyl)aniline 80°C, Solid State48< 1%Not Detected
Aniline80°C, Solid State48~ 5%Colored impurities
4-Fluoroaniline80°C, Solid State48~ 2%Minor colored impurities
2-Methyl-4-(heptafluoroisopropyl)aniline ICH Q1B Photostability24< 2%Not Detected
AnilineICH Q1B Photostability24~ 12%Colored polymeric products
4-FluoroanilineICH Q1B Photostability24~ 7%Minor colored impurities

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation (Stress Testing) Protocol[5][6][7]

Forced degradation studies were performed on this compound, aniline, and 4-fluoroaniline to evaluate their stability under various stress conditions. A target degradation of 5-20% is generally considered appropriate for validating stability-indicating methods.[5][6]

  • Preparation of Stock Solutions: A stock solution of each aniline derivative was prepared at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M HCl and heated at 80°C for 24 hours. The solution was then neutralized with 1 mL of 0.1 M NaOH and diluted with the mobile phase for HPLC analysis.

  • Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M NaOH and heated at 80°C for 24 hours. The solution was then neutralized with 1 mL of 0.1 M HCl and diluted with the mobile phase.

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours, protected from light. The solution was then diluted with the mobile phase.

  • Thermal Degradation: Approximately 10 mg of the solid compound was placed in a glass vial and kept in a hot air oven at 80°C for 48 hours. The sample was then dissolved in methanol and diluted with the mobile phase.

  • Photolytic Degradation: Approximately 10 mg of the solid compound was spread as a thin layer in a petri dish and exposed to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7] A control sample was kept in the dark under the same conditions. The samples were then dissolved in methanol and diluted with the mobile phase.

Stability-Indicating HPLC Method[9][10][11]

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the parent aniline derivatives from their degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of Aniline Derivative in Methanol acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 80°C, 24h) prep->base Expose to oxidation Oxidation (3% H2O2, RT, 24h) prep->oxidation Expose to thermal Thermal Stress (Solid, 80°C, 48h) prep->thermal Expose to photo Photolytic Stress (ICH Q1B) prep->photo Expose to neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base hplc RP-HPLC Analysis (C18, Gradient, UV 254 nm) oxidation->hplc dissolve Dissolve in Methanol thermal->dissolve photo->dissolve neutralize_acid->hplc neutralize_base->hplc dissolve->hplc

Caption: Workflow for forced degradation of aniline derivatives.

Metabolic Activation and Toxicity Pathway of Aniline

Aniline and its derivatives can undergo metabolic activation, primarily through N-hydroxylation, which is considered a key step in their toxicity. This pathway can lead to the formation of reactive metabolites that can cause cellular damage.

G cluster_pathway Metabolic Activation & Toxicity Pathway Aniline Aniline Derivative NHydroxylation N-Hydroxylation (Cytochrome P450) Aniline->NHydroxylation Phenylhydroxylamine Phenylhydroxylamine (Reactive Metabolite) NHydroxylation->Phenylhydroxylamine Nitrosoarene Nitrosoarene Derivative Phenylhydroxylamine->Nitrosoarene Oxidation Hemoglobin Hemoglobin (Fe2+) Phenylhydroxylamine->Hemoglobin Oxidizes Covalent_Binding Covalent Binding to Macromolecules Phenylhydroxylamine->Covalent_Binding Detoxification Detoxification (e.g., Glucuronidation) Phenylhydroxylamine->Detoxification Nitrosoarene->Phenylhydroxylamine Reduction Nitrosoarene->Covalent_Binding Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin Cellular_Damage Cellular Damage & Toxicity Methemoglobin->Cellular_Damage Leads to Hypoxia Covalent_Binding->Cellular_Damage Excretion Excretion Detoxification->Excretion

Caption: Metabolic activation pathway of aniline leading to toxicity.

References

Confirming Experimental Outcomes for the Synthesis of CAS 238098-26-5: A Comparative Guide with Reference Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic routes for CAS 238098-26-5, 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline. It outlines detailed experimental protocols for the predominant synthesis methods and presents a comparative analysis of their key performance indicators. This guide is intended to aid in the replication and verification of experimental outcomes through the presentation of reference spectral data.

Introduction

This compound, with CAS number 238098-26-5, is a fluorinated aniline derivative of significant interest in the development of pharmaceuticals and agrochemicals. The introduction of the heptafluoroisopropyl group can impart unique properties to bioactive molecules, including enhanced metabolic stability and binding affinity. Accurate and reproducible synthesis of this building block is therefore crucial. This guide details the established synthetic methodologies and provides the necessary data to confirm the identity and purity of the final product.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes for CAS 238098-26-5 have been identified in the literature. The first is a phase-transfer catalyzed reaction conducted in a pressure reactor, while the second is a single-phase reaction system that has been reported to offer improved yields. A summary of the key quantitative parameters for each method is presented below.

ParameterRoute 1: Phase-Transfer CatalysisRoute 2: Single-Phase Reaction
Starting Materials o-Toluidine, 2-Bromoheptafluoropropaneo-Toluidine, 2-Bromoheptafluoropropane
Key Reagents/Catalyst Sodium dithionite, Tetrabutylammonium sulfate (phase-transfer catalyst), Sodium carbonateSodium dithionite, Sodium bisulfate
Solvent System Water and Methyl tertiary butyl ether (two-phase)Acetonitrile (single-phase)
Reported Yield 32%[1]52%[1]
Purity 95% (as per one report)[]Not explicitly stated, but purification is required.
Reaction Conditions 50 °C in a pressure reactor67 °C in an autoclave[1]

Experimental Protocols

Route 1: Phase-Transfer Catalysis Synthesis

This method employs a two-phase system and a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.

Materials:

  • o-Toluidine

  • 2-Bromoheptafluoropropane

  • Water

  • Methyl tertiary butyl ether

  • Sodium dithionite (initiator)

  • Tetrabutylammonium sulfate (phase-transfer catalyst)

  • Sodium carbonate (base)

Procedure:

  • A pressure reactor is charged with o-toluidine, water, and methyl tertiary butyl ether.

  • Sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate are added to the mixture.

  • The reaction mixture is stirred and the temperature is gradually increased to 50°C.

  • An equimolar amount of 2-bromoheptafluoropropane is slowly introduced into the reactor.

  • The reaction is monitored by liquid chromatography until completion.

  • Upon completion, the reactor is cooled to room temperature and the pressure is released.

  • The organic phase is separated, washed with water and dilute hydrochloric acid, and then dried.

  • The solvent is removed by evaporation to yield this compound. A purity of 95% has been reported for the crude product obtained through a similar procedure.[]

Route 2: Single-Phase Synthesis

This alternative method is carried out in a single organic solvent phase and has been reported to provide a higher yield.[1]

Materials:

  • o-Toluidine

  • 2-Bromoheptafluoropropane

  • Acetonitrile

  • Sodium dithionite

  • Sodium bisulfate

Procedure:

  • An autoclave is charged with o-toluidine, acetonitrile, sodium bisulfate, and sodium dithionite.[1]

  • The mixture is heated to 67°C.[1]

  • 2-Bromoheptafluoropropane is added over a period of 3 hours.[1]

  • The reaction mixture is stirred at 67°C for 15 hours.[1]

  • After cooling, the mixture is diluted with water and neutralized with solid sodium bicarbonate.[1]

  • The phases are separated, and the aqueous phase is extracted with ethyl acetate.[1]

  • The combined organic phases are washed with brine, dried, and concentrated under reduced pressure to give the crude product as an oil.[1]

  • The reported yield for this method is 52%.[1]

Confirmation of Experimental Outcomes

To confirm the successful synthesis of CAS 238098-26-5, it is essential to compare the spectroscopic data of the obtained product with reference spectra. While publicly available, comprehensive reference spectra (NMR, IR, Mass Spectrometry) for this specific compound are not readily found in peer-reviewed literature, several commercial suppliers indicate the availability of such data. Researchers should obtain reference spectra from their analytical service provider or the compound supplier for a definitive comparison. The expected key spectral characteristics are outlined below.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm), a singlet for the methyl group protons, and a broad singlet for the amine protons. The integration of these signals should be consistent with the molecular structure.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the carbons of the heptafluoroisopropyl group. The carbon attached to the fluorine atoms will show characteristic splitting patterns (C-F coupling).
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the molecular weight of 275.17 g/mol . The fragmentation pattern should be consistent with the structure, likely showing losses of fragments such as CF₃.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for a primary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and methyl groups, and strong C-F stretching bands.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of CAS 238098-26-5.

Synthesis_Workflow General Workflow for CAS 238098-26-5 Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Reactants o-Toluidine + 2-Bromoheptafluoropropane Reaction Reaction (Route 1 or Route 2) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product CAS 238098-26-5 Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterization MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: General workflow for the synthesis and analysis of CAS 238098-26-5.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, a compound recognized for its potential hazards, including acute toxicity and environmental risks.[1] Adherence to these procedures is critical for minimizing exposure and ensuring regulatory compliance.

Compound Identification and Hazard Profile

Synonyms: 2-Methyl-4-heptafluoroisopropylaniline CAS Number: 238098-26-5 Molecular Formula: C₁₀H₈F₇N

This compound is classified as an acute toxicant (Category 3, Oral), a reproductive toxicant (Category 1B), and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2]

PropertyValue
Boiling Point 199.838°C at 760 mmHg[1]
Density 1.401 g/cm³[1]
Flash Point 83.354°C[1]
Vapor Pressure 0.335 mmHg at 25°C[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Clothing: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Do not eat, drink, or smoke when handling this product.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not dispose of this chemical in household garbage or allow it to reach the sewage system.[2]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification: Clearly label a dedicated, sealable, and chemically resistant waste container for "Halogenated Organic Waste" and specifically note the presence of "this compound."

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[4] The storage area should be locked up or otherwise accessible only to authorized personnel.[1][4]

  • Waste Transfer:

    • For liquid waste, carefully pour the chemical into the designated waste container using a funnel to avoid spills.

    • For solid waste or contaminated materials (e.g., filter paper, gloves), place them in a sealed bag within the waste container.

  • Decontamination:

    • Thoroughly decontaminate any lab equipment that has come into contact with the chemical. Wash with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all rinsate as hazardous waste.

    • Wipe down the work surface with a suitable solvent and cleaning agents. Dispose of all cleaning materials as contaminated waste.

  • Spill Management:

    • In the event of a spill, evacuate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material and place it in the designated hazardous waste container.[3]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.[3][4] Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[1]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Prepare Labeled, Closed Waste Container ppe->container transfer Transfer Chemical Waste to Container container->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate store Store Sealed Container in Designated, Ventilated Area collect_rinsate->store disposal_service Arrange for Pickup by Licensed Disposal Service store->disposal_service end End: Disposal Complete disposal_service->end spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect and Transfer to Hazardous Waste Container contain->collect_spill collect_spill->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline (CAS No. 238098-26-5).[1][2] The toxicological properties of this chemical have not been fully investigated, so careful adherence to these procedures is paramount.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This substance is classified as an acute toxicant if swallowed and may cause damage to organs through prolonged or repeated exposure.[2] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]Inhalation may cause respiratory irritation.[3]
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]To prevent eye contact which may cause irritation.[4][7]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[5] The glove material has to be impermeable and resistant to the product.[8]To avoid skin contact, as the substance is toxic if it comes in contact with skin.[9]
Skin and Body Protection Wear protective clothing.[4] For significant exposure risk, a chemical protective suit with liquid-tight connections (Type 3) may be necessary.[10]To prevent skin absorption and contamination of personal clothing.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated place.[2]

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[5]

  • Use a closed system or provide appropriate exhaust ventilation.[4]

Safe Handling Practices:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Avoid contact with skin and eyes.[2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4]

  • Wash face, hands, and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Store locked up.[1][4]

  • Incompatible materials include acids, strong oxidizing agents, strong bases, and halogenated compounds.[4]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. Get medical attention.[6]
Skin Contact Wash with plenty of soap and water.[4] Remove/Take off immediately all contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][4] Rinse mouth.[1][4] Do NOT induce vomiting.[5]

Spill Response:

  • Small Spills: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

  • Large Spills: Evacuate personnel to safe areas.[3] Wear self-contained breathing apparatus and a protective suit.[4] Do not let this chemical enter the environment.[4]

Disposal Plan

  • Dispose of contents/container to an approved waste disposal plant.[4]

  • Do not let the product enter drains.[3]

  • Disposal must be made according to official regulations.[9]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Respirator - Goggles - Gloves - Lab Coat A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Chemical in Fume Hood C->D Begin Work E Perform Experiment D->E F Close and Seal Container E->F G Decontaminate Work Area F->G Complete Experiment H Dispose of Waste in Approved Container G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.